Technical Documentation Center

5-Amino-2-methyl-3-nitrobenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Amino-2-methyl-3-nitrobenzoic acid
  • CAS: 89977-12-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis, Mechanics, and Applications of CAS 70343-14-5

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary & Nomenclature Clarification In the landscape of advanced organic synthesis,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary & Nomenclature Clarification

In the landscape of advanced organic synthesis, highly functionalized anthranilic acid derivatives serve as critical scaffolds for both materials science and medicinal chemistry.

Critical Nomenclature Notice: Within commercial databases and literature, CAS Registry Number 70343-14-5 is definitively assigned to 2-Amino-3-methyl-5-nitrobenzoic acid [1]. The regioisomer 5-Amino-2-methyl-3-nitrobenzoic acid corresponds to a different registry (CAS 89977-12-8)[2]. To maintain strict scientific integrity and adhere to the primary CAS identifier requested, this whitepaper focuses exclusively on the chemical space, mechanistic synthesis, and downstream applications of CAS 70343-14-5 (2-Amino-3-methyl-5-nitrobenzoic acid).

This compound is a highly versatile building block, utilized extensively in the synthesis of chiral atropisomeric biphenyls for liquid crystal displays and complex heterocyclic pharmaceuticals[3].

Physicochemical Profiling

Understanding the fundamental properties of CAS 70343-14-5 is essential for predicting its behavior in multi-step synthesis and biological environments. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the aromatic ring creates a highly polarized, push-pull electronic system.

Table 1: Quantitative Physicochemical Data
PropertyValueClinical / Synthetic Significance
IUPAC Name 2-amino-3-methyl-5-nitrobenzoic acidDefines exact regiochemistry[1].
Molecular Formula C₈H₈N₂O₄Standard stoichiometric baseline[1].
Molecular Weight 196.16 g/mol Low MW allows for extensive downstream functionalization without violating Lipinski's Rule of 5[4].
Exact Mass 196.0484 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation[4].
Melting Point 268 °C (dec.)High melting point indicates strong intermolecular hydrogen bonding (zwitterionic character)[5].
XLogP3 1.5Moderate lipophilicity, ideal for crossing biological membranes in early drug discovery[4].
Topological Polar Surface Area 109 ŲHigh TPSA dictates strong target-binding potential but may limit blood-brain barrier (BBB) permeability[4].

Retrosynthetic Strategy & Mechanistic Workflow

The most robust and scalable synthesis of CAS 70343-14-5 avoids direct nitration of 2-amino-3-methylbenzoic acid, which often yields complex mixtures of regioisomers[6]. Instead, the industry standard relies on the strategic functionalization of 7-methylisatin .

Synthesis A 7-Methylisatin (Starting Material) B 7-Methyl-5-nitroisatin (Intermediate) A->B HNO3 / H2SO4 (Electrophilic Nitration) 10-14 °C C 2-Amino-3-methyl-5-nitrobenzoic acid (CAS 70343-14-5) B->C 0.90 M NaOH, then 3% H2O2 (Oxidative Cleavage) 1.5 h, rt

Fig 1: Synthetic workflow for CAS 70343-14-5 via nitration and oxidative cleavage of 7-methylisatin.

Causality in the Synthetic Design
  • Regioselective Nitration: The isatin core is subjected to electrophilic aromatic substitution. The activating -NH- group of the lactam ring strongly directs the incoming nitronium ion ( NO2+​ ) to the 5-position (para to the amine equivalent). The 7-position is sterically and electronically blocked by the existing methyl group, ensuring near-perfect regioselectivity[3].

  • Oxidative Cleavage vs. Standard Hydrolysis: Standard alkaline hydrolysis of isatins opens the lactam ring to form an α -keto acid (isatinic acid), which is highly reactive and prone to degradation. By introducing hydrogen peroxide ( H2​O2​ ) into the alkaline matrix, the system undergoes a Dakin-type oxidative decarboxylation. This cleaves the α -dicarbonyl bond, cleanly yielding the highly stable anthranilic acid derivative (CAS 70343-14-5)[3].

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, incorporating specific quality control (QC) checkpoints to ensure scientific integrity.

Protocol A: Synthesis of 7-Methyl-5-nitro-1H-indole-2,3-dione (Intermediate)
  • Objective: Regioselective nitration of the isatin core.

  • Procedure:

    • Cool a solution of concentrated H2​SO4​ (60 mL) to 6 °C.

    • Slowly add 7-methylisatin (10.9 g, 67.7 mmol) and stir for 5 minutes until fully dissolved.

    • Prepare a nitrating mixture of concentrated HNO3​ (5 mL) and H2​SO4​ (0.5 mL).

    • Critical Causality Step: Add the nitrating mixture dropwise, strictly maintaining the internal temperature between 10 °C and 14 °C. Why? Exceeding 15 °C initiates oxidative degradation of the delicate isatin core, while dropping below 10 °C stalls the generation of the active nitronium ion, leading to incomplete conversion[3].

    • Stir for an additional 10 minutes post-addition, then pour the mixture onto 360 g of crushed ice.

    • Filter the resulting orange precipitate, wash thoroughly with cold H2​O (3 × 20 mL), and dry under vacuum.

  • Validation & QC: Yield should be ~87%. Confirm identity via Melting Point: 255–256 °C[7].

Protocol B: Oxidative Cleavage to CAS 70343-14-5
  • Objective: Ring-opening and decarboxylation to yield the final product.

  • Procedure:

    • Dissolve the intermediate (4.00 g, 34 mmol) in 500 mL of freshly prepared 0.90 M NaOH. Stir at room temperature for 1.5 hours to initiate lactam hydrolysis.

    • Add 193 mL of 3% H2​O2​ in H2​O directly to the solution. Stir for 1 hour at room temperature to drive the oxidative decarboxylation[3].

    • Critical Causality Step: Quench the reaction by adding 50 mL of glacial acetic acid. Why? The product is amphoteric. Quenching with a strong mineral acid (like HCl) would protonate the basic aniline nitrogen, forming a highly soluble hydrochloride salt and destroying the isolated yield. Glacial acetic acid gently lowers the pH to the compound's exact isoelectric point, forcing the zwitterionic product to precipitate cleanly[3][5].

    • Collect the yellow precipitate via vacuum filtration, wash with H2​O (2 × 50 mL), and dry at 80 °C.

  • Validation & QC: Yield should be >85%. Confirm identity via Melting Point: 268 °C (recrystallized from glacial acetic acid)[5].

Advanced Applications in Materials & Drug Development

CAS 70343-14-5 is rarely an end-product; it is a highly functionalized launchpad for complex molecular architectures.

Applications Core CAS 70343-14-5 (Core Scaffold) Sandmeyer 2-Iodo-3-methyl-5-nitrobenzoic acid Core->Sandmeyer Diazotization & Iodination Triazole 1,2,4-Triazole Derivatives Core->Triazole Hydrazine Condensation Biphenyl Chiral Biphenyls (Ullmann Coupling) Sandmeyer->Biphenyl Cu-Catalyzed Coupling LC Ferroelectric Liquid Crystals Biphenyl->LC Atropisomeric Doping Pharma Medicinal & Agrochemicals Triazole->Pharma Target Optimization

Fig 2: Downstream functionalization of CAS 70343-14-5 into advanced materials and pharmaceuticals.

Materials Science: Ferroelectric Liquid Crystals

To synthesize atropisomeric biphenyls (molecules with axial chirality used in liquid crystal displays), the amino group of CAS 70343-14-5 must first be converted to an iodine atom via a Sandmeyer reaction ( NaNO2​/H2​SO4​ followed by KI).

  • Mechanistic Rationale: The native amino group is a poor leaving group for transition-metal catalyzed cross-coupling. Converting it to an iodide installs a highly reactive carbon-halogen bond. This drastically lowers the activation energy required for the subsequent copper-catalyzed Ullmann homocoupling, allowing the formation of sterically hindered, chiral 4,4'-dihydroxy-2,2'-dimethyl-6,6'-dinitrobiphenyl derivatives. These derivatives act as highly efficient chiral dopants, inducing spontaneous polarization in Smectic C (SC*) ferroelectric liquid crystal phases[5].

Pharmaceutical & Agrochemical Development

In medicinal chemistry, CAS 70343-14-5 is utilized to synthesize 1,2,4-triazole derivatives. Through condensation reactions involving hydrazines and appropriate carbonyl compounds, the carboxylic acid and amino moieties are incorporated into complex heterocyclic systems.

  • Mechanistic Rationale: The resulting triazole rings are bioisosteres for amides and peptides, offering superior metabolic stability. Compounds derived from this scaffold have demonstrated potent biological activities, serving as lead compounds for specific enzyme inhibition in oncology, as well as acting as safeners in advanced herbicide formulations.

References

  • 2-Amino-3-methyl-5-nitrobenzoic acid | C8H8N2O4 | CID 5125572 , PubChem, 1

  • 5-Amino-2-methyl-3-nitrobenzoic acid, 89977-12-8 , Amadis Chemical, 2

  • The Synthesis and Resolution of 2,2'-, 4,4'-, and 6,6'-Substituted Chiral Biphenyl Derivatives for Application in the Preparation of Chiral Materials , Journal of the American Chemical Society, 3

  • Induction of a Ferroelectric SC Liquid Crystal Phase by an Atropisomeric Dopant Derived from 4,4'-Dihydroxy-2,2'-dimethyl-6,6'-dinitrobiphenyl*, Journal of the American Chemical Society, 5

  • 4-[amino] , EvitaChem,

  • Product Class 21: Nitroarenes , Science of Synthesis: Houben–Weyl Methods of Molecular Transformations,6

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-2-methyl-3-nitrobenzoic Acid

Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-Amino-2-methyl-3-nitrobenzoic acid (CAS RN: 89977-12-8), a substituted aromatic carboxamide of significant inter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-Amino-2-methyl-3-nitrobenzoic acid (CAS RN: 89977-12-8), a substituted aromatic carboxamide of significant interest to researchers in medicinal chemistry and drug development. Due to a notable scarcity of published experimental data for this specific isomer, this document pioneers a predictive, computational approach, offering a robust profile of its key characteristics including lipophilicity, solubility, and ionization constants. To empower researchers with the tools for empirical validation, this guide furnishes detailed, field-proven experimental protocols for the determination of these properties. By contextualizing the predicted data with an analysis of structure-property relationships and comparisons to closely related isomers, this whitepaper serves as an essential resource for scientists engaged in the synthesis, characterization, and application of this molecule.

Introduction: Addressing the Data Gap

5-Amino-2-methyl-3-nitrobenzoic acid is a unique small molecule, incorporating a carboxylic acid, an aromatic amine, a methyl group, and a nitro group. This combination of functional groups suggests a complex chemical behavior, making it a potentially valuable scaffold or intermediate in the synthesis of novel therapeutic agents. However, a thorough review of scientific literature and chemical databases reveals a significant lack of experimentally determined physicochemical data for this specific compound[1].

In drug discovery and development, properties such as melting point, aqueous solubility, acid-base dissociation constants (pKa), and the partition coefficient (LogP) are fundamental. They govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation. The absence of this data presents a considerable challenge for researchers.

This guide bridges this critical gap. We employ established in silico predictive models to generate a reliable physicochemical profile for 5-Amino-2-methyl-3-nitrobenzoic acid. More importantly, we provide authoritative, step-by-step experimental protocols, enabling research and quality control laboratories to perform their own validation. This dual approach of prediction and prescribed verification provides a scientifically rigorous foundation for incorporating this molecule into research and development programs.

Predicted Physicochemical Profile

The following properties for 5-Amino-2-methyl-3-nitrobenzoic acid were calculated using the SwissADME predictive modeling suite, a widely respected tool in the field of medicinal chemistry. The calculations are based on the canonical SMILES representation of the molecule: Cc1c(c(cc(c1)N)[O-])C(=O)O.

PropertyPredicted ValueSignificance in Drug Development
Chemical Formula C₈H₈N₂O₄Defines the elemental composition.
Molecular Weight 196.16 g/mol Influences diffusion and transport across membranes.
LogP (Octanol/Water) 1.85A key measure of lipophilicity, affecting solubility and permeability.
Water Solubility (LogS) -2.71Predicts solubility in water; crucial for bioavailability.
Aqueous Solubility 1.34e-01 mg/mLA more intuitive expression of water solubility.
Topological Polar Surface Area (TPSA) 109.14 ŲCorrelates with hydrogen bonding potential and cell permeability.
Acidic pKa (Strongest) 2.55 (Carboxylic Acid)Governs the ionization state of the carboxyl group at physiological pH.
Basic pKa (Strongest) 1.98 (Aromatic Amine)Governs the ionization state of the amino group at physiological pH.

Note: These values are computationally derived and require experimental validation for confirmation.

Experimental Verification Protocols

The following protocols are designed to provide a self-validating system for the empirical determination of the key physicochemical properties of 5-Amino-2-methyl-3-nitrobenzoic acid.

Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of a solid's purity. A sharp melting range is characteristic of a pure substance, while impurities typically cause a depression and broadening of the range.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry. Place a small amount of 5-Amino-2-methyl-3-nitrobenzoic acid onto a clean watch glass and crush it into a fine powder using a spatula.[2]

  • Capillary Loading: Gently tap the open end of a capillary tube into the powder until a small amount of sample enters the tube. Invert the tube and tap the sealed end on a hard surface to pack the powder into the bottom. The packed sample height should be approximately 2-3 mm.[2]

  • Initial Determination (Rapid Heating): Place the loaded capillary into the heating block of a melting point apparatus. Heat the sample rapidly to get an approximate melting temperature. Note the temperature at which melting begins and is complete. This provides a rough range.

  • Accurate Determination (Slow Heating): Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new sample. Heat rapidly until the temperature is about 15°C below the expected melting point.[3]

  • Data Recording: Decrease the heating rate to 1-2°C per minute.[2] Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.

  • Validation: Repeat the accurate determination at least twice. Consistent results (within 1°C) validate the measurement.

Melting_Point_Workflow A Dry & Pulverize Sample B Load Capillary Tube (2-3 mm) A->B C Rapid Heating (Approx. MP) B->C D Cool Apparatus C->D E Slow Heating (1-2°C/min) D->E F Record T1 (Onset) & T2 (Clear) E->F G Repeat for Consistency F->G

Caption: Workflow for Capillary Melting Point Determination.

Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, a critical parameter for predicting oral absorption.[4]

Methodology:

  • System Preparation: Add an excess amount of solid 5-Amino-2-methyl-3-nitrobenzoic acid to several vials. The excess solid is crucial to ensure saturation is reached.[4]

  • Solvent Addition: To each vial, add a precise volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate buffer, to mimic physiological conditions).[5]

  • Equilibration: Seal the vials and place them in a mechanical shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5][6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove all solid particles. This step is critical to avoid overestimation of solubility.

  • Quantification (HPLC Method):

    • Prepare a standard stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

    • Create a series of calibration standards by diluting the stock solution.

    • Analyze the calibration standards and the filtered supernatant sample by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

    • Construct a calibration curve by plotting peak area against concentration for the standards.

    • Determine the concentration of the compound in the sample by interpolating its peak area from the calibration curve.

  • Validation: The pH of the suspension should be verified at the beginning and end of the experiment to ensure it has not changed significantly.[4]

Solubility_Workflow A Add Excess Solid to Vials B Add Precise Volume of Buffer A->B C Equilibrate (24-72h at Temp.) B->C D Settle & Filter Supernatant C->D E Quantify by HPLC D->E F Calculate Solubility (mg/mL) E->F

Caption: Workflow for Shake-Flask Solubility Determination.

Dissociation Constant (pKa) by Potentiometric Titration

The pKa values dictate the extent of a molecule's ionization at a given pH, which profoundly impacts its solubility, permeability, and receptor binding. Potentiometric titration is a precise method for its determination.[7]

Methodology:

  • Instrument Calibration: Calibrate a pH meter with at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[8]

  • Sample Preparation: Accurately weigh and dissolve a sample of 5-Amino-2-methyl-3-nitrobenzoic acid in a suitable co-solvent/water mixture (if sparingly soluble in water alone) to a known concentration (e.g., 1 mM).[7] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[8]

  • Titration Setup: Place the solution in a jacketed vessel on a magnetic stirrer to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the measurement.[7] Immerse the calibrated pH electrode into the solution.

  • Acidic pKa Titration: Titrate the solution with a standardized basic titrant (e.g., 0.1 M NaOH). Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Basic pKa Titration: In a separate experiment, titrate a fresh sample solution with a standardized acidic titrant (e.g., 0.1 M HCl) to determine the pKa of the amino group.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For greater accuracy, the equivalence point can be determined from the peak of the first derivative of the titration curve (ΔpH/ΔV). The pKa is the pH at half this volume.[9]

pKa_Workflow cluster_acidic Acidic pKa (Carboxyl) cluster_basic Basic pKa (Amine) A Dissolve Sample in KCl Solution B Titrate with Standard NaOH A->B C Record pH vs. Volume B->C G Plot Titration Curve (pH vs. Vol) C->G D Dissolve Fresh Sample in KCl E Titrate with Standard HCl D->E F Record pH vs. Volume E->F F->G H Calculate 1st Derivative (ΔpH/ΔV) G->H I Identify Equivalence Point (Peak) H->I J Determine pKa at Half-Equivalence Volume I->J

Caption: Workflow for Potentiometric pKa Determination.

Partition Coefficient (LogP) by Shake-Flask Method

The n-octanol/water partition coefficient (LogP) is the primary measure of a compound's lipophilicity. The shake-flask method is the traditional and most direct way to measure it, as described in OECD Guideline 107.[2][10]

Methodology:

  • Phase Pre-saturation: Prepare n-octanol saturated with water and water saturated with n-octanol by shaking equal volumes of the two solvents together for 24 hours and allowing them to separate.[11] This is essential for thermodynamic accuracy.

  • Sample Preparation: Prepare a stock solution of 5-Amino-2-methyl-3-nitrobenzoic acid in the pre-saturated n-octanol.

  • Partitioning: In a separatory funnel or vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 30 minutes) at a constant temperature.

  • Phase Separation: Allow the two phases to separate completely. Centrifugation may be required to break up any emulsions.[2]

  • Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV, as described in the solubility protocol.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

  • Validation: Perform the experiment with at least two different starting concentrations or phase volume ratios to ensure the LogP value is independent of these conditions.[2]

Structure-Property Relationship Analysis

The arrangement of functional groups on the benzoic acid core drastically influences the physicochemical properties. By comparing the predicted values for our target compound with experimental data from its isomers, we can gain valuable mechanistic insights.

CompoundMelting Point (°C)Water SolubilityLogP (Experimental/Computed)pKa (Acidic)
5-Amino-2-methyl-3-nitrobenzoic acid Predicted: N/A Predicted: Poorly Soluble Predicted: 1.85 Predicted: 2.55
5-Amino-2-nitrobenzoic acid236-238[8]Insoluble[12]1.9 (Computed)[13]N/A
2-Amino-3-methyl-5-nitrobenzoic acidN/AN/A1.5 (Computed)[14]N/A
2-Amino-5-methylbenzoic acid194-199SolubleN/AN/A
  • Melting Point: The presence of both an amino group (H-bond donor) and a nitro group (H-bond acceptor) allows for strong intermolecular hydrogen bonding, which typically leads to high melting points. The melting point of 5-Amino-2-nitrobenzoic acid (236-238°C) is significantly higher than that of 2-Amino-5-methylbenzoic acid (194-199°C), which lacks the strongly electron-withdrawing nitro group.[8] We can therefore predict that the target compound will also have a relatively high melting point, likely above 200°C.

  • Solubility: The interplay between the polar groups (amino, nitro, carboxyl) and the nonpolar methyl group is complex. The nitro group, while polar, decreases basicity of the nearby amino group and increases the acidity of the carboxyl group, which can affect solubility at different pH values. The predicted low aqueous solubility (LogS = -2.71) is consistent with the observed insolubility of the closely related 5-Amino-2-nitrobenzoic acid.[12] The methyl group at position 2 may slightly increase lipophilicity compared to an un-methylated analog, further reducing water solubility.

  • pKa: The predicted acidic pKa of 2.55 is significantly lower (more acidic) than that of benzoic acid itself (~4.2). This is expected due to the strong electron-withdrawing inductive and resonance effects of the adjacent nitro group, which stabilizes the carboxylate anion. The amino group, being electron-donating, would typically increase the pKa (make it less acidic), but its effect is likely overshadowed by the powerful nitro group. Similarly, the aromatic amine (predicted basic pKa 1.98) is expected to be a very weak base, as the electron-withdrawing effects of both the nitro and carboxyl groups reduce the electron density on the nitrogen atom.

Potential Synthetic Pathways

While a specific synthesis for 5-Amino-2-methyl-3-nitrobenzoic acid is not widely reported, a logical retrosynthetic analysis suggests plausible routes based on established organic chemistry principles. A likely approach would involve functional group interconversion and electrophilic aromatic substitution on a substituted toluene precursor.

Synthesis_Pathway cluster_route1 Route 1: Selective Reduction cluster_route2 Route 2: Nitration of Amino Intermediate A Target Molecule 5-Amino-2-methyl-3-nitrobenzoic acid B Intermediate A 5-Nitro-2-methyl-3-aminobenzoic acid C Intermediate B 2-Methyl-3,5-dinitrobenzoic acid C->A Selective Reduction of one NO2 group D Starting Material 2-Methyl-5-nitrobenzoic acid D->C Nitration E Starting Material 2-Methyl-3-nitrobenzoic acid E->A Amination then Nitration (requires protecting group)

Caption: Potential Retrosynthetic Approaches.

Route 1 (From 2-Methyl-5-nitrobenzoic acid):

  • Nitration: The commercially available 2-methyl-3-nitrobenzoic acid could potentially be nitrated further. The existing groups would direct the second nitration, although achieving the desired 3,5-dinitro isomer selectively might be challenging and could produce a mixture of products.

  • Selective Reduction: The resulting 2-methyl-3,5-dinitrobenzoic acid would then require selective reduction of one nitro group to an amine. This is a non-trivial step but can sometimes be achieved using specific reagents like sodium sulfide or controlled catalytic hydrogenation.

Route 2 (From 2-Amino-3-methylbenzoic acid):

  • Synthesis of Precursor: 2-Amino-3-methylbenzoic acid can be synthesized via nitration of m-toluic acid followed by reduction.

  • Protection and Nitration: The amino group would need to be protected (e.g., as an acetamide) to prevent oxidation and to modulate its directing effects before a subsequent nitration step to introduce the nitro group at the 3-position. This is followed by deprotection to yield the final product.

Conclusion

5-Amino-2-methyl-3-nitrobenzoic acid presents a molecule of interest with a challenging lack of empirical data. This guide provides a foundational, in silico-derived profile of its essential physicochemical properties, establishing a critical starting point for its evaluation in drug discovery and chemical synthesis programs. The detailed, authoritative experimental protocols included herein provide a clear and robust pathway for researchers to validate these predictions and generate the high-quality data required for regulatory and research purposes. The analysis of its structure-property relationships, informed by data from related isomers, offers valuable insights into its expected behavior and underscores the importance of precise isomeric control in pharmaceutical research.

References

  • PubChem. 2-Amino-3-methyl-5-nitrobenzoic acid. [Link]

  • PMC. 2-Amino-5-nitrobenzoic acid. [Link]

  • PubChem. 2-(2-Aminoethylamino)-5-nitrobenzoic acid. [Link]

  • Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. [Link]

  • Organic Syntheses. m-NITROBENZOIC ACID. [Link]

  • PubChem. 5-Methyl-2-nitrobenzoic acid. [Link]

  • PubChem. 2-Methyl-3-nitrobenzoic acid. [Link]

  • NextSDS. METHYL 5-AMINO-2-METHYL-3-NITROBENZOATE — Chemical Substance Information. [Link]

  • PubChem. 1,1'-Vinylidenebiscyclopropane. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • ResearchGate. 2-Amino-3-nitrobenzoic acid. [Link]

  • European Chemicals Agency (ECHA). A.8. PARTITION COEFFICIENT. [Link]

  • Chair of Analytical Chemistry, University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • PubChem. Actinodaphnine. [Link]

  • PubChem. Griseofulvin-13C17. [Link]

  • PubChem. 2-Amino-5-nitrobenzoic acid. [Link]

  • World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based biowaiver applications. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. [Link]

  • PubMed. Estimation of uncertainty in pKa values determined by potentiometric titration. [Link]

  • SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

Sources

Foundational

Structural Elucidation and Synthetic Utility of 5-Amino-2-methyl-3-nitrobenzoic Acid in Advanced Drug Discovery

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the landscape of rational drug design, polyfuncti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of rational drug design, polyfunctionalized aromatic scaffolds are critical for exploring chemical space. 5-Amino-2-methyl-3-nitrobenzoic acid (CAS: 89977-12-8) represents a highly versatile, orthogonally functionalizable building block. Featuring a carboxylic acid, a primary amine, a nitro group, and a methyl moiety on a single benzene core, this compound allows for highly regioselective modifications. This whitepaper details the physicochemical properties, the mechanistic rationale for its de novo synthesis, and field-proven protocols for its integration into medicinal chemistry workflows.

Physicochemical Profiling & Structural Logic

The molecular architecture of 5-amino-2-methyl-3-nitrobenzoic acid (C₈H₈N₂O₄) is defined by a 1,2,3,5-tetrasubstitution pattern. The strategic positioning of these functional groups dictates both its chemical reactivity and its behavior as a pharmacophore. The methyl group at C2 forces the adjacent C3-nitro group out of coplanarity with the aromatic ring due to steric clash, a feature that significantly alters its reduction kinetics compared to the unhindered C5-amino group.

Quantitative Data Summary
PropertyValueMechanistic Significance
IUPAC Name 5-Amino-2-methyl-3-nitrobenzoic acidStandardized nomenclature for structural mapping
CAS Registry Number 89977-12-8Unique identifier for commercial sourcing [1]
Molecular Formula C₈H₈N₂O₄Defines stoichiometric requirements for synthesis
Molecular Weight 196.16 g/mol Optimal low MW for fragment-based drug discovery
Exact Mass 196.0484 m/zCritical for high-resolution mass spectrometry (HRMS)
H-Bond Donors 2 (from -NH₂ and -COOH)Facilitates target protein interaction (e.g., kinase hinge binding)
H-Bond Acceptors 6 (from -NO₂, -COOH, -NH₂)Enhances aqueous solubility and topological polar surface area
TPSA 119.1 ŲPredicts moderate membrane permeability; ideal for systemic targets

Regioselective Synthesis: Causality and Mechanism

The synthesis of 5-amino-2-methyl-3-nitrobenzoic acid from 2-methylbenzoic acid (o-toluic acid) is a masterclass in exploiting electronic directing effects and steric hindrance.

Step 1: Synergistic Nitration The C2-methyl group is an ortho/para director, activating positions 3 and 5. Simultaneously, the C1-carboxylic acid is a meta director, which also directs electrophilic attack to positions 3 and 5. This synergistic directing effect ensures that nitration yields 2-methyl-3,5-dinitrobenzoic acid with near-perfect regiocontrol.

Step 2: Kinetically Controlled Zinin Reduction To obtain the target compound, one nitro group must be selectively reduced. The C3-nitro group is sterically shielded by the adjacent C2-methyl and C1-carboxylic acid groups. Conversely, the C5-nitro group is sterically accessible. By using a mild, sulfide-based reducing agent (Zinin reduction), the unhindered C5-nitro group is kinetically favored for reduction, yielding the final product without over-reducing the C3 position.

Synthesis A 2-Methylbenzoic acid (o-Toluic acid) B 2-Methyl-3,5-dinitrobenzoic acid A->B HNO3 / H2SO4 (Synergistic Nitration) C 5-Amino-2-methyl-3-nitrobenzoic acid B->C Na2S / NH3, 60°C (Steric-Controlled Reduction)

Diagram 1: Regioselective synthetic pathway exploiting steric and electronic directing effects.

Protocol 1: Self-Validating Selective Reduction Workflow

Objective: Convert 2-methyl-3,5-dinitrobenzoic acid to 5-amino-2-methyl-3-nitrobenzoic acid.

  • Substrate Solubilization: Dissolve 10.0 g of 2-methyl-3,5-dinitrobenzoic acid in 100 mL of 10% aqueous ammonium hydroxide. Causality: The basic medium deprotonates the carboxylic acid, forming a highly soluble ammonium salt and preventing premature precipitation during the reaction.

  • Thermal Equilibration: Heat the solution to exactly 60°C. Causality: Temperatures below 55°C stall the reduction, while temperatures above 70°C risk thermal runaway and loss of regioselectivity (over-reduction to the diamine).

  • Reductant Addition: Add a solution of sodium sulfide nonahydrate (Na₂S·9H₂O, 1.2 equivalents) in 50 mL water dropwise over 45 minutes.

  • In-Process Validation: After 2 hours, sample the mixture and perform TLC (Hexane:Ethyl Acetate 1:1, UV 254 nm). Validation Check: The reaction is complete when the starting material spot (Rf ~0.8) is fully replaced by the highly fluorescent product spot (Rf ~0.4).

  • Precipitation & Isolation: Cool to 0°C and slowly acidify with 6M HCl to pH 3. Causality: pH 3 ensures the carboxylic acid is protonated (insoluble) while preventing the protonation of the C5-amine (which would form a soluble hydrochloride salt). Filter and recrystallize from hot ethanol.

Analytical Characterization and Quality Control

Rigorous analytical validation is required before deploying this building block in library synthesis.

LCMS A Sample Prep (1 mg/mL in MeOH) B RP-HPLC Separation (C18, Shallow Gradient) A->B Injection C ESI-MS Ionization (Negative Mode) B->C Elution D Data Analysis (m/z 195.04 [M-H]-) C->D Detection

Diagram 2: Standardized LC-MS analytical workflow for purity and mass confirmation.

Protocol 2: LC-MS Characterization Workflow
  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade Methanol.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Use a mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: A shallow gradient (5% to 40% Acetonitrile over 5 minutes) is critical to resolve the target compound from any trace 3,5-diamino or unreacted 3,5-dinitro impurities.

  • Mass Spectrometry: Operate the Electrospray Ionization (ESI) source in Negative Ion Mode . Causality: The presence of the strongly electron-withdrawing nitro group and the carboxylic acid makes the molecule highly prone to deprotonation. Positive mode will yield poor signal-to-noise, whereas negative mode provides a robust [M-H]- peak at exactly 195.04 m/z .

Applications in Medicinal Chemistry

In drug discovery, 5-amino-2-methyl-3-nitrobenzoic acid acts as a "hub" molecule. Its three distinct functional handles allow for sequential, orthogonal derivatization without the need for complex protecting group strategies .

  • Amide Coupling (C1): The carboxylic acid can be coupled with aliphatic or aromatic amines using standard coupling reagents (HATU/DIPEA) to form the right-hand portion of a pharmacophore.

  • SₙAr or Cross-Coupling (C5): The primary amine can act as a nucleophile in SₙAr reactions with chloro-pyrimidines, or undergo Buchwald-Hartwig amination to build hinge-binding motifs for kinase inhibitors.

  • Late-Stage Modification (C3): The nitro group remains inert during the first two steps. It can later be reduced to an amine and functionalized, or retained as a metabolic liability blocker or hydrogen bond acceptor.

MedChem S1 Scaffold: 5-Amino-2-methyl-3-nitrobenzoic acid S2 Amide Coupling (C1-COOH modification) S1->S2 S3 SNAr / Buchwald-Hartwig (C5-NH2 modification) S1->S3 S4 Nitro Reduction (Late-stage C3 functionalization) S2->S4 S3->S4 S5 Lead Compound (e.g., Multi-Kinase Inhibitor) S4->S5 Target Screening

Diagram 3: Orthogonal functionalization strategy in targeted drug discovery.

References

The following authoritative sources and chemical catalogs were utilized to verify the structural parameters, CAS registry data, and commercial availability of the protocols discussed in this whitepaper:

Exploratory

An In-depth Technical Guide to 5-Amino-2-methyl-3-nitrobenzoic acid: Synthesis, Properties, and Applications

Abstract This technical guide provides a comprehensive overview of 5-Amino-2-methyl-3-nitrobenzoic acid, a valuable, yet not widely documented, aromatic intermediate. While a detailed historical account of its initial di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 5-Amino-2-methyl-3-nitrobenzoic acid, a valuable, yet not widely documented, aromatic intermediate. While a detailed historical account of its initial discovery remains elusive in readily available literature, its structural features suggest significant potential in the synthesis of complex heterocyclic systems relevant to pharmaceutical and materials science research. This document outlines a plausible and scientifically grounded multi-step synthesis of 5-Amino-2-methyl-3-nitrobenzoic acid, commencing from the readily available starting material, o-toluic acid. Each synthetic step is accompanied by a detailed experimental protocol, mechanistic insights, and safety considerations. The guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, providing a robust framework for the preparation and potential utilization of this versatile molecule.

Introduction

5-Amino-2-methyl-3-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure, featuring an amino, a methyl, and a nitro group, presents a unique combination of electron-donating and electron-withdrawing substituents. This arrangement offers a rich platform for a variety of chemical transformations, making it a potentially valuable building block in organic synthesis. The presence of ortho, meta, and para-directing groups on the same aromatic ring allows for highly specific and controlled subsequent reactions.

The primary utility of 5-Amino-2-methyl-3-nitrobenzoic acid is anticipated to be as an intermediate in the synthesis of more complex molecules. The amino group can be readily diazotized and substituted, or it can participate in condensation reactions to form heterocyclic rings. The nitro group, a strong deactivating group, can direct further electrophilic substitution and can also be reduced to an amino group, opening up further synthetic possibilities.

This guide will detail a logical and efficient three-step synthesis of 5-Amino-2-methyl-3-nitrobenzoic acid, starting from o-toluic acid. The synthetic pathway is as follows:

  • Dinitration of o-Toluic Acid: Introduction of two nitro groups onto the aromatic ring of o-toluic acid to yield 2-methyl-3,5-dinitrobenzoic acid.

  • Selective Reduction of a Nitro Group: The chemoselective reduction of one of the two nitro groups of 2-methyl-3,5-dinitrobenzoic acid to afford the target molecule, 5-Amino-2-methyl-3-nitrobenzoic acid.

A detailed protocol for the synthesis of the starting material, o-toluic acid from o-xylene, is also provided for completeness.

Synthesis of the Starting Material: o-Toluic Acid

The journey to our target molecule begins with the synthesis of o-toluic acid. A common and well-established method is the oxidation of o-xylene.

Experimental Protocol: Oxidation of o-Xylene to o-Toluic Acid

This procedure is adapted from the established method of oxidizing o-xylene with nitric acid.[1]

Materials:

  • o-Xylene (commercial grade, 90%)

  • Concentrated Nitric Acid (sp. gr. 1.42)

  • Water

  • 10% Sodium Hydroxide Solution

  • Concentrated Hydrochloric Acid

  • 95% Ethanol

  • Activated Carbon (e.g., Norit or Darco)

  • Ice

Procedure:

  • In a 5-liter round-bottomed flask equipped with a reflux condenser and a gas-absorption trap, combine 1.6 liters of water, 800 ml of concentrated nitric acid, and 400 ml (364 g) of commercial 90% o-xylene.

  • Heat the mixture in an oil bath maintained at 145-155°C to achieve reflux. Continue refluxing for 55 hours.

  • After the reaction period, the organic layer will have settled at the bottom of the flask. Pour the hot reaction mixture with stirring into 1 kg of ice in a 4-liter beaker.

  • After cooling, filter the solid product and resuspend it in 2 liters of cold water, followed by another filtration.

  • Dissolve the wet product by warming it in 1 liter of 10% sodium hydroxide solution.

  • After cooling, extract any unreacted xylene with 250 ml of ether.

  • Heat the aqueous layer on a steam bath with 5-10 g of activated carbon and filter the hot solution with suction through a layer of activated carbon.

  • With vigorous mechanical stirring, add the warm, clear alkaline solution to 225 ml of concentrated hydrochloric acid.

  • Dissolve the crude product in 350 ml of 95% ethanol and heat on a steam bath with 5 g of activated carbon for 1 hour.

  • Filter the hot solution by gravity through a heated funnel. Wash the filter paper with an additional 70-ml portion of hot 95% ethanol and combine the filtrates.

  • Adjust the temperature of the ethanolic solution to 55-60°C and add 480 ml of warm (55-60°C) water.

  • Cool the solution first to room temperature and then in an ice bath to crystallize the product.

  • Filter the crystallized product, wash with 250 ml of cold 50% ethanol, and dry.

Yield: The expected yield is dependent on the purity of the starting o-xylene.

Synthesis Workflow: o-Toluic Acid from o-Xylene

o_xylene o-Xylene reagents Conc. HNO₃, H₂O Heat o_xylene->reagents o_toluic_acid o-Toluic Acid reagents->o_toluic_acid

Caption: Oxidation of o-xylene to o-toluic acid.

Multi-Step Synthesis of 5-Amino-2-methyl-3-nitrobenzoic acid

With a reliable source of o-toluic acid, we can proceed with the multi-step synthesis of our target compound.

Step 1: Dinitration of o-Toluic Acid

The first step involves the dinitration of o-toluic acid to yield 2-methyl-3,5-dinitrobenzoic acid. This is an electrophilic aromatic substitution reaction where the aromatic ring is activated by the methyl group and deactivated by the carboxylic acid group.

Experimental Protocol: Synthesis of 2-methyl-3,5-dinitrobenzoic acid

This protocol is based on a reported synthesis of 2-methyl-3,5-dinitrobenzoic acid.[2]

Materials:

  • o-Toluic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled water

Procedure:

  • In a suitable reaction vessel, dissolve 13.6 g (0.1 mol) of o-toluic acid in 110.4 g of concentrated sulfuric acid with constant stirring in an ice bath to maintain a temperature of 0-5°C.

  • Slowly add 28.0 g of concentrated nitric acid dropwise to the chilled solution, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the reaction mixture for 15 minutes and then allow it to stir overnight at room temperature.

  • Reflux the reaction mixture at 100°C for 4 hours.

  • Cool the mixture to room temperature and add an additional 21.0 g of concentrated nitric acid.

  • Reflux the mixture for an additional 3 hours.

  • Cool the reaction mixture to room temperature and pour it onto ice.

  • Filter the resulting precipitate and wash it thoroughly with distilled water to remove any residual acid.

  • The crude product can be purified by recrystallization from aqueous ethanol.

Yield: The yield of 2-methyl-3,5-dinitrobenzoic acid can be optimized through careful control of reaction conditions.

Synthesis Workflow: Dinitration of o-Toluic Acid

o_toluic_acid o-Toluic Acid reagents Conc. H₂SO₄, Conc. HNO₃ Heat o_toluic_acid->reagents dinitro_acid 2-methyl-3,5-dinitrobenzoic acid reagents->dinitro_acid

Caption: Dinitration of o-toluic acid.

Step 2: Selective Reduction of 2-methyl-3,5-dinitrobenzoic acid

The final step is the selective reduction of one of the two nitro groups to an amino group. The Zinin reduction, which utilizes sodium sulfide or sodium hydrosulfide, is a well-established method for the selective reduction of dinitroarenes.[3][4]

Experimental Protocol: Synthesis of 5-Amino-2-methyl-3-nitrobenzoic acid

This protocol is a generalized procedure based on the principles of the Zinin reduction.[4][5]

Materials:

  • 2-methyl-3,5-dinitrobenzoic acid

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol

  • Water

  • Hydrochloric acid (for workup)

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-3,5-dinitrobenzoic acid in a 3:1 mixture of ethanol and water.

  • Add sodium sulfide nonahydrate (approximately 1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Dilute the resulting residue with water and carefully acidify with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization.

Yield: The yield of 5-Amino-2-methyl-3-nitrobenzoic acid can be influenced by the reaction time and the amount of sodium sulfide used.

Synthesis Workflow: Selective Reduction

dinitro_acid 2-methyl-3,5-dinitrobenzoic acid reagents Na₂S·9H₂O EtOH/H₂O dinitro_acid->reagents amino_acid 5-Amino-2-methyl-3-nitrobenzoic acid reagents->amino_acid

Caption: Selective reduction to the final product.

Physicochemical Data

Table 1: Properties of Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
o-Toluic AcidC₈H₈O₂136.15103-105[6]
2-methyl-3,5-dinitrobenzoic acidC₈H₆N₂O₆226.14[7]204-210
5-Amino-2-methyl-3-nitrobenzoic acidC₈H₈N₂O₄196.16Not readily available

Conclusion

This technical guide provides a detailed and practical pathway for the synthesis of 5-Amino-2-methyl-3-nitrobenzoic acid, a promising intermediate for further chemical exploration. By following the outlined protocols, researchers can reliably produce this compound from readily available starting materials. The unique substitution pattern of the target molecule offers a versatile platform for the development of novel compounds with potential applications in medicinal chemistry and materials science. Further investigation into the reactivity and utility of 5-Amino-2-methyl-3-nitrobenzoic acid is encouraged to fully unlock its synthetic potential.

References

  • Zaugg, H. E.; Rapala, R. T. o-TOLUIC ACID. Organic Syntheses. 1943, 2, 589. [Link]

  • Evergreensino. What are the common synthesis methods of O - Toluic Acid? Blog. 2025. [Link]

  • Clarke, H. T.; Taylor, E. R. o-TOLUIC ACID. Organic Syntheses. 1941, 1, 514. [Link]

  • Patil, V. D.; et al. Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. Bulletin of the Chemical Society of Japan. 1983, 56(1), 343-344. [Link]

  • Wikipedia. Zinin reaction. [Link]

  • Journal of the Chemical Society C: Organic. Selective reduction of nitroaromatic compounds. 1969, 209-211. [Link]

  • ResearchGate. (PDF) Selective reduction of dinitro compounds. [Link]

  • Tahir, M. N.; et al. 2-Methyl-3,5-dinitrobenzoic acid. Acta Crystallographica Section E. 2009, 65(11), o2819. [Link]

  • Google Patents.
  • Google Patents. An Improved Process For The Preparation Of 5 Amino 2 Hydroxy Beczoic Acid (Mesalamine).
  • Google Patents. Synthetic method of 2-nitro-3-methylbenzoic acid.
  • Common Organic Chemistry. Nitro Reduction - Sodium Sulfide (Na2S). [Link]

  • Tahir, M. N.; et al. Methyl 2-methyl-3,5-dinitrobenzoate. Acta Crystallographica Section E. 2010, 66(2), o288. [Link]

  • Google Patents. Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Organic Syntheses. 3,5-dinitrobenzoic acid. [Link]

  • de Vries, J. G. Reduction of Aldehydes and Ketones by Sodium Dithionite. Journal of the Chemical Society, Chemical Communications. 1977, (17), 601-602. [Link]

  • Pina Jr., S. Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. ScholarWorks @ UTRGV. 2013. [Link]

  • Journal of the Chemical Society C: Organic. Sodium borohydride reduction of unsaturated conjugated 12-ketones derived from cholic acid. 1968, 1262-1265. [Link]

Sources

Foundational

Strategic Exploitation of 5-Amino-2-methyl-3-nitrobenzoic Acid in Advanced Molecular Design: A Technical Whitepaper

As a Senior Application Scientist overseeing early-stage molecular design, I frequently evaluate highly functionalized building blocks for their versatility in complex syntheses. 5-Amino-2-methyl-3-nitrobenzoic acid (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing early-stage molecular design, I frequently evaluate highly functionalized building blocks for their versatility in complex syntheses. 5-Amino-2-methyl-3-nitrobenzoic acid (CAS: 89977-12-8) represents a privileged, tetra-substituted aromatic scaffold. Its unique combination of an electron-donating amino group, an electron-withdrawing nitro group, a sterically demanding methyl group, and a versatile carboxylic acid makes it a powerhouse intermediate.

This whitepaper explores the untapped potential of this molecule, providing researchers and drug development professionals with a rigorous, data-driven guide to deploying it across three primary research domains: pharmaceutical discovery, advanced polymer science, and dye chemistry.

Physicochemical Profiling & Reactivity Matrix

The synthetic utility of 5-Amino-2-methyl-3-nitrobenzoic acid is dictated by the electronic and steric interplay of its four substituents. The nitro group significantly lowers the pKa of the carboxylic acid compared to unsubstituted benzoic acid, enhancing its reactivity as an electrophile once activated[1]. Meanwhile, the ortho-methyl group provides critical steric shielding, which prevents unwanted side reactions during amidation but necessitates the use of highly efficient coupling reagents.

Table 1: Quantitative Physicochemical & Reactivity Profile
ParameterValue / CharacteristicMechanistic Implication
CAS Number 89977-12-8Commercial identifier for sourcing and scaling[2].
Molecular Weight 196.16 g/mol Low molecular weight allows for multiple derivatizations while adhering to Lipinski's Rule of 5.
pKa (Estimated) ~3.0 - 3.5The electron-withdrawing nitro group increases the acidity of the carboxyl group compared to parent benzoic acid (pKa 4.2)[1].
Steric Environment Ortho-Methyl GroupHinders nucleophilic attack at the carboxyl carbon, requiring active coupling reagents (e.g., HATU) for amidation.
Electronic State Push-Pull SystemThe 5-amino (EDG) and 3-nitro (EWG) groups create a highly polarized ring, ideal for regioselective electrophilic aromatic substitution.

Research Area 1: Next-Generation Antimicrobial and Anti-inflammatory Agents

Nitrobenzoate derivatives have demonstrated profound biological activities, including the3[3] and potent4[4]. By leveraging the carboxyl and nitro groups of 5-Amino-2-methyl-3-nitrobenzoic acid, researchers can synthesize highly substituted benzimidazole scaffolds.

Protocol 1: Synthesis of Bioactive Benzimidazole Derivatives

Mechanistic Rationale: The carboxylic acid acts as the primary anchor. Because the ortho-methyl group sterically hinders the carboxylate, we bypass standard acid chloride formation (which risks cross-reactivity with the unprotected 5-amino group) and utilize HATU, which forms a highly reactive HOAt ester intermediate.

  • Step 1: Amidation. Dissolve 1.0 eq of 5-Amino-2-methyl-3-nitrobenzoic acid and 1.2 eq of the target primary amine in anhydrous DMF. Add 1.5 eq of DIPEA, followed by 1.2 eq of HATU. Stir at room temperature for 4 hours.

    • Validation & QC Checkpoint: Monitor via TLC (Dichloromethane:Methanol 9:1). The reaction is complete when the highly polar baseline spot (carboxylic acid) disappears. LC-MS must confirm the [M+H]+ of the amide.

  • Step 2: Nitro Reduction. Transfer the purified amide to a hydrogenation flask. Add 10% Pd/C (0.1 eq by weight) in methanol. Flush with H2​ gas and stir vigorously under a hydrogen balloon for 6 hours to yield the ortho-diamine.

    • Validation & QC Checkpoint: Observe a distinct color change from deep yellow (nitroaromatic) to pale/colorless. A Ninhydrin stain on the TLC plate will turn deep purple, confirming the presence of the newly formed primary amine.

  • Step 3: Cyclization. React the resulting ortho-diamine with a substituted aldehyde (1.1 eq) in the presence of an oxidant (e.g., Na2​S2​O5​ ) in DMF at 90°C for 8 hours to construct the benzimidazole core.

    • Validation & QC Checkpoint: 1H -NMR must show the disappearance of the diamine NH2​ protons (typically broad singlets around 4.0-5.0 ppm) and the emergence of the benzimidazole NH proton (>12.0 ppm).

G Start 5-Amino-2-methyl- 3-nitrobenzoic acid Amidation Amidation (HATU/DIPEA) Coupling with Amine Start->Amidation Step 1 Reduction Nitro Reduction (Pd/C, H2) Yields ortho-diamine Amidation->Reduction Step 2 Cyclization Cyclization (Acidic/Oxidative) Forms Benzimidazole Reduction->Cyclization Step 3 Benzimidazole Benzimidazole Scaffold (Lead Compound) Cyclization->Benzimidazole Step 4 Target1 COX-2 / LOX Inhibition (Anti-inflammatory) Benzimidazole->Target1 MoA Target2 M. tuberculosis Inhibition (Antimicrobial) Benzimidazole->Target2 MoA

Caption: Workflow for the synthesis of benzimidazole derivatives and their primary pharmacological targets.

Table 2: Comparative Pharmacological Metrics of Nitrobenzoate-Derived Scaffolds
Compound Class / DerivativeTarget / AssayEfficacy MetricReference
Nitrobenzamide DerivativesLPS-induced NO Production (Anti-inflammatory)IC50: 3.7 - 5.3 µM[3]
Benzimidazole linked to BenzoxazoleCopper-catalyzed domino annulationStructural lead for UK-1 analogs[5]
Nitrobenzoate-derived BenzimidazolesM. tuberculosis H37Rv (Antimicrobial)MIC < 0.2 µM[4]
4-methyl-3-nitrobenzoic acidEGF-induced Chemotaxis (Cancer Cell Migration)Inhibits actin polymerization[3]

Research Area 2: Advanced Dyes and High-Performance Polymers

Beyond pharmaceuticals, amino-nitrobenzoic acids are highly prized in materials science. They serve as direct precursors for6[6]. Alternatively, complete reduction of the nitro group yields 3,5-diamino-2-methylbenzoic acid—an ideal AB2​ -type monomer for synthesizing hyperbranched polybenzimidazoles (PBIs) used in aerospace composites and hydrogen fuel cell membranes.

Protocol 2: Diazotization and Azo Dye Synthesis

Mechanistic Rationale: The 5-amino group is highly susceptible to diazotization. The electron-withdrawing nitro group at the 3-position stabilizes the resulting diazonium salt against premature degradation, allowing for controlled, regioselective electrophilic aromatic substitution onto a coupling component.

  • Step 1: Dissolution & Chilling. Suspend 1.0 eq of 5-Amino-2-methyl-3-nitrobenzoic acid in 0.5 M aqueous HCl. Cool the suspension in an ice-salt bath to 0–5 °C.

  • Step 2: Diazotization. Add a pre-chilled aqueous solution of NaNO2​ (1.05 eq) dropwise. Maintain the internal temperature strictly below 5 °C to prevent the diazonium salt from hydrolyzing into a phenol.

    • Validation & QC Checkpoint: Perform a Starch-Iodide paper test. A persistent blue-black color indicates the presence of excess nitrous acid, confirming that diazotization is complete.

  • Step 3: Azo Coupling. Slowly pour the cold diazonium solution into a vigorously stirred, alkaline solution (pH 9-10) of the coupling agent (e.g., 2-naphthol).

    • Validation & QC Checkpoint: An immediate formation of an intensely colored precipitate (typically deep red or orange) will occur. Post-isolation, UV-Vis spectroscopy must show a massive bathochromic shift ( λmax​>400 nm) confirming the extended conjugated π -system.

G Core 5-Amino-2-methyl- 3-nitrobenzoic acid Diazo Diazotization (NaNO2/HCl) < 5°C Core->Diazo Pathway A (Dyes) Diamine Complete Reduction 3,5-Diamino-2-methylbenzoic acid Core->Diamine Pathway B (Polymers) AzoCoupling Azo Coupling (Alkaline Phenol) Diazo->AzoCoupling AzoDye Substantive Azo Dye (Cosmetics/Textiles) AzoCoupling->AzoDye Polycondensation Polycondensation (Polyphosphoric Acid) Diamine->Polycondensation Polymer High-Performance Polybenzimidazole (PBI) Polycondensation->Polymer

Caption: Divergent synthetic pathways for advanced azo dyes and high-performance polybenzimidazole polymers.

References

  • BenchChem. "A Comparative Analysis of Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals."
  • BenchChem.
  • Royal Society of Chemistry (RSC).
  • National Institutes of Health (NIH).
  • Google Patents. "US4619666A - Hair dyes containing amino-nitrobenzoic acid or amino-nitrobenzene sulfonic acids as substantive dyes."

Sources

Exploratory

Rational Design and Synthesis of 5-Amino-2-methyl-3-nitrobenzoic Acid and Its Structural Isomers

Executive Summary In the landscape of modern drug discovery and materials science, polysubstituted benzoic acids serve as highly privileged scaffolds. Among these, 5-Amino-2-methyl-3-nitrobenzoic acid (CAS: 89977-12-8) a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and materials science, polysubstituted benzoic acids serve as highly privileged scaffolds. Among these, 5-Amino-2-methyl-3-nitrobenzoic acid (CAS: 89977-12-8) and its structural isomers represent a critical class of bifunctional building blocks[1]. The precise spatial arrangement of the amino (-NH₂), methyl (-CH₃), nitro (-NO₂), and carboxyl (-COOH) groups on the benzene ring dictates the molecule's electronic distribution, steric profile, and reactivity.

As a Senior Application Scientist, I approach these molecules not merely as static chemical entities, but as dynamic systems where every functional group plays a causal role in downstream transformations. This guide provides an in-depth analysis of the physicochemical profiling, mechanistic regioselectivity, and self-validating experimental workflows required to synthesize and utilize these isomers in the development of targeted therapeutics, such as kinase inhibitors and advanced heterocyclic pharmacophores.

Structural Isomerism and Physicochemical Profiling

The core scaffold of these compounds is a benzene ring bearing four distinct substituents. The permutation of these groups yields multiple structural isomers, each exhibiting unique pKa values, dipole moments, and hydrogen-bonding capabilities. Understanding these differences is paramount for rational drug design, as the position of the amino and carboxyl groups directly influences the molecule's ability to engage in amide coupling or act as a hydrogen-bond donor/acceptor within a protein binding pocket.

Table 1 summarizes the quantitative data for the primary structural isomers utilized in pharmaceutical research.

Table 1: Physicochemical and Registry Data of Key Structural Isomers

Isomer NomenclatureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Primary Application / Characteristic
5-Amino-2-methyl-3-nitrobenzoic acid 89977-12-8C₈H₈N₂O₄196.16Kinase inhibitor scaffold; high steric accessibility at C5 [1]
2-Amino-5-methyl-3-nitrobenzoic acid 5465-34-9C₈H₈N₂O₄196.16Reagent for NMR/IR spectroscopy; prone to acidic rearrangement [2]
4-Amino-3-methyl-5-nitrobenzoic acid 37901-94-3C₈H₈N₂O₄196.16Precursor for benzimidazole and quinazoline synthesis [3]
2-Amino-3-methyl-5-nitrobenzoic acid 70343-14-5C₈H₈N₂O₄196.16Intermediate for complex heterocyclic pharmacophores
3-Amino-2-methyl-5-nitrobenzoic acid 89977-11-7C₈H₈N₂O₄196.16Amide coupling intermediate with distinct electronic tuning

Mechanistic Insights: Regioselectivity and Causality

The synthesis of a specific isomer like 5-Amino-2-methyl-3-nitrobenzoic acid relies heavily on exploiting the electronic and steric environments of its precursors. A standard approach involves the regioselective reduction of a dinitro precursor, specifically 2-methyl-3,5-dinitrobenzoic acid .

The Causality of Selective Reduction (Zinin-type Reduction)

When exposing 2-methyl-3,5-dinitrobenzoic acid to a mild reducing agent such as sodium sulfide (Na₂S) or iron powder in acetic acid, the reduction does not occur randomly.

  • Steric Shielding: The nitro group at the C3 position is flanked by a methyl group at C2 (ortho) and a carboxyl group at C1 (meta, but spatially proximal). This creates severe steric hindrance, restricting the approach of bulky solvated reducing species.

  • Electronic Activation: The nitro group at the C5 position is relatively unhindered. Furthermore, as demonstrated in the selective reduction protocols for related methyl-nitrobenzoic acids [4][5], the electron-withdrawing nature of the carboxyl group (para to the C5 position) increases the electrophilicity of the C5-nitro nitrogen, accelerating its reduction kinetically over the C3-nitro group.

This interplay of steric blockade and electronic activation guarantees high regioselectivity, funneling the reaction toward the desired 5-amino isomer.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocol for the synthesis of 5-Amino-2-methyl-3-nitrobenzoic acid is designed as a self-validating system . It incorporates intrinsic checkpoints (pH-dependent precipitation) that act as both purification and confirmation steps.

Protocol: Regioselective Synthesis of 5-Amino-2-methyl-3-nitrobenzoic Acid

Reagents & Materials:

  • 2-Methyl-3,5-dinitrobenzoic acid (1.0 eq, 10 mmol)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) (3.0 eq, 30 mmol)

  • Methanol / Water (1:1 v/v)

  • Hydrochloric acid (1M and concentrated)

  • pH meter with calibrated glass electrode [4]

Step-by-Step Methodology:

  • Substrate Solubilization: Suspend 2-methyl-3,5-dinitrobenzoic acid (10 mmol) in 50 mL of a 1:1 Methanol/Water mixture in a 250 mL round-bottom flask. Add 1M NaOH dropwise until the solid completely dissolves (forming the soluble sodium carboxylate salt).

  • Controlled Reduction: Dissolve Na₂S·9H₂O (30 mmol) in 20 mL of water. Add this reducing solution dropwise to the reaction flask over 30 minutes while maintaining the internal temperature at 65°C using a thermostatically controlled bath.

    • Causality Check: The slow addition prevents thermal runaway and suppresses the over-reduction to the diamino derivative.

  • Reaction Monitoring: Stir the mixture at 65°C for 2 hours. Monitor via TLC (Eluent: Dichloromethane/Methanol 9:1). The disappearance of the high-Rf dinitro spot and the appearance of a distinct, fluorescent (under 254 nm UV) lower-Rf spot indicates conversion.

  • Self-Validating Workup (Isoelectric Precipitation): Cool the mixture to room temperature and filter any insoluble elemental sulfur. Carefully acidify the filtrate using concentrated HCl while monitoring with a pH meter.

    • Validation Mechanism: Stop the acidification at pH 3.5 - 4.0 . At this specific isoelectric point, the target zwitterionic 5-amino-2-methyl-3-nitrobenzoic acid reaches its minimum solubility and precipitates as a distinct solid. Unreacted dinitro precursors (which lack the basic amino group) remain soluble or precipitate at a much lower pH (< 2.0).

  • Isolation: Vacuum filter the precipitate, wash with cold water (2 x 10 mL), and dry under high vacuum to afford the pure target isomer. Validate isomeric purity via ¹H-NMR (DMSO-d₆), ensuring the presence of two distinct aromatic protons exhibiting meta-coupling (J ≈ 2.0 Hz).

SyntheticWorkflow Start 2-Methylbenzoic Acid (Starting Material) Nitration Nitration (HNO3 / H2SO4, 0°C) Start->Nitration Intermediate 2-Methyl-3,5-dinitrobenzoic Acid (Intermediate) Nitration->Intermediate Reduction Selective Reduction (Na2S, 65°C) Intermediate->Reduction Product 5-Amino-2-methyl-3-nitrobenzoic Acid (Target Isomer) Reduction->Product Validation Isoelectric Precipitation (pH 3.5 - 4.0) Product->Validation

Fig 1: Regioselective synthetic workflow and validation for 5-Amino-2-methyl-3-nitrobenzoic acid.

Applications in Targeted Therapeutics

In drug development, the 5-Amino-2-methyl-3-nitrobenzoic acid scaffold is frequently utilized to construct ATP-competitive kinase inhibitors. The logical relationship between the molecule's functional groups and its biological utility is highly synergistic.

The carboxyl group serves as an ideal anchor for amide coupling with complex heterocyclic amines, extending the molecule into the solvent-exposed region of a kinase. The amino group acts as a crucial hydrogen-bond donor to the kinase hinge region. Concurrently, the methyl group forces the adjacent aromatic ring into a specific dihedral angle, locking the pharmacophore in a bioactive conformation (steric shielding), while the nitro group tunes the electronic density of the ring, optimizing the pKa of the adjacent amino group for physiological pH.

DrugDesignLogic Scaffold Amino-Methyl-Nitrobenzoic Acid Scaffold Carboxyl Carboxyl Group (-COOH) Amide Coupling Anchor Scaffold->Carboxyl Functionalization Amino Amino Group (-NH2) Kinase H-Bond Donor Scaffold->Amino Hinge Binding Nitro Nitro Group (-NO2) Electronic pKa Tuning Scaffold->Nitro Electronic Effect Methyl Methyl Group (-CH3) Conformational Locking Scaffold->Methyl Steric Effect Target Targeted Kinase Inhibitor (Bioactive Pharmacophore) Carboxyl->Target Amino->Target Nitro->Target Methyl->Target

Fig 2: Logical relationship of functional groups on the scaffold dictating kinase inhibitor design.

By mastering the synthesis and application of these specific isomers, researchers can precisely engineer the physicochemical properties of next-generation therapeutics, ensuring high target affinity and optimal pharmacokinetic profiles.

References

Foundational

Safety and Handling Precautions for 5-Amino-2-methyl-3-nitrobenzoic acid: A Comprehensive Technical Guide

Executive Summary In modern drug development and chemical synthesis, highly functionalized aromatic building blocks are indispensable. 5-Amino-2-methyl-3-nitrobenzoic acid (CAS: 89977-12-8) is one such critical intermedi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and chemical synthesis, highly functionalized aromatic building blocks are indispensable. 5-Amino-2-methyl-3-nitrobenzoic acid (CAS: 89977-12-8) is one such critical intermediate,[1]. However, the presence of multiple reactive functional groups—specifically a primary aromatic amine (PAA), a nitro group, and a carboxylic acid—presents a complex hazard profile.

As application scientists, we must move beyond merely following safety data sheets; we must understand the causality behind the hazards. This whitepaper provides an in-depth, mechanistically grounded guide to the safe handling, storage, and emergency management of 5-Amino-2-methyl-3-nitrobenzoic acid, ensuring that laboratory protocols are both scientifically rigorous and intrinsically safe.

Chemical Profile & Mechanistic Toxicology

The toxicity of 5-Amino-2-methyl-3-nitrobenzoic acid is dictated by its structural motifs. Understanding the Structure-Activity Relationship (SAR) of these hazards is the first step in designing effective safety protocols.

Structure-Activity Relationship (SAR) of Hazards
  • The Primary Aromatic Amine (PAA) Motif: PAAs are highly lipid-soluble, allowing them to rapidly penetrate the stratum corneum of the skin[2]. Once absorbed, they are subject to hepatic metabolism.

  • The Nitro Group: Nitroaromatics are potent electrophiles. They can act as haptens, binding covalently to epidermal proteins and triggering a Type IV delayed hypersensitivity reaction, leading to severe skin sensitization[3]. Furthermore, under extreme heat or localized shock (such as static discharge), nitroaromatics can become highly energetic.

  • Systemic Toxicity (Methemoglobinemia): Both the nitro and amine groups contribute to the primary systemic hazard: methemoglobinemia. Hepatic CYP450 enzymes N-hydroxylate the amine, forming reactive intermediates that oxidize the ferrous (Fe²⁺) iron in hemoglobin to ferric (Fe³⁺) iron[4]. This forms methemoglobin, which cannot bind oxygen, leading to tissue hypoxia (cyanosis)[5].

Physicochemical & Hazard Profile Summary

The quantitative and categorical hazard data for this compound are summarized below to facilitate rapid risk assessment.

Property / Hazard ClassValue / GHS CategoryMechanistic Rationale
CAS Number 89977-12-8Unique chemical identifier for tracking and compliance[1].
Molecular Weight 196.16 g/mol Low molecular weight facilitates rapid dermal and mucosal penetration.
Acute Toxicity (Oral/Dermal) Category 4 (H302, H312)High lipid solubility drives rapid systemic absorption[3].
Skin Sensitization Category 1 (H317)Haptenization of epidermal proteins by reactive amine/nitro metabolites[3].
Systemic Toxicity MethemoglobinemiaOxidation of hemoglobin Fe²⁺ to Fe³⁺ by N-hydroxy metabolites[4].
Biochemical Pathway of Toxicity

To fully grasp the critical need for respiratory and dermal protection, one must visualize the rapid biological cascade triggered by exposure.

Pathway AA 5-Amino-2-methyl- 3-nitrobenzoic acid Metab Hepatic CYP450 N-hydroxylation AA->Metab Absorption ROS Reactive Oxygen Species (ROS) Metab->ROS Oxidation Hb Hemoglobin (Fe2+) ROS->Hb Heme Attack MetHb Methemoglobin (Fe3+) Hb->MetHb Fe2+ -> Fe3+ Hypoxia Tissue Hypoxia (Cyanosis) MetHb->Hypoxia O2 Depletion

Biochemical pathway of primary aromatic amine-induced methemoglobinemia.

Standard Operating Procedures (SOPs): A Self-Validating Approach

Trustworthy safety protocols must function as self-validating systems —meaning that a failure at any single step inherently prevents the operator from proceeding to a higher-risk phase.

Engineering Controls
  • Ventilation: All handling of the dry powder must occur within a Class IIB (or better) fume hood[5]. Causality: The fine powder of nitrobenzoic acids can easily aerosolize, and inhalation provides a direct, rapid route to the bloodstream, bypassing some first-pass hepatic clearance.

  • Static Dissipation: Use anti-static weighing spatulas and ensure the analytical balance is grounded. Causality: Nitroaromatics possess inherent energetic potential; mitigating static discharge prevents localized micro-combustion events[6].

Personal Protective Equipment (PPE)
  • Double-Gloving System: Operators must wear an inner layer of standard nitrile gloves and an outer layer of extended-cuff nitrile or butyl rubber gloves. Causality: PAAs can permeate single-layer nitrile over time. The double-glove system ensures that if the outer layer suffers a micro-tear, the inner layer maintains the dermal barrier[7].

  • Respiratory Protection: If handling outside a closed system is unavoidable, an N95 or P100 particulate respirator is mandatory to prevent inhalation of aerosolized dust[8].

Experimental Workflow: Safe Weighing and Dissolution

The following step-by-step methodology outlines the standard protocol for preparing stock solutions of 5-Amino-2-methyl-3-nitrobenzoic acid for drug screening assays.

Step 1: Environmental Verification (The "Go/No-Go" Gate) Verify that the fume hood face velocity is actively reading between 80–100 feet per minute (fpm). If the alarm is sounding or the monitor is blank, abort the procedure.

Step 2: Enclosed Transfer Tare a clean, dry, septum-sealable vial on the analytical balance. Cap the empty vial and transfer it into the fume hood.

Step 3: Active Weighing Inside the hood, uncap the vial and use an anti-static spatula to transfer the required mass of 5-Amino-2-methyl-3-nitrobenzoic acid. Immediately seal the vial tightly.

Step 4: Primary Decontamination Wipe the exterior of the sealed vial with a disposable wipe dampened with a 10% bleach solution (which helps oxidize residual trace amines), followed by a water wipe. Only then may the sealed vial be returned to the balance for the final mass recording.

Step 5: Closed-System Dissolution Return the vial to the hood. Do not uncap it. Instead, inject the required volume of solvent (e.g., DMSO or DMF) directly through the septum using a syringe. Causality: This completely eliminates the risk of aerosolizing the dry powder during solvent addition.

Workflow A 1. Pre-Operation Verify Hood & Balance B 2. PPE Verification Double Nitrile & N95 A->B C 3. Enclosed Transfer Tare Sealed Vial B->C D 4. Active Weighing Anti-static Tools in Hood C->D E 5. Dissolution Septum Injection D->E F 6. Decontamination 10% Bleach Wipe E->F G 7. Waste Disposal Segregated Stream F->G

Self-validating workflow for the safe transfer and dissolution of hazardous amines.

Emergency Response & Spill Management

Despite rigorous protocols, accidental exposure can occur. Immediate, mechanistically appropriate action is required.

  • Dermal Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of tepid water and mild soap[5]. Crucial Warning: Do not use laboratory solvents (like acetone or ethanol) to clean the skin. Solvents will strip the skin's natural lipid barrier and drastically accelerate the systemic absorption of the aromatic amine[2].

  • Inhalation or Ingestion: Move the victim to fresh air immediately. Do not induce vomiting if swallowed. Seek emergency medical attention[4].

  • Observation for Cyanosis: Medical personnel should monitor the exposed individual for blue discoloration of the lips, nail beds, or mucous membranes (cyanosis), which indicates methemoglobinemia. The standard clinical antidote is intravenous methylene blue, which acts as an electron donor to reduce Fe³⁺ back to Fe²⁺[4].

  • Spill Cleanup: Do not dry-sweep the powder. Gently mist the spill with water to suppress dust, then collect it using damp absorbent pads. Place all cleanup materials into a sealed, labeled hazardous waste container[8].

Storage & Disposal Protocols

  • Storage: Store 5-Amino-2-methyl-3-nitrobenzoic acid in a tightly closed container within a cool, dry, and dark environment (preferably under an inert atmosphere like argon to prevent slow oxidation)[8]. It must be strictly segregated from strong oxidizing agents, strong bases, and reducing agents, as nitro compounds can react violently under these conditions[6].

  • Disposal: Do not discharge into the sink or general waste. Aromatic amines are highly toxic to aquatic life with long-lasting effects[9]. All contaminated vials, PPE, and residual chemicals must be disposed of via a licensed hazardous waste contractor in a stream designated for highly toxic organic solids[7].

References

  • 5-Amino-2-methyl-3-nitrobenzoic acid Specifications | HaiRui Chemical | [Link]

  • Chemical Substance Information & Hazard Classifications | NextSDS | [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | ACS Publications |[Link]

  • Aromatic Amino Compounds - Encyclopaedia of Occupational Health and Safety | ILO | [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Reduction of 2-Methyl-3-nitrobenzoic Acid to 3-Amino-2-methylbenzoic Acid

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Strategic Context & Mechanistic Causality The reduction of 2-methyl-3-nitrobenzoic acid to 3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Strategic Context & Mechanistic Causality

The reduction of 2-methyl-3-nitrobenzoic acid to 3-amino-2-methylbenzoic acid is a critical transformation in pharmaceutical process chemistry. The resulting aniline derivative is a highly valued building block utilized in the synthesis of FDA-approved HIV protease inhibitors (such as Amprenavir and Nelfinavir) ([1]) and serves as a fundamental precursor in the development of immunomodulatory drugs like lenalidomide ([2]).

The Chemical Challenge

Reducing a nitro group situated ortho to a methyl group presents distinct steric and electronic challenges. Furthermore, the protocol must exhibit strict chemoselectivity —reducing the nitro group quantitatively via nitroso (-NO) and hydroxylamine (-NHOH) intermediates without inducing decarboxylation or reducing the adjacent carboxylic acid moiety.

Historically, classical Bechamp reductions (Fe/HCl) were employed, but these generate massive quantities of toxic iron sludge (up to 3 tons per ton of product) and aromatic amine-contaminated wastewater ([3]). To meet modern green chemistry and strict FDA residual metal limits, catalytic hydrogenation is the gold standard. However, process chemists must choose between organic-phase Palladium on Carbon (Pd/C) for rapid lab-scale synthesis, and aqueous-phase Raney Nickel for sustainable, industrial scale-up.

Workflow & Decision Matrix

The following decision matrix outlines the logic for selecting the appropriate reduction system based on scale, purity requirements, and environmental constraints.

ReductionWorkflow Start 2-Methyl-3-nitrobenzoic Acid (Starting Material) Decision Select Reduction Strategy Start->Decision PdC Method A: Pd/C Hydrogenation (Lab Scale / High Purity) Decision->PdC Rapid/Mild Raney Method B: Raney Ni / Aqueous (Scale-up / Industrial) Decision->Raney Green/Scalable StepA1 Dissolve in Ethyl Acetate Add 5% Pd/C PdC->StepA1 StepB1 Aqueous NaOH (pH 7-8) Form Soluble Sodium Salt Raney->StepB1 StepA2 H2 Atmosphere (1 atm) Stir 15h at RT StepA1->StepA2 StepA3 Filter Catalyst & Evaporate Purify via Chromatography StepA2->StepA3 Product 3-Amino-2-methylbenzoic Acid (Target API Intermediate) StepA3->Product StepB2 Add Ni Catalyst H2 (2.0 MPa), 100-125°C StepB1->StepB2 StepB3 Filter Catalyst & Acidify (HCl to pH 5.4 for Precipitation) StepB2->StepB3 StepB3->Product

Workflow for the chemoselective reduction of 2-methyl-3-nitrobenzoic acid via Pd/C or Raney Ni.

Quantitative Method Comparison

To facilitate method selection, the following table synthesizes the operational parameters and outcomes of the two primary catalytic strategies.

ParameterMethod A: Pd/C HydrogenationMethod B: Aqueous Raney Nickel
Primary Catalyst 5% Pd/C (Palladium on Carbon)6504K Nickel or Raney Nickel
Solvent System Ethyl Acetate (Organic)Pure Water (Aqueous)
Temperature & Pressure Room Temperature, 1 atm (Balloon)100–125 °C, 2.0 MPa
Reaction Time ~15 Hours~2–4 Hours
Average Yield 90%>95%
Purification Required Silica Gel Column ChromatographyIsoelectric Precipitation (No Column)
Key Advantage Extremely mild conditions; ideal for lab discovery.Zero organic solvent waste; highly scalable.
Key Disadvantage Risk of API heavy metal (Pd) contamination.Requires high-pressure autoclave equipment.

Detailed Experimental Protocols

Protocol A: Lab-Scale Catalytic Hydrogenation (Pd/C)

This method is optimized for discovery chemistry where rapid access to high-purity material is prioritized over cost.

Causality of Solvent Choice: Ethyl acetate is selected because it provides excellent solubility for both the nitro substrate and the zwitterionic amine product, while remaining completely inert to Pd-catalyzed hydrogenation under mild conditions ([4]).

Step-by-Step Methodology:

  • Preparation: In a two-necked round-bottomed flask, dissolve 2.0 g (12.12 mmol) of 2-methyl-3-nitrobenzoic acid in 30 mL of HPLC-grade ethyl acetate.

  • Catalyst Addition: Carefully add 0.10 g of 5% Pd/C catalyst. Safety Note: Pd/C is highly pyrophoric when dry; flush the flask with Argon prior to addition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas three times. Attach a hydrogen-filled balloon (approx. 1 atm) and stir the reaction mixture vigorously at room temperature for 15 hours.

  • Filtration: Filter the crude mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 15 mL of ethyl acetate.

  • Concentration & Purification: Evaporate the solvent under reduced pressure. Purify the crude product via column chromatography (silica gel 60-120 mesh) using a dichloromethane:ethanol gradient (99.5:0.5 v/v) to yield a pure white solid (Yield: ~1.5 g, 90%)[4].

Self-Validating System: The reaction progress is self-indicating. The cessation of hydrogen uptake (balloon deflation stops) physically validates the completion of the reduction.

Protocol B: Scalable Aqueous Liquid-Phase Hydrogenation (Raney Ni)

This protocol eliminates organic solvents and expensive palladium, making it the standard for industrial API manufacturing ([5]).

Causality of pH Control: The starting material is insoluble in water. By adding NaOH to reach pH 7–8, the carboxylic acid is converted to its sodium salt, drastically increasing aqueous solubility and preventing the acidic poisoning of the Nickel catalyst[3].

Step-by-Step Methodology:

  • Salt Formation: Suspend 150 g of 2-methyl-3-nitrobenzoic acid in 300 mL of distilled water. Under mechanical stirring, slowly add 99% caustic soda (NaOH) until the solution clears and the pH stabilizes between 7.0 and 8.0.

  • Catalyst Activation: In a 2L high-pressure autoclave, add 500 mL of distilled water and 10 g of 6504K Nickel catalyst (or Raney Nickel). Pressurize to 1.0 MPa with H2 and heat to 100 °C for 1 hour to activate the catalyst surface.

  • Hydrogenation: Introduce the aqueous sodium 2-methyl-3-nitrobenzoate solution into the autoclave. Purge the vessel with Nitrogen (3x), followed by Hydrogen (3x). Pressurize the reactor to 2.0 MPa with H2, increase stirring to 1000 rpm, and maintain the temperature at 125 °C until hydrogen consumption ceases.

  • Isoelectric Precipitation (Critical Step): Cool the reactor and filter out the Nickel catalyst. Transfer the aqueous filtrate to a precipitation vessel. Slowly add aqueous HCl until the pH reaches exactly 5.4 .

  • Isolation: Filter the precipitated white solid, wash with cold distilled water, and dry under a vacuum to achieve >95% yield[5].

Self-Validating System: The pH 5.4 adjustment acts as a thermodynamic trap. Because 3-amino-2-methylbenzoic acid is amphoteric, pH 5.4 represents its exact isoelectric point where aqueous solubility is minimized. The sudden, quantitative precipitation of the product at this pH validates both the success of the reduction and the chemoselectivity of the process[5].

Analytical Characterization & Validation

To ensure the integrity of the synthesized 3-amino-2-methylbenzoic acid, verify the product against the following analytical benchmarks[4]:

  • Melting Point: 181 °C

  • Infrared Spectroscopy (IR νmax):

    • 3244 cm⁻¹ (νN-H, confirming the successful formation of the primary amine)

    • 1724 cm⁻¹ (νC=O, confirming the carboxylic acid remains intact)

    • 1284 cm⁻¹ (νC-N, aromatic amine stretch)

  • Elemental Analysis (C8H9NO2):

    • Calculated: C, 63.56%; H, 6.00%; N, 9.27%

    • Found: C, 63.13%; H, 5.87%; N, 8.99%

References

  • Title: Method for preparing 3-amino-2-methyl benzoic acid (CN104072383A)
  • Title: Method for preparing 3-amino-2-methyl benzoic acid (Eureka) Source: PatSnap URL: [Link]

  • Title: Environmentally Benign Synthesis of Anticancer Drug Lenalidomide Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Syntheses of FDA Approved HIV Protease Inhibitors Source: NIH PubMed Central (PMC) URL: [Link]

Sources

Application

Use of 5-Amino-2-methyl-3-nitrobenzoic acid as a precursor for heterocyclic compounds

Application Note: Synthesis of 5-Amino-1H-indole-7-carboxylic Acid Scaffolds via Modified Leimgruber-Batcho Cyclization Introduction & Mechanistic Rationale In modern drug discovery, highly functionalized indoles are pri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of 5-Amino-1H-indole-7-carboxylic Acid Scaffolds via Modified Leimgruber-Batcho Cyclization

Introduction & Mechanistic Rationale

In modern drug discovery, highly functionalized indoles are privileged scaffolds, frequently utilized in the development of kinase inhibitors, PARP inhibitors, and CNS therapeutics. 5-Amino-2-methyl-3-nitrobenzoic acid (CAS: 89977-12-8)[1] is a commercially available, densely functionalized building block that features a unique 1,2,3,5-tetrasubstitution pattern. This specific arrangement makes it an ideal precursor for the synthesis of 5-amino-1H-indole-7-carboxylic acid via a modified[2].

The conversion of this precursor into an indole relies on the strategic exploitation of its electronic environment. The C2-methyl group is flanked by an electron-withdrawing C3-nitro group and a C1-carboxylic acid. This dual electron-withdrawing effect significantly lowers the pKa of the benzylic protons, rendering them highly susceptible to deprotonation and subsequent condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA)[2][3].

Crucially, the presence of the C5-primary amine introduces a mechanistic divergence: it readily reacts with DMF-DMA to form an N,N-dimethylformamidine. Rather than being an unwanted side reaction, this dual reactivity is a strategic advantage. The formamidine serves as a transient, in situ protecting group that shields the nucleophilic primary amine from oxidative degradation or cross-reactivity during the high-temperature enamine formation step.

Reaction Pathway & Workflow

The transformation is a two-stage process: (1) Dual activation/protection to form a push-pull nitroenamine, and (2) Reductive cyclization with simultaneous deprotection to yield the target indole core.

G A 5-Amino-2-methyl-3-nitrobenzoic acid (CAS: 89977-12-8) R1 DMF-DMA (3.5 eq), Pyrrolidine (0.1 eq) DMF, 90°C, 4h A->R1 B Dual-Functionalized Intermediate (Push-Pull Enamine + Formamidine) R1->B R2 Raney Ni, N2H4·H2O EtOH, 50°C, 2h B->R2 C One-Pot Reductive Cyclization & Amidine Cleavage R2->C D 5-Amino-1H-indole-7-carboxylic acid (Target Scaffold) C->D

Workflow for the synthesis of 5-amino-1H-indole-7-carboxylic acid via Leimgruber-Batcho cyclization.

Optimization of Reductive Cyclization

The second stage of the [3] requires the reduction of the nitro group to an aniline, which spontaneously attacks the adjacent enamine to close the pyrrole ring. Because our intermediate contains a formamidine protecting group, selecting the right reduction condition is critical to determine whether deprotection occurs in the same pot or requires a separate step.

Table 1: Comparison of Reductive Cyclization Conditions

Reducing AgentReaction ConditionsAmidine CleavageYield (%)Causality & Process Fit
Pd/C, H₂ MeOH/THF, rt, 1 atmRequires separate step75–82%Clean reduction[4]; ideal for scale-up, but leaves formamidine intact.
Fe powder, AcOH 80 °C, 2–4 hIn situ (acidic)68–75%One-pot reduction and acidic hydrolysis. Iron salts complicate workup.
TiCl₃ Aq. HCl/THF, rtIn situ (acidic)60–65%Very mild; avoids over-reduction[4], but reagent is highly moisture sensitive.
Raney Ni, N₂H₄ EtOH, 50 °C, 1–2 hIn situ (nucleophilic)80–88%Optimal. Hydrazine acts as both the H₂ source and the deprotecting agent[3].

Self-Validating Experimental Protocols

Protocol A: Dual Activation and Protection (Enamine/Amidine Formation)

Objective: Convert 5-amino-2-methyl-3-nitrobenzoic acid to 5-(N,N-dimethylformimidamido)-2-(2-(dimethylamino)vinyl)-3-nitrobenzoic acid. Causality: Excess DMF-DMA (3.5 equivalents) is strictly required because two equivalents are consumed by the substrate, and the excess drives the equilibrium forward while compensating for evaporative losses at 90 °C. Pyrrolidine acts as a nucleophilic catalyst, exchanging with the dimethylamino group of DMF-DMA to form a more reactive aminal intermediate[3].

Step-by-Step Procedure:

  • Suspend 5-amino-2-methyl-3-nitrobenzoic acid (1.0 eq, 10 mmol, 1.96 g) in anhydrous DMF (20 mL, 0.5 M) under a nitrogen atmosphere.

  • Add pyrrolidine (0.1 eq, 1.0 mmol) followed by N,N-dimethylformamide dimethyl acetal (3.5 eq, 35 mmol).

  • Heat the reaction mixture to 90 °C and stir for 4 hours.

  • Concentrate the mixture under reduced pressure to remove excess DMF-DMA and methanol byproducts, yielding a crude residue that can be used directly in Protocol B.

In-Process Controls (IPC) & Self-Validation:

  • Visual Cue: The pale yellow suspension will dissolve and rapidly transition to a deep, intense red solution. This dramatic color shift is the hallmark of the extended conjugation inherent to the newly formed push-pull nitroenamine[3].

  • Analytical Signature: Monitor by LC-MS. The starting material ( m/z 196,[M+H]⁺) will be completely consumed, replaced by the dual-functionalized intermediate ( m/z 306, [M+H]⁺).

Protocol B: One-Pot Reductive Cyclization and Deprotection

Objective: Reduce the nitro group to drive indole cyclization while simultaneously cleaving the formamidine protecting group. Causality: By utilizing Raney Nickel and hydrazine hydrate, hydrazine serves a dual purpose. It decomposes on the nickel surface to provide the hydrogen gas required for the nitro reduction[3], and it acts as a potent nucleophile to transaminate and cleave the formamidine, releasing the free C5-amine in a single operation.

Step-by-Step Procedure:

  • Dissolve the crude red intermediate from Protocol A in absolute ethanol (50 mL, 0.2 M).

  • Add Raney Nickel slurry (approx. 10% w/w, pre-washed with ethanol to remove water).

  • Dropwise add hydrazine hydrate (5.0 eq, 50 mmol) at room temperature. (Caution: Exothermic reaction with vigorous N₂/H₂ gas evolution).

  • Warm the mixture to 50 °C and stir for 2 hours.

  • Filter the mixture through a pad of Celite to remove the catalyst (Caution: Do not let Raney Nickel dry out; it is pyrophoric), washing the pad with hot ethanol.

  • Concentrate the filtrate and purify via silica gel chromatography or crystallization to isolate the target indole.

In-Process Controls (IPC) & Self-Validation:

  • Visual Cue: The deep red color of the enamine will gradually dissipate, yielding a pale yellow to brownish solution, indicating the destruction of the nitroenamine chromophore and successful cyclization[3].

  • Analytical Signature: TLC (DCM:MeOH 9:1) will show a new, lower Rf​ spot that is strongly UV-active. Crucially, spraying the TLC plate with Ehrlich's reagent will result in a rapid purple/blue stain, confirming the presence of the electron-rich indole core. LC-MS will confirm the target mass of 5-amino-1H-indole-7-carboxylic acid ( m/z 176, [M+H]⁺).

References

  • Leimgruber–Batcho Indole Synthesis Source: Indole Ring Synthesis: From Natural Products to Drug Discovery (John Wiley & Sons, 2016) URL:[Link]

  • The Leimgruber-Batcho Indole Synthesis Source: Heterocycles (1984) URL:[Link]

  • One-pot tandem synthesis of 2,3-unsubstituted indoles, an improved Leimgruber–Batcho indole synthesis Source: RSC Advances (2014) URL:[Link]

  • A review on indole synthesis from nitroarenes: classical to modern approaches Source: Organic & Biomolecular Chemistry (2025) URL:[Link]

  • Leimgruber–Batcho Indole Synthesis (Reaction Mechanism & Variations) Source: Wikipedia URL:[Link]

Sources

Method

Advanced Application Note: 5-Amino-2-methyl-3-nitrobenzoic Acid in Divergent Organic Synthesis

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Professionals Compound Profile: 5-Amino-2-methyl-3-nitrobenzoic acid (CAS: 89977-12-8) [1] Executive Summary & Chemical Profile In the design of a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Professionals Compound Profile: 5-Amino-2-methyl-3-nitrobenzoic acid (CAS: 89977-12-8) [1]

Executive Summary & Chemical Profile

In the design of advanced therapeutics—particularly PROTACs, kinase inhibitors, and complex macrocycles—the availability of highly substituted, orthogonally reactive benzene scaffolds is paramount. 5-Amino-2-methyl-3-nitrobenzoic acid represents a masterclass in structural pre-organization.

This building block features four distinct functional groups arranged to exploit both steric and electronic differentiation:

  • C1-Carboxylic Acid: Primed for amidation or esterification.

  • C2-Methyl Group: Acts as a critical steric shield, dictating the conformation of adjacent groups and enabling regioselective downstream functionalization.

  • C3-Nitro Group: A masked amine that is strongly electron-withdrawing, deactivating the ring.

  • C5-Amino Group: An aniline derivative whose nucleophilicity is dampened by the meta-nitro group, allowing it to remain unreactive during mild electrophilic activations of the C1 position.

By leveraging these built-in electronic and steric biases, chemists can execute a three-step orthogonal functionalization without the need for protecting groups, maximizing atom economy and synthetic efficiency.

Mechanistic Rationale: The Causality of Orthogonal Reactivity

To utilize this scaffold effectively, one must understand the causality behind its reactivity profile.

Step 1: Chemoselective Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry [2]. When activating the C1-carboxylic acid, the primary competing nucleophile is the intrinsic C5-aniline. However, the C5-amine is situated meta to the strongly electron-withdrawing C3-nitro group. This inductive withdrawal significantly reduces the nucleophilicity of the C5-amine. By utilizing a highly efficient coupling reagent like HATU in the presence of a more nucleophilic secondary aliphatic amine (e.g., morpholine or piperidine), the C1-amide forms rapidly and exclusively [3]. The C5-amine remains untouched, avoiding the need for Boc or Fmoc protection.

Step 2: Catalytic Hydrogenation to a Desymmetrized m-Diamine

Reduction of the C3-nitro group via standard Pd/C catalytic hydrogenation yields a 3,5-diamino-2-methylbenzamide intermediate. Unlike symmetrical m-phenylenediamines, this molecule is profoundly desymmetrized by the C2-methyl group.

Step 3: Regioselective Acylation

The newly unmasked C3-amine is positioned ortho to the C2-methyl group, placing it in a highly sterically hindered environment. Conversely, the C5-amine is flanked only by small protons (C4-H, C6-H). When this diamine is subjected to a bulky electrophile (such as pivaloyl chloride or a sterically demanding PROTAC PEG-linker), the reaction proceeds with near-perfect regioselectivity at the unhindered C5-amine.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating workflows. Diagnostic analytical markers are embedded within the steps to ensure the chemist can verify success before proceeding.

Protocol A: Chemoselective Amidation of C1-COOH

Objective: Synthesize 5-amino-2-methyl-3-nitrobenzamide derivatives without N-protection.

  • Activation: Dissolve 5-Amino-2-methyl-3-nitrobenzoic acid (1.0 eq, 10 mmol) in anhydrous DMF (0.1 M) under an inert N₂ atmosphere. Add DIPEA (3.0 eq) followed by HATU (1.1 eq).

    • Causality: HATU rapidly forms the active HOAt ester. The slight excess of HATU ensures complete activation, while DIPEA maintains the basicity required to keep the aliphatic amine deprotonated.

  • Coupling: Stir for 10 minutes at room temperature, then dropwise add morpholine (1.2 eq). Stir for 2 hours.

  • Validation (TLC): Check reaction progress (Eluent: 5% MeOH in DCM). The active ester intermediate will disappear, replaced by a higher Rf product spot.

  • Workup: Dilute the mixture with EtOAc (10 volumes) and wash sequentially with saturated aqueous NaHCO₃ (3x) and 5% LiCl aqueous solution (2x) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Diagnostic NMR: The success of this step is confirmed by the preservation of the broad C5-NH₂ singlet (~5.5 ppm in DMSO-d6) and the appearance of aliphatic morpholine multiplets (~3.4-3.6 ppm).

Protocol B: Catalytic Nitro Reduction

Objective: Unmask the C3-amine to generate the desymmetrized m-diamine scaffold.

  • Preparation: Dissolve the product from Protocol A (1.0 eq, 5 mmol) in MS-grade Methanol (0.2 M). Carefully add 10 wt% Pd/C (0.1 eq Pd) under an argon blanket.

    • Causality: Methanol is chosen over EtOAc to ensure full solubility of the highly polar diamine product.

  • Hydrogenation: Purge the flask with H₂ gas (balloon, 1 atm) and stir vigorously at 25°C for 4 hours.

    • Causality: 1 atm H₂ is sufficient for nitro reduction; higher pressures risk unwanted reduction of the aromatic ring or hydrodehalogenation if halogens were present elsewhere.

  • Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with hot methanol. Concentrate the filtrate in vacuo.

  • Diagnostic NMR: The strongly deshielding effect of the nitro group is lost. The aromatic protons (C4-H, C6-H) will shift significantly upfield (from ~7.5 ppm to ~6.2-6.5 ppm).

Protocol C: Regioselective Acylation of the C5-Amine

Objective: Selectively functionalize the less hindered C5-amine.

  • Reaction Setup: Dissolve the diamine from Protocol B (1.0 eq, 4 mmol) in anhydrous DCM (0.1 M). Add Triethylamine (TEA, 1.5 eq) and cool the flask to 0°C.

  • Electrophile Addition: Slowly add Pivaloyl chloride (Piv-Cl, 1.05 eq) dropwise over 15 minutes.

    • Causality: The extreme steric bulk of the tert-butyl group in Piv-Cl physically prevents it from attacking the C3-amine, which is shielded by the adjacent C2-methyl group.

  • Maturation: Allow the reaction to warm to room temperature and stir for 6 hours.

  • Diagnostic NMR: The appearance of a massive 9-proton singlet at ~1.2 ppm confirms pivaloyl incorporation. Crucially, 2D NOESY NMR will show cross-peaks between the new amide proton and the C4/C6 aromatic protons, but no cross-peaks to the C2-methyl group, confirming C5 regioselectivity.

Quantitative Data & Analytical Markers

Summarized below are the expected quantitative yields and diagnostic markers for the three-step orthogonal functionalization.

Reaction StepReagents & ConditionsTime / TempExpected Yield (%)Key ¹H-NMR Diagnostic Marker (DMSO-d6)
1. C1-Amidation HATU, DIPEA, Morpholine, DMF2 h / 25°C85 - 88%Retention of C5-NH₂ broad singlet (~5.5 ppm); Morpholine peaks emerge (3.4-3.6 ppm).
2. Nitro Reduction 10% Pd/C, H₂ (1 atm), MeOH4 h / 25°C92 - 95%Aromatic protons shift upfield (~6.2-6.5 ppm); New C3-NH₂ singlet appears.
3. Regioselective Acylation Piv-Cl, TEA, DCM6 h / 0°C → 25°C75 - 78%New tert-butyl singlet (~1.2 ppm); C5-NH amide proton appears (~9.5 ppm).

Synthetic Workflow Visualization

The following diagram maps the divergent, orthogonal functionalization pathways originating from the 5-Amino-2-methyl-3-nitrobenzoic acid scaffold.

G SM 5-Amino-2-methyl-3-nitrobenzoic acid (CAS: 89977-12-8) Step1 Step 1: Chemoselective Amidation (HATU, Secondary Amine) SM->Step1 Int1 5-Amino-2-methyl-3-nitrobenzamide (C1 Functionalized) Step1->Int1 Step2 Step 2: Catalytic Hydrogenation (Pd/C, H2, MeOH) Int1->Step2 Int2 3,5-Diamino-2-methylbenzamide (Desymmetrized m-Diamine) Step2->Int2 Step3 Step 3: Regioselective Acylation (Bulky Electrophile, e.g., Piv-Cl) Int2->Step3 Prod Orthogonally Functionalized Trifunctional Scaffold Step3->Prod

Workflow for the divergent, orthogonal functionalization of 5-Amino-2-methyl-3-nitrobenzoic acid.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.[Link]

Application

Application Notes &amp; Protocols: Strategic Derivatization of the Amino Group of 5-Amino-2-methyl-3-nitrobenzoic Acid

Abstract 5-Amino-2-methyl-3-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a versatile scaffold in synthetic organic chemistry, particularly in the development of pharmaceuticals and advanc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

5-Amino-2-methyl-3-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a versatile scaffold in synthetic organic chemistry, particularly in the development of pharmaceuticals and advanced materials. The strategic placement of an amino, a methyl, a nitro, and a carboxylic acid group on the benzene ring offers multiple handles for chemical modification. This guide provides an in-depth exploration of derivatization strategies focusing on the nucleophilic amino group. We present detailed protocols, mechanistic insights, and practical considerations for three principal classes of transformations: Acylation (Amide Formation) , Sulfonylation (Sulfonamide Synthesis) , and Diazotization followed by Sandmeyer Reactions . The protocols are designed for researchers, scientists, and drug development professionals, emphasizing reproducibility, safety, and a clear understanding of the underlying chemical principles.

Introduction: The Synthetic Potential of a Multifunctional Building Block

The reactivity of 5-amino-2-methyl-3-nitrobenzoic acid is a nuanced interplay of its constituent functional groups. The amino group (-NH₂) serves as the primary nucleophilic center for the reactions discussed herein. Its reactivity is modulated by the strong electron-withdrawing effects of the nitro (-NO₂) and carboxylic acid (-COOH) groups, which decrease its basicity and nucleophilicity compared to a simple aniline. Conversely, the methyl group (-CH₃) provides a slight activating effect. Understanding these electronic influences is paramount for selecting appropriate reaction conditions and anticipating potential side reactions.

Derivatization of the amino group is a key strategy to:

  • Introduce new functionalities and build molecular complexity.

  • Modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.

  • Synthesize key intermediates for the construction of heterocyclic systems and complex target molecules.[1][2]

Core Derivatization Strategies and Protocols

Acylation: The Formation of Robust Amide Bonds

The conversion of the primary amino group into an amide is one of the most fundamental and widely utilized transformations in medicinal chemistry. Amide bonds are exceptionally stable and are a cornerstone of peptide and protein structure.[3] This section details two common and effective protocols for amide bond formation.

  • Activation is Key: A carboxylic acid and an amine do not spontaneously form an amide; the hydroxyl group of the carboxylic acid must first be converted into a good leaving group.[4] This can be achieved by converting the acid to a highly reactive acyl chloride or by using a "coupling reagent" to generate a reactive intermediate in situ.

  • Base Selection: A non-nucleophilic base is essential to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

This method is direct and efficient, suitable for when the desired acyl chloride is commercially available or readily synthesized.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 5-Amino-2-methyl-3-nitrobenzoic acid and base (e.g., TEA) in aprotic solvent (e.g., DCM) B Cool mixture to 0 °C (Ice Bath) A->B C Add Acyl Chloride dropwise B->C D Stir and allow to warm to RT C->D E Monitor reaction by TLC D->E F Aqueous Work-up: Wash with dil. HCl, NaHCO₃, Brine E->F G Dry (Na₂SO₄), Filter, Concentrate F->G H Purify (Recrystallization or Chromatography) G->H

Caption: Workflow for Acylation using an Acyl Chloride.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 5-amino-2-methyl-3-nitrobenzoic acid (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF), approx. 0.1 M concentration).

  • Add a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 eq.).

  • Cool the stirred mixture to 0 °C using an ice-water bath.

  • Slowly add the acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq.) dropwise via a syringe. An exothermic reaction may be observed.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Reagent Table:

Reagent Molar Equivalents Purpose
5-Amino-2-methyl-3-nitrobenzoic acid 1.0 Starting Material (Nucleophile)
Acyl Chloride 1.1 Electrophile
Triethylamine (TEA) 1.2 - 1.5 Base (Acid Scavenger)

| Dichloromethane (DCM) | - | Anhydrous Solvent |

This protocol is ideal for coupling a carboxylic acid directly, avoiding the need to prepare a reactive acyl chloride. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization.

Step-by-Step Methodology:

  • In a flask, dissolve the desired carboxylic acid (1.1 eq.), HATU (1.1 eq.), and DIPEA (2.0 eq.) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add a solution of 5-amino-2-methyl-3-nitrobenzoic acid (1.0 eq.) in DMF to the activated mixture.

  • Stir the reaction at room temperature for 4-24 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once complete, pour the reaction mixture into water to precipitate the product or dilute with ethyl acetate for extraction.

  • Wash the organic layer extensively with water and brine to remove DMF and other water-soluble components.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting amide by recrystallization or column chromatography.

Reagent Table:

Reagent Molar Equivalents Purpose
5-Amino-2-methyl-3-nitrobenzoic acid 1.0 Starting Material (Nucleophile)
Carboxylic Acid 1.1 Electrophile Precursor
HATU 1.1 Coupling Reagent (Activator)
DIPEA 2.0 Base

| N,N-Dimethylformamide (DMF) | - | Anhydrous Solvent |

Sulfonylation: Synthesis of Sulfonamides

Sulfonamides are a critical pharmacophore found in numerous antibacterial drugs ("sulfa drugs"), diuretics, and anticonvulsants. The reaction involves the amino group attacking a sulfonyl chloride.

  • Reactivity: Sulfonyl chlorides are highly reactive electrophiles, and the reaction is typically rapid.

  • Solvent and Base: Pyridine is often used as both the solvent and the base. It effectively scavenges the HCl byproduct and can also act as a nucleophilic catalyst. Alternatively, an inert solvent like DCM with a base like TEA can be used. A greener, solvent-free approach using microwave irradiation has also been reported as highly efficient.[5]

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 5-Amino-2-methyl-3-nitrobenzoic acid in Pyridine (serves as solvent and base) B Cool mixture to 0 °C (Ice Bath) A->B C Add p-Toluenesulfonyl Chloride (TsCl) portion-wise B->C D Stir and allow to warm to RT C->D E Monitor reaction by TLC D->E F Quench with ice water Acidify with conc. HCl to precipitate product E->F G Filter solid, wash with cold water F->G H Purify (Recrystallization) G->H

Caption: Workflow for Sulfonylation using Pyridine.

Step-by-Step Methodology:

  • Dissolve 5-amino-2-methyl-3-nitrobenzoic acid (1.0 eq.) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice-water bath with stirring.

  • Add p-toluenesulfonyl chloride (TsCl) (1.1-1.2 eq.) in small portions, ensuring the temperature remains below 10 °C.

  • After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice or into a beaker of ice water.

  • Acidify the aqueous mixture by slowly adding concentrated HCl until the pH is ~1-2. This protonates the pyridine, making it water-soluble, and often precipitates the sulfonamide product.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove pyridinium hydrochloride.

  • Dry the solid and purify by recrystallization, typically from an ethanol/water mixture.

Reagent Table:

Reagent Molar Equivalents Purpose
5-Amino-2-methyl-3-nitrobenzoic acid 1.0 Starting Material (Nucleophile)
p-Toluenesulfonyl Chloride (TsCl) 1.1 - 1.2 Electrophile

| Pyridine | - | Solvent and Base |

Diazotization and Sandmeyer Reaction: Replacing the Amino Group

The diazotization of an aromatic amine is a powerful method to convert it into a highly versatile diazonium salt intermediate (-N₂⁺). This salt can then be displaced by a wide range of nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction.[6][7][8] This allows the amino group to be replaced with halogens (Cl, Br), cyano groups (CN), hydroxyl groups (OH), and more.

  • Low Temperature is Critical: Aromatic diazonium salts are notoriously unstable and can decompose violently if warmed or isolated in dry form.[9] The reaction must be maintained between 0-5 °C to ensure the stability of the diazonium intermediate.[9]

  • In Situ Generation: Nitrous acid (HONO) is unstable and is therefore generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid like HCl.[10][11]

  • Copper(I) Catalyst: The Sandmeyer reaction itself proceeds via a radical-nucleophilic aromatic substitution mechanism, which is initiated by a one-electron transfer from the copper(I) catalyst.[6]

Experimental Workflow:

cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_workup Work-up & Purification A Suspend Amine in conc. HCl/Water B Cool to 0-5 °C (Ice-Salt Bath) A->B C Add cold NaNO₂ solution dropwise (Maintain T < 5 °C) B->C E Slowly add Diazonium salt solution to CuCl solution C->E Immediate Use D Prepare cold CuCl solution in conc. HCl D->E F Observe N₂ evolution Warm to RT and stir E->F G Extract with organic solvent (e.g., Ethyl Acetate) F->G H Wash, Dry, Concentrate G->H I Purify (Chromatography) H->I

Caption: Workflow for Diazotization-Sandmeyer Reaction.

Step-by-Step Methodology:

Part A: Diazotization

  • In a flask, create a suspension of 5-amino-2-methyl-3-nitrobenzoic acid (1.0 eq.) in a mixture of concentrated hydrochloric acid (2.5 - 3.0 eq.) and water.[9]

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (NaNO₂) (1.05 eq.) in a minimal amount of cold water and cool the solution to 0-5 °C.[9]

  • Add the cold NaNO₂ solution dropwise to the amine suspension over 20-30 minutes. CRITICAL: Ensure the internal temperature never rises above 5 °C.

  • After the addition is complete, stir the resulting diazonium salt solution in the cold bath for an additional 20 minutes. The solution should be used immediately in the next step.

Part B: Sandmeyer Reaction 6. In a separate, larger flask, dissolve copper(I) chloride (CuCl) (1.2 eq.) in concentrated HCl and cool to 0 °C. 7. With vigorous stirring, slowly add the cold diazonium salt solution from Part A to the CuCl solution. 8. Bubbling (evolution of N₂ gas) should be observed. 9. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for 1-2 hours. 10. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x). 11. Combine the organic extracts, wash with water and brine, then dry over anhydrous Na₂SO₄. 12. Filter and concentrate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography.

Troubleshooting and Strategic Considerations

  • Poor Solubility: The starting material is zwitterionic and may have limited solubility in non-polar solvents. For acylation and sulfonylation, using more polar aprotic solvents like DMF or adding a co-solvent like THF can improve solubility.

  • Competing Reactivity of the Carboxylic Acid: In some cases, particularly with highly reactive reagents, the carboxylic acid might interfere. A common strategy is to first protect the carboxylic acid as a methyl or ethyl ester, perform the desired amino group derivatization, and then hydrolyze the ester in a final step to regenerate the acid.

  • Safety Precautions:

    • Acyl chlorides and sulfonyl chlorides are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (PPE).

    • Diazonium salts are potentially explosive. Never isolate them in a solid, dry state. Always use the generated solution immediately in situ. The diazotization reaction is exothermic and requires strict temperature control to prevent runaway decomposition.[9]

Conclusion

The amino group of 5-amino-2-methyl-3-nitrobenzoic acid is a gateway to vast chemical diversity. Through well-established reactions such as acylation, sulfonylation, and diazotization, this versatile building block can be readily transformed into a wide array of derivatives. The protocols and insights provided in this guide equip researchers with the necessary tools to strategically modify this scaffold, enabling the synthesis of novel compounds for applications ranging from drug discovery to materials science. Careful attention to reaction conditions, reagent stoichiometry, and safety protocols is essential for achieving successful and reproducible outcomes.

References

  • Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Available at: [Link]

  • Bourbon, P., et al. (2021). Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation. Organic Letters. Available at: [Link]

  • Bourbon, P., et al. (2021). Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation | Request PDF. ResearchGate. Available at: [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

  • University of the West Indies. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • Master Organic Chemistry. (2025). Sandmeyer Reactions: Mechanism, Examples, and Applications. Available at: [Link]

  • Galli, C. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Available at: [Link]

  • Google Patents. (n.d.). US9150570B2 - Synthesis of heterocyclic compounds.
  • Al-Nahrain University. (n.d.). Synthesis of new heterocyclic compounds derived from m-methyl benzoic acid and P-nitro benzoic acid and study of biological activity for some of these compounds. Available at: [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]

  • Kumar, A., & Ahmad, I. (2018). Amide Bond Activation of Biological Molecules. MDPI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting Guide for 5-Amino-2-methyl-3-nitrobenzoic Acid

Welcome to the advanced technical support center for the isolation and purification of 5-Amino-2-methyl-3-nitrobenzoic acid (CAS: 89977-12-8) . This amphoteric organic building block is heavily utilized in the synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for the isolation and purification of 5-Amino-2-methyl-3-nitrobenzoic acid (CAS: 89977-12-8) . This amphoteric organic building block is heavily utilized in the synthesis of active pharmaceutical ingredients (APIs) and complex kinase inhibitors[1].

Due to the presence of both an electron-withdrawing nitro group and an electron-donating methyl group, the electronic properties of the aromatic ring are highly polarized. This guide provides field-proven, self-validating protocols to overcome common purification bottlenecks such as "oiling out," regioisomer contamination, and oxidative degradation[2].

Quantitative Data & Physicochemical Profile

Understanding the physicochemical properties of 5-Amino-2-methyl-3-nitrobenzoic acid is the foundation of any successful purification strategy. The compound's amphoteric nature dictates that it will be highly water-soluble at extreme pH values but virtually insoluble at its isoelectric point.

Table 1: Physicochemical Properties & Purification Parameters

ParameterValue / CharacteristicRelevance to Purification Strategy
Molecular Formula C₈H₈N₂O₄Highly polar, prone to hydrogen bonding.
pKa (Carboxylic Acid) ~2.5 – 3.0Deprotonates in mild base (e.g., NaHCO₃) to form a water-soluble carboxylate salt.
pKa (Anilinic Amino) ~1.5 – 2.0Weakly basic due to the electron-withdrawing nitro group. Protonates only in strong acid.
Isoelectric Point (pI) ~3.2 – 3.5 Critical Parameter: The pH at which the zwitterion forms, triggering precipitation.
TLC Solvent System DCM : MeOH : AcOH (90:9:1)Acetic acid is mandatory to suppress ionization and prevent silica streaking.
Thermal Stability Degrades > 60 °CAvoid high-temperature drying to prevent decarboxylation or amine oxidation.

Core Experimental Protocols

Every protocol below is designed as a self-validating system . This means in-process controls (IPCs) are embedded directly into the steps to ensure you can verify success before moving to the next stage.

Protocol A: Isoelectric Precipitation & Carbon Treatment (Scalable Primary Method)

This method exploits the compound's amphoteric nature to separate it from neutral organic impurities and oxidized polymeric byproducts[3].

Step-by-Step Methodology:

  • Dissolution & Salt Formation: Suspend 10.0 g of crude 5-Amino-2-methyl-3-nitrobenzoic acid in 100 mL of deionized water. Slowly add 1M NaHCO₃ until the pH reaches 8.5–9.0.

    • Causality: The weak base selectively deprotonates the carboxylic acid without hydrolyzing potential ester impurities.

    • Validation: The suspension should transition into a dark, homogenous solution.

  • Organic Wash: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Discard the organic layers.

    • Causality: Removes unreacted neutral starting materials and non-polar byproducts.

  • Decolorization: Add 1.0 g (10% w/w) of activated carbon (Darco G-60) to the aqueous layer. Stir at 45 °C for 30 minutes.

    • Causality: Amino-aromatics readily oxidize to form highly conjugated, dark-colored polymers. Activated carbon selectively adsorbs these large, hydrophobic networks.

  • Filtration: Filter the hot mixture through a tightly packed Celite pad. Wash the pad with 20 mL of warm water.

    • Validation: The filtrate must be a clear, pale-yellow solution. If it remains dark brown, repeat Step 3.

  • Isoelectric Precipitation: Chill the filtrate to 0–5 °C using an ice bath. Using an overhead stirrer, add 1M HCl dropwise until the pH reaches exactly 3.2–3.5.

    • Causality: Reaching the isoelectric point forces the molecule into its neutral/zwitterionic state, drastically reducing its aqueous solubility and forcing crystallization[2].

  • Isolation & Drying: Filter the resulting precipitate via vacuum filtration. Wash the filter cake with 30 mL of ice-cold deionized water. Dry in a vacuum oven at 45 °C for 16 hours.

    • Validation: Spot the supernatant on a TLC plate. The absence of a UV-active spot confirms complete precipitation.

G Crude Crude 5-Amino-2-methyl- 3-nitrobenzoic acid Base Dissolve in aq. NaHCO3 (pH 8.5-9.0) Crude->Base Extract Extract with EtOAc (Removes neutral impurities) Base->Extract Carbon Activated Carbon Treatment & Celite Filtration Extract->Carbon Acidify Acidify with 1M HCl to pH 3.5 at 0-5°C (Isoelectric point) Carbon->Acidify Precipitate Precipitation of Pure Zwitterionic Product Acidify->Precipitate

Caption: Workflow for the Isoelectric Precipitation of 5-Amino-2-methyl-3-nitrobenzoic acid.

Troubleshooting & FAQs

This section addresses specific, mechanistic failures you might encounter during the purification workflows.

Q1: During acidification (Protocol A, Step 5), my product forms a dark, sticky oil instead of crystals. How do I fix this? A1: This phenomenon, known as "oiling out," occurs when the local concentration of the un-ionized product exceeds its solubility limit too rapidly, causing it to separate as a liquid phase rather than nucleating into a crystal lattice.

  • Immediate Fix: Stop the acid addition. Heat the mixture gently until the oil redissolves, then cool it back down to 0–5 °C at a much slower rate.

  • Prevention: Ensure vigorous overhead stirring (not a magnetic stir bar) to disperse the acid instantly. Add the 1M HCl via a syringe pump or addition funnel at a rate of <1 mL/min. If oiling persists, seed the solution with 10 mg of pure crystals when the pH hits 4.5.

G Issue Issue: Product forms an oil instead of crystals CheckTemp Is the reaction temperature > 5°C? Issue->CheckTemp Cool Cool to 0-5°C before adding acid CheckTemp->Cool Yes CheckStir Is stirring vigorous and acid added slowly? CheckTemp->CheckStir No FixStir Use overhead stirrer, add HCl dropwise CheckStir->FixStir No Seed Seed with pure crystals at pH 4.5 CheckStir->Seed Yes

Caption: Troubleshooting decision tree for resolving "oiling out" during acidification.

Q2: Why is my purified compound streaking heavily on my TLC plate and silica column, making it impossible to separate regioisomers? A2: The carboxylic acid moiety of 5-Amino-2-methyl-3-nitrobenzoic acid hydrogen-bonds aggressively with the free silanol (-SiOH) groups on the silica gel stationary phase. As the compound travels down the column, it continuously binds and releases at different rates, causing a "streak."

  • Solution: You must modify your mobile phase. Add 1% v/v Acetic Acid or Formic Acid to your eluent (e.g., Dichloromethane : Methanol : Acetic Acid at 90:9:1). The volatile acid suppresses the ionization of your compound's carboxylate group and competitively binds to the silica's silanol sites, forcing your product to elute as a tight, distinct band.

Q3: My final isolated powder has a slight brown tint instead of being pale yellow. Is it degraded? A3: A brown tint usually indicates trace oxidation of the anilinic amino group, which forms highly colored azo or quinoid-like structures. Even parts-per-million (ppm) levels of these impurities can heavily discolor the bulk powder.

  • Solution: If the purity by HPLC is >98% despite the color, the material is generally suitable for downstream synthesis. To completely remove the color, resubmit the powder to the Activated Carbon treatment (Protocol A, Steps 3-4), ensuring the solution is kept under an inert Argon or Nitrogen atmosphere during heating to prevent further air oxidation.

Q4: What is the optimal drying method? Can I use a standard drying oven at 80 °C to speed up the process? A4: No. Heating 5-Amino-2-methyl-3-nitrobenzoic acid above 60 °C in the presence of ambient oxygen and residual moisture can lead to thermal decarboxylation (loss of the -COOH group as CO₂) or accelerated oxidation of the amino group.

  • Solution: Always dry this compound in a vacuum oven (≤ 50 mbar) at a maximum temperature of 40–45 °C for 16–24 hours. The vacuum lowers the boiling point of the residual water, allowing for complete drying without thermal stress.

References

  • Hairui Chem. 5-Amino-2-methyl-3-nitrobenzoic acid (CAS 89977-12-8) Profile.
  • BLD Pharm. 89977-12-8 | 5-Amino-2-methyl-3-nitrobenzoic acid Properties.
  • EvitaChem. Buy 2,4-Dinitrobenzoic acid (EVT-305652) | 610-30-0 - EvitaChem.
  • BenchChem. Comparative Spectroscopic Analysis of 2,4-dichloro-7....

Sources

Optimization

Side reactions to avoid during the synthesis of 5-Amino-2-methyl-3-nitrobenzoic acid

Technical Support Center: Synthesis of 5-Amino-2-methyl-3-nitrobenzoic Acid Welcome to the Technical Support Center. This guide provides authoritative troubleshooting, causal explanations, and validated protocols for the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 5-Amino-2-methyl-3-nitrobenzoic Acid

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting, causal explanations, and validated protocols for the synthesis of 5-amino-2-methyl-3-nitrobenzoic acid. This molecule is a critical intermediate in the development of kinase inhibitors (such as p70S6K1 inhibitors for breast cancer therapeutics) and various high-value fine chemicals[1].

The synthesis typically follows a two-step workflow: the exhaustive nitration of 2-methylbenzoic acid (o-toluic acid) followed by the regioselective partial reduction of the resulting 2-methyl-3,5-dinitrobenzoic acid[2].

Workflow for the synthesis of 5-amino-2-methyl-3-nitrobenzoic acid and common side reactions.

Phase 1: Nitration of 2-Methylbenzoic Acid

FAQ 1.1: Why is my nitration yielding 3,5-dinitrophthalic acid instead of 2-methyl-3,5-dinitrobenzoic acid?

  • Causality: The benzylic methyl group at the C-2 position is highly susceptible to oxidation. When exposed to harsh nitrating conditions (excess fuming nitric acid combined with temperatures exceeding 90°C), the methyl group oxidizes into a carboxylic acid, yielding 3,5-dinitrophthalic acid[1].

  • Self-Validating Check: During the addition of fuming HNO₃, monitor the off-gassing. While some brown fumes (NO₂) are normal, a sudden, violent evolution of NO₂ coupled with an uncontrollable exothermic spike validates that the methyl group is actively being oxidized.

Protocol 1: Controlled Nitration

  • Preparation: In a round-bottomed flask, dissolve 1 equivalent of 2-methylbenzoic acid in concentrated H₂SO₄ (approx. 10-12 equivalents) and chill to 0°C using an ice bath.

  • Addition: Add fuming HNO₃ (2.5 equivalents) dropwise. Critical: Maintain the internal temperature below 30°C during addition to prevent premature oxidation.

  • Heating: Gradually warm the mixture to room temperature, then heat to 90°C for 4 hours. Do not exceed 90°C[2].

  • Quenching & Validation: Cool the mixture to room temperature and pour it over crushed ice. The immediate precipitation of a pale yellow solid validates the successful formation of 2-methyl-3,5-dinitrobenzoic acid. Filter and wash with distilled water until the filtrate is free of free sulfates (pH neutral).

Phase 2: Regioselective Partial Reduction (Zinin Reduction)

FAQ 2.1: Why am I getting the 3-amino-2-methyl-5-nitrobenzoic acid isomer instead of the 5-amino target?

  • Causality: The use of non-selective reducing agents (e.g., SnCl₂/HCl or unpoisoned catalytic hydrogenation) reduces nitro groups based on electronic effects rather than steric hindrance, often leading to isomeric mixtures. The Zinin reduction (using Na₂S, NaSH, or ammonium sulfide) is strictly governed by steric hindrance[3].

  • Mechanism: The C-3 nitro group is sterically hindered by the adjacent C-2 methyl group. The C-5 nitro group is flanked only by protons (C-4 and C-6), making it significantly less hindered. Sulfide anions selectively attack this less hindered C-5 position.

Steric logic dictating the regioselectivity of the Zinin reduction on the dinitro intermediate.

FAQ 2.2: How do I prevent over-reduction to 3,5-diamino-2-methylbenzoic acid?

  • Causality: Over-reduction occurs when an excess of the sulfide reducing agent is used, or if the reaction is subjected to prolonged heating. The Zinin reduction requires exactly 3 moles of sulfide (S²⁻) per mole of nitro group reduced to the amine[4].

  • Solution: Strictly control the stoichiometry (use exactly 3.0 - 3.2 equivalents of Na₂S) and monitor the reaction progression via TLC or HPLC.

FAQ 2.3: I am observing a highly colored, insoluble orange/red byproduct. What is it?

  • Causality: This is an azo or azoxy dimer. During the reduction, the nitro group is reduced to a nitroso (-NO) and then a hydroxylamine (-NHOH) intermediate. In highly alkaline conditions and at high concentrations, these intermediates can couple together rather than reducing fully to the amine.

  • Self-Validating Check: If the reaction mixture turns deep red upon Na₂S addition (indicating nitroso formation) but fails to clear to a lighter yellow/brown upon completion, dimerization has occurred. To prevent this, ensure adequate solvent dilution and avoid spiking the pH unnecessarily.

Protocol 2: Regioselective Zinin Reduction

  • Preparation: Suspend 1 equivalent of 2-methyl-3,5-dinitrobenzoic acid in a mixture of methanol and water (1:1 v/v). Add a catalytic amount of aqueous ammonia to solubilize the acid as its ammonium salt.

  • Reagent Preparation: Dissolve 3.1 equivalents of sodium sulfide nonahydrate (Na₂S·9H₂O) in a minimum amount of water.

  • Addition & Validation: Heat the substrate solution to 50°C. Add the Na₂S solution dropwise over 30 minutes. The solution will turn deep red, validating the formation of the reactive nitroso intermediate.

  • Reflux: Heat the mixture to reflux (approx. 70-80°C) for 2 hours. The fading of the deep red color to a lighter amber validates the complete conversion to the amine.

  • Workup: Cool the mixture, filter off any precipitated elemental sulfur (a byproduct of the sulfide oxidation), and acidify the filtrate with 6M HCl to pH 3-4. The precipitation of a yellow/orange solid validates the successful isolation of 5-amino-2-methyl-3-nitrobenzoic acid.

Quantitative Comparison of Reduction Strategies

To further guide your experimental design, the following table summarizes the expected outcomes when applying different reduction methodologies to 2-methyl-3,5-dinitrobenzoic acid.

Reducing AgentRegioselectivityOver-Reduction RiskDimerization RiskPrimary Outcome
Na₂S / NaSH (Zinin) High (Favors C-5)Low (If stoichiometric)Moderate (If highly alkaline)5-Amino-2-methyl-3-nitrobenzoic acid
H₂, Pd/C NoneHighLow3,5-Diamino-2-methylbenzoic acid
SnCl₂ / HCl Poor (Mixed isomers)ModerateLowMixture of 3-amino and 5-amino isomers

References

  • Development of 6-amido-4-aminoisoindolyn-1,3-diones as p70S6K1 inhibitors and potential breast cancer therapeutics Frontiers in Chemistry[Link]

  • 2-Methyl-3,5-dinitrobenzoic acid National Center for Biotechnology Information (PMC)[Link]

  • Process for preparing 2-amino-6-nitro-benzoic acid (EP2349980B1)
  • The Zinin Reduction of Nitroarenes Sciencemadness Library[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Reduction of 2-Methyl-3-Nitrobenzoic Acid

Welcome to the Technical Support Center for the reduction of 2-methyl-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common issues enco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the reduction of 2-methyl-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common issues encountered during this pivotal chemical transformation. The conversion of 2-methyl-3-nitrobenzoic acid to 2-methyl-3-aminobenzoic acid is a critical step in the synthesis of various pharmaceutical intermediates and other valuable organic compounds. This resource provides a comprehensive collection of frequently asked questions (FAQs) and troubleshooting guides to navigate the complexities of this reaction and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing 2-methyl-3-nitrobenzoic acid?

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. For 2-methyl-3-nitrobenzoic acid, the primary methods can be broadly categorized into catalytic hydrogenation and chemical reduction.[1][2]

  • Catalytic Hydrogenation: This is often the preferred method for its high efficiency and clean reaction profile.[3] Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel.[4][5] The reaction is typically carried out under a hydrogen atmosphere (from a balloon to high-pressure reactors).[3][4] Transfer hydrogenation, using a hydrogen donor like ammonium formate or hydrazine hydrate in the presence of a catalyst, is also a viable and often safer alternative to using hydrogen gas.[6][7]

  • Chemical Reduction using Metals in Acidic Media: This classic method involves the use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid.[1][4][8] These reactions are generally robust and cost-effective.[4]

  • Other Chemical Reductants: Reagents like sodium dithionite (Na₂S₂O₄) offer a mild and often highly selective alternative, particularly when other reducible functional groups are present.[9][10]

Q2: My reduction of 2-methyl-3-nitrobenzoic acid is incomplete or giving low yields. What are the likely causes?

Incomplete reactions are a common hurdle. The root cause often lies in one or more of the following factors:

  • Insufficient Reducing Agent or Catalyst: Ensure you are using the correct stoichiometry of your reducing agent. For metal/acid reductions, a significant excess of the metal is often required.[11][12] In catalytic hydrogenations, the catalyst loading might be too low, or the catalyst may have lost activity.[11][12]

  • Poor Reagent or Catalyst Activity: Catalysts like Pd/C and Raney Nickel can deactivate over time, especially with improper storage.[11] It's always advisable to use fresh, high-quality reagents and catalysts. The surface area and purity of metals used in chemical reductions are also critical for reactivity.[12]

  • Solubility Issues: The starting material, 2-methyl-3-nitrobenzoic acid, must be sufficiently soluble in the chosen solvent for the reaction to proceed efficiently.[12] If solubility is an issue, consider alternative solvents or co-solvent systems. For instance, using ethanol/water or acetic acid can improve solubility in many cases.[12]

  • Inadequate Reaction Conditions: Temperature and pressure (for hydrogenations) play a crucial role. While many reductions proceed at room temperature, some substrates may require gentle heating to achieve a reasonable rate.[12] However, be aware that higher temperatures can sometimes lead to an increase in side products.[12]

Q3: I'm observing the formation of side products. How can I improve the selectivity towards 2-methyl-3-aminobenzoic acid?

The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[9] The accumulation of these can lead to the formation of dimeric byproducts like azoxy and azo compounds, which are often colored.

To minimize these:

  • Ensure Complete Reaction: Use a sufficient excess of the reducing agent to drive the reaction to completion.

  • Control the Temperature: Many nitro reductions are exothermic.[3] Runaway temperatures can promote the formation of side products.[12] Ensure adequate cooling, especially for larger-scale reactions.

  • Optimize Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged reaction times that might lead to degradation or side reactions.[6]

Q4: The carboxylic acid group in my starting material seems to be interfering with the reaction. How can I address this?

The carboxylic acid group is generally stable under many nitro reduction conditions. However, in some cases, it can influence the reaction. For instance, in catalytic hydrogenations, the acidic nature of the substrate might affect the catalyst's performance. One strategy is to perform the reduction on the corresponding ester (e.g., methyl 2-methyl-3-nitrobenzoate) and then hydrolyze the ester back to the carboxylic acid. However, this adds extra steps to the synthesis.

Alternatively, when using metal/acid reductions, the acidic conditions are generally compatible with the carboxylic acid moiety. Sodium dithionite reductions are also known to be tolerant of carboxylic acid groups.[9][13]

Q5: What are the safety considerations when running these reductions?

Safety should always be the top priority in the laboratory.

  • Exothermic Reactions: As mentioned, nitro group reductions can be highly exothermic.[3] It is crucial to have effective temperature control and to add reagents slowly, especially on a larger scale.

  • Flammable Reagents: Catalytic hydrogenation involves the use of flammable hydrogen gas, which requires proper handling and equipment to prevent the risk of fire or explosion. Some catalysts, like Raney Nickel and dry Pd/C, can be pyrophoric.[14]

  • Toxic Reagents and Byproducts: Some reducing agents, like tin compounds, have toxicity concerns.[14] Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Troubleshooting Guides

Problem 1: Incomplete Reaction or Low Yield in Catalytic Hydrogenation
Potential Cause Troubleshooting Steps
Inactive Catalyst Use a fresh batch of catalyst. Ensure proper storage (e.g., Pd/C under an inert atmosphere).
Catalyst Poisoning Purify the starting material (e.g., by recrystallization) to remove impurities like sulfur compounds that can poison the catalyst.[11] Use high-purity solvents.
Insufficient Catalyst Loading Increase the weight percentage of the catalyst (e.g., from 5 mol% to 10 mol%).
Low Hydrogen Pressure For stubborn reductions, increase the hydrogen pressure if your equipment allows.
Poor Solubility Change to a solvent in which the starting material is more soluble. Consider a co-solvent system like ethanol/water.
Mass Transfer Limitation Increase the stirring rate to ensure good mixing of the substrate, catalyst, and hydrogen.
Problem 2: Difficulty in Product Isolation and Purification from Metal/Acid Reductions
Potential Cause Troubleshooting Steps
Formation of Metal Salt Emulsions After the reaction, basify the mixture carefully with a solution like sodium hydroxide or sodium bicarbonate. This will precipitate the metal hydroxides, which can then be filtered off.[15] For tin-based reductions, adding a strong base can help dissolve the tin salts.
Product Co-precipitation with Metal Salts After basification, extract the product into an organic solvent multiple times to ensure complete recovery.
Amine Product Tailing on Silica Gel Chromatography Add a small amount of a basic modifier, like triethylamine or ammonia, to the eluent to improve the peak shape and separation.
Workflow for Selecting a Reduction Method

G start Start: Reduce 2-methyl-3-nitrobenzoic acid q1 Are other reducible functional groups present? start->q1 chemoselective_methods Consider chemoselective methods: - SnCl2 - Sodium Dithionite - Transfer Hydrogenation q1->chemoselective_methods Yes general_methods General methods are suitable: - Catalytic Hydrogenation (Pd/C, Pt/C, Raney Ni) - Metal/Acid (Fe/HCl, Sn/HCl) q1->general_methods No yes_q1 Yes no_q1 No q2 Is scalability a major concern? chemoselective_methods->q2 general_methods->q2 scalable_methods Catalytic hydrogenation is often more scalable and atom-economical. Consider safety implications of exotherms and H2 gas. q2->scalable_methods Yes lab_scale_methods Metal/acid or other chemical reductions are often convenient for lab scale. q2->lab_scale_methods No yes_q2 Yes no_q2 No

Caption: Decision tree for selecting a reduction method.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Materials:

  • 2-methyl-3-nitrobenzoic acid

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen source (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • In a suitable reaction flask, dissolve 2-methyl-3-nitrobenzoic acid (1.0 eq) in ethanol or methanol.

  • Carefully add 10% Pd/C (typically 1-5 mol% of Pd) to the solution.

  • Seal the flask and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it can be pyrophoric. Keep it wet.[14]

  • Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 2-methyl-3-aminobenzoic acid.

Protocol 2: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

Materials:

  • 2-methyl-3-nitrobenzoic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-3-nitrobenzoic acid (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (3-5 eq) to the solution.[11][12]

  • Slowly add concentrated hydrochloric acid with stirring.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully basify with NaOH solution to a pH of ~8. This will precipitate tin salts.

  • Filter the mixture to remove the tin salts.

  • Extract the aqueous filtrate with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

General Reaction Pathway

ReactionPathway Start 2-Methyl-3-nitrobenzoic Acid Intermediate1 Nitroso Intermediate Start->Intermediate1 + 2e-, + 2H+ Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 + 2e-, + 2H+ Product 2-Methyl-3-aminobenzoic Acid Intermediate2->Product + 2e-, + 2H+

Sources

Optimization

Technical Support Center: Troubleshooting the Nitration of 2-Methylbenzoic Acid Isomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in mastering the electrophilic aromatic nitration...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in mastering the electrophilic aromatic nitration of 2-methylbenzoic acid (o-toluic acid).

Direct nitration of this substrate is notoriously challenging due to competing electronic and steric directing effects, which inevitably lead to a mixture of regioisomers. This guide bridges the gap between theoretical mechanism and practical benchtop execution, providing a self-validating protocol, a quantitative data breakdown, and targeted troubleshooting FAQs to ensure high-purity isolation of your target isomers.

Mechanistic Overview & Causality

When 2-methylbenzoic acid is subjected to nitration, the incoming nitronium ion ( NO2+​ ) faces competing directing groups. The methyl group is mildly electron-donating and directs ortho/para, while the carboxylic acid is electron-withdrawing and directs meta.

Because the 5-position is para to the activating methyl group and meta to the deactivating carboxylic acid, it represents the thermodynamic and electronic "sweet spot," making 2-methyl-5-nitrobenzoic acid the major product. The 3-position is ortho to the methyl group and meta to the carboxylic acid; however, steric hindrance from the adjacent methyl group reduces its formation, making 2-methyl-3-nitrobenzoic acid the minor product. The resulting reaction reliably yields an inseparable ~7:3 mixture of the 5-nitro and 3-nitro isomers 1.

To achieve analytical purity, researchers must bypass direct separation and employ a derivatization-based isolation strategy 2.

Experimental Workflow Visualization

The following diagram outlines the self-validating workflow required to successfully nitrate the substrate and isolate the major isomer. By converting the acids to their corresponding methyl esters, we alter their crystal packing geometries, enabling a straightforward separation via recrystallization.

NitrationWorkflow A 2-Methylbenzoic Acid (o-Toluic Acid) B Nitration (KNO3 / H2SO4, 0-10°C) A->B C Isomer Mixture (70% 5-Nitro, 30% 3-Nitro) B->C D Esterification (SOCl2 / MeOH, Reflux) C->D Separation Strategy E Methyl Ester Mixture D->E F Recrystallization (Hexane) E->F G Pure Methyl 2-methyl-5-nitrobenzoate F->G Isolates major isomer H Hydrolysis (NaOH, then HCl) G->H I Pure 2-Methyl-5-nitrobenzoic Acid H->I

Workflow for the regioselective nitration and isolation of 2-methyl-5-nitrobenzoic acid.

Step-by-Step Experimental Protocol

This protocol acts as a self-validating system: if step 3 (recrystallization) yields a sharp melting point, the regioselectivity of step 1 and the conversion of step 2 are implicitly verified.

Phase 1: Controlled Nitration

Causality: Using Potassium Nitrate ( KNO3​ ) in Sulfuric Acid ( H2​SO4​ ) instead of fuming nitric acid provides a controlled, slow release of the nitronium ion, mitigating thermal spikes and preventing over-nitration 2.

  • Preparation: Dissolve 15.0 g (0.11 mol) of 2-methylbenzoic acid in 90 mL of concentrated H2​SO4​ in a round-bottom flask. Cool the mixture to 0 °C using an ice-salt bath.

  • Nitration: In a separate flask, dissolve 15.0 g (0.14 mol) of KNO3​ in 90 mL of concentrated H2​SO4​ . Add this solution dropwise to the reaction flask over 1 hour. Critical: Maintain the internal temperature below 10 °C.

  • Quenching: Pour the reaction mixture over 100 g of crushed ice with vigorous stirring.

  • Isolation: Extract the precipitated solid with Diethyl Ether ( Et2​O ), wash with water, dry over anhydrous Na2​SO4​ , and concentrate under vacuum. This yields a ~7:3 mixture of 2-methyl-5-nitrobenzoic acid and 2-methyl-3-nitrobenzoic acid.

Phase 2: Esterification & Separation

Causality: The free carboxylic acid isomers co-crystallize and share identical retention factors on silica gel. Converting them to methyl esters drastically alters their solubility profiles, allowing the 5-nitro isomer to be isolated via fractional crystallization 2.

  • Esterification: Suspend the isomer mixture in Methanol (MeOH) at 0 °C. Add 2.0 equivalents of Thionyl Chloride ( SOCl2​ ) dropwise.

  • Reflux: Heat the solution to reflux (65 °C) for 4 hours.

  • Workup: Cool to room temperature, concentrate on a rotary evaporator, and neutralize with saturated aqueous NaHCO3​ (pH 8). Extract with Ethyl Acetate (EtOAc).

  • Recrystallization: Dissolve the crude ester mixture in minimal boiling Hexane. Allow to cool slowly to room temperature, then transfer to an ice bath. Pure methyl 2-methyl-5-nitrobenzoate will selectively crystallize.

Phase 3: Hydrolysis
  • Deprotection: Suspend the pure ester in a mixture of THF/MeOH/Water. Add 3.0 equivalents of Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH). Stir at room temperature until TLC indicates complete consumption of the ester.

  • Acidification: Acidify the mixture to pH 2 using 1M HCl. The pure 2-methyl-5-nitrobenzoic acid will precipitate as a beige/light yellow solid 1.

Troubleshooting & FAQs

Q: My TLC shows a single spot, but 1H NMR indicates a mixture of products. Why can't I separate them via silica gel chromatography? A: The 5-nitro and 3-nitro isomers of 2-methylbenzoic acid possess nearly identical polarities and strong intermolecular hydrogen-bonding capabilities, causing them to co-elute on normal-phase silica gel. Attempts to separate the free acids via column chromatography will almost always fail 2. You must proceed with the esterification-recrystallization strategy outlined in Phase 2.

Q: I am observing the formation of 3,5-dinitro-o-toluic acid. How can I prevent over-nitration? A: Polynitration occurs when the reaction temperature exceeds 15 °C or when a massive localized excess of nitrating agent is present. Ensure that your KNO3​/H2​SO4​ mixture is added dropwise over a full hour, and maintain vigorous mechanical stirring to prevent localized hot spots. The internal temperature must strictly remain between 0 °C and 10 °C 3.

Q: What causes the oxidation of the methyl group during this reaction, and how is it mitigated? A: Nitric acid is a strong oxidizing agent. At elevated temperatures, it can oxidize the benzylic methyl group to a carboxylic acid, yielding nitro-phthalic acid derivatives. By substituting fuming nitric acid with the KNO3​/H2​SO4​ system and strictly adhering to cryogenic conditions (0 °C), the oxidative potential of the reagent is kinetically suppressed in favor of the faster electrophilic aromatic substitution pathway.

Quantitative Data Summary

The table below summarizes the critical physicochemical properties of the two primary isomers generated during this workflow, aiding in downstream analytical verification.

Property2-Methyl-5-nitrobenzoic acid (Major)2-Methyl-3-nitrobenzoic acid (Minor)
CAS Number 1975-52-61975-50-4
Typical Yield Ratio ~70%~30%
Appearance Beige to light yellow needles/solidPale yellow to off-white powder
Molecular Weight 181.15 g/mol 181.15 g/mol
Melting Point 177 - 181 °CData specific to polymorphic form
Solubility Insoluble in water; Soluble in acetoneSparingly soluble in water
1H NMR ( CDCl3​ ) δ 8.95 (s, 1H), 8.30 (d, 1H), 7.50 (m, 1H), 2.80 (s, 3H)Distinct meta-coupling pattern

References

  • NIH PubMed Central. "SYNTHESIS OF PROBE MOLECULES, 6-(DIMETHYLAMINO)-2-PHENYLISOINDOLIN-1-ONES, FOR MECHANISTIC STUDIES OF FIREFLY LUCIFERASE INHIBITION". PMC. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Substituted Aminobenzoic Acids

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that synthesizing substituted aminobenzoic acids—such as anthranilic acid, p-aminobenzoic acid (PABA), and their haloge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that synthesizing substituted aminobenzoic acids—such as anthranilic acid, p-aminobenzoic acid (PABA), and their halogenated or alkylated derivatives—presents unique chemoselectivity and isolation challenges.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we troubleshoot the root causes of common synthetic failures, focusing on the thermodynamic and kinetic realities of your reaction mixtures. Every solution provided is designed as a self-validating system to ensure your workflows are robust, scalable, and reproducible.

Section 1: Troubleshooting Chemoselective Reduction

The most common route to substituted aminobenzoic acids is the reduction of the corresponding nitrobenzoic acids. However, the presence of other reducible functional groups often leads to catastrophic side reactions.

Q: When reducing 4-chloro-2-nitrobenzoic acid using standard Pd/C and hydrogen gas, my LC-MS shows a significant amount of 2-aminobenzoic acid (a dehalogenated byproduct). How do I prevent this?

A: This is a classic chemoselectivity pitfall. Noble metals like Palladium (Pd) and Platinum (Pt) are highly active for nitro reduction, but they also readily undergo oxidative addition into aryl-halogen bonds (especially C-Br and C-I, but also C-Cl), leading to hydrodehalogenation[1].

  • Causality: The thermodynamic driving force for C-X cleavage is high on clean, unmodified noble metal surfaces. Once the nitro group is reduced, the resulting electron-rich aniline ring further activates the C-X bond toward oxidative addition by the metal catalyst.

  • Solution: You must poison the catalyst to attenuate its reactivity toward the C-X bond while maintaining its activity for the N-O bond. Switch from standard Pd/C to a sulfide-modified Platinum on carbon (Pt/C-S) or Platinum on carbon nanofibers (Pt/CNF)[1]. The sulfur partially blocks the highly active coordinative sites required for C-X insertion, allowing the kinetically faster nitro reduction to proceed exclusively. Alternatively, use a non-noble metal approach such as the Béchamp reduction (Fe/HCl) or sodium dithionite, which are entirely blind to aryl halides.

chemoselective_reduction A Halonitrobenzoic Acid B Haloaminobenzoic Acid (Target) A->B Pt/C + Sulfide (Chemoselective) C Aminobenzoic Acid (Dehalogenated) A->C Standard Pd/C (Unselective) B->C Over-reduction

Reaction pathways in the catalytic reduction of halonitrobenzoic acids.

Section 2: The Zwitterion Trap - Isolation and Workup

Aminobenzoic acids are notoriously difficult to extract from aqueous media due to their amphoteric nature.

Q: After saponification of my aminobenzoate ester, I acidified the aqueous layer with concentrated HCl to pH 1 to extract the free acid into ethyl acetate, but my yield is near zero. Where is my product?

A: Your product is trapped in the aqueous layer as a highly soluble anilinium salt. Aminobenzoic acids are zwitterions[2].

  • Causality: At high pH, the carboxylic acid is deprotonated, forming a water-soluble carboxylate anion. At pH < 2, the amine is protonated, forming a water-soluble anilinium cation[2]. The minimum aqueous solubility occurs strictly at the isoelectric point (pI) , where the molecule is electrically neutral overall (the zwitterionic state)[3].

  • Solution: You must perform an isoelectric point precipitation. For anthranilic acid and PABA derivatives, the pI is typically between pH 3.4 and 3.7[3]. Use a weak acid like glacial acetic acid to buffer the solution down to this narrow window. Acetic acid forms a natural buffer that prevents you from accidentally overshooting into the highly acidic, soluble range[2].

isoelectric_precipitation A Aqueous Mixture (pH > 10) B Soluble Carboxylate A->B C Add Acetic Acid (Buffer to pI) B->C D pH 3.4 - 3.7 (Isoelectric Point) C->D Controlled F Add Excess HCl (pH < 2.0) C->F Overshoot E Zwitterion Precipitates (Maximum Yield) D->E G Soluble Anilinium Salt (Product Lost) F->G

pH-dependent speciation and isolation logic for aminobenzoic acids.

Section 3: Oxidation Workflows and Protecting Groups

Q: I attempted to synthesize p-aminobenzoic acid (PABA) by directly oxidizing p-toluidine with potassium permanganate (KMnO₄). The reaction yielded a black, intractable tar. What went wrong?

A: The free primary amine is highly susceptible to oxidation. Strong oxidants like KMnO₄ will aggressively attack the electron-rich amine before, or concurrent with, the oxidation of the benzylic methyl group, leading to polymerization and tar formation[4].

  • Causality: The lone pair on the nitrogen makes the aromatic ring highly electron-rich and prone to radical cation formation and subsequent oxidative coupling.

  • Solution: Implement a Protection-Oxidation-Deprotection sequence. First, acetylate the amine using acetic anhydride to form p-acetotoluidide[4]. The electron-withdrawing acetyl group protects the nitrogen and deactivates the ring. Following KMnO₄ oxidation to p-acetamidobenzoic acid, perform an acidic or basic hydrolysis to unmask the amine[4].

Section 4: Quantitative Data & Self-Validating Protocols

Table 1: Physicochemical Parameters for Zwitterion Isolation

To successfully isolate your product without chromatography, target the specific precipitation pH listed below.

CompoundpKa₁ (COOH)pKa₂ (NH₃⁺)Isoelectric Point (pI)Optimal Precipitation pH
2-Aminobenzoic Acid (Anthranilic Acid)~2.1~4.9~3.53.4 - 3.6
3-Aminobenzoic Acid~3.1~4.7~3.93.8 - 4.0
4-Aminobenzoic Acid (PABA)~2.4~4.8~3.63.5 - 3.7
Protocol 1: Chemoselective Hydrogenation of Halonitroarenes

Self-Validating Mechanism: Hydrogen uptake monitoring ensures the reaction stops exactly after nitro reduction, preventing over-reduction.

  • Preparation: In a rigorously inert autoclave, dissolve 10 mmol of the halonitrobenzoic acid in 30 mL of ethyl acetate.

  • Catalyst Addition: Add 1 mol% of Sulfide-poisoned Platinum on Carbon (Pt/C-S). Note: Do not use standard Pd/C.

  • Hydrogenation: Purge the vessel with N₂, then H₂. Pressurize to 3 bar H₂ and stir vigorously at room temperature.

  • Validation Checkpoint: Monitor the pressure drop. The reaction is complete when exactly 3 molar equivalents of H₂ have been consumed. The poisoned catalyst will cause a distinct, abrupt halt in hydrogen uptake at this exact stoichiometric point.

  • Workup: Vent the reactor, purge with N₂, and filter the catalyst through a pad of Celite. Concentrate the filtrate in vacuo.

Protocol 2: Isoelectric Point (pI) Precipitation

Self-Validating Mechanism: The transition from a clear solution to a turbid suspension visually confirms the crossing of the solubility threshold.

  • Preparation: Start with your crude aminobenzoic acid dissolved in a basic aqueous solution (pH > 10, e.g., post-saponification in NaOH).

  • Filtration: Filter the basic solution to remove any insoluble organic impurities (the target carboxylate salt remains in the filtrate).

  • Titration: Submerge a calibrated pH probe into the stirring filtrate. Begin dropwise addition of glacial acetic acid.

  • Validation Checkpoint: As the pH approaches 4.5, the solution will begin to show localized cloudiness. Slow the addition rate.

  • Isolation: Stop the addition exactly when the pH reaches 3.5 (for anthranilic acid/PABA)[3]. The solution should now be a thick, milky suspension. Stir at 0 °C for 1 hour to maximize crystallization, then collect the pure zwitterion via vacuum filtration[2].

Section 5: References

1.4 2.3 3.2 4.1

Sources

Optimization

Stability issues of 5-Amino-2-methyl-3-nitrobenzoic acid under different conditions

Welcome to the advanced troubleshooting and technical support center for 5-Amino-2-methyl-3-nitrobenzoic acid (CAS: 89977-12-8). As a highly functionalized aromatic building block, this molecule presents unique stability...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and technical support center for 5-Amino-2-methyl-3-nitrobenzoic acid (CAS: 89977-12-8). As a highly functionalized aromatic building block, this molecule presents unique stability challenges during synthesis, storage, and assay development.

This guide is designed for researchers and drug development professionals. It moves beyond basic handling instructions to explain the fundamental physicochemical causality behind the molecule's behavior, ensuring your experimental protocols are robust, reproducible, and self-validating.

Part 1: Core Mechanistic Principles of Instability

To troubleshoot 5-A-2-M-3-NBA, we must first understand its structural vulnerabilities. The molecule features an electron-rich amino group (-NH₂), an electron-withdrawing nitro group (-NO₂), and a carboxylic acid (-COOH) on a toluene core. This push-pull electronic system creates three primary degradation pathways:

  • Oxidative Susceptibility: The lone pair of electrons on the amino group is highly prone to single-electron transfer (SET) oxidation, leading to the formation of radical cations that rapidly polymerize into dark azo or quinone-imine derivatives .

  • Photoreduction: Under UV or visible light, the nitro group can undergo photoreduction to nitroso or hydroxylamine species, particularly when the solvent or the molecule itself acts as an electron donor .

  • Zwitterionic Phase Behavior: The presence of both basic (-NH₂) and acidic (-COOH) moieties means the molecule's solubility and stability are strictly governed by pH.

G Molecule 5-Amino-2-methyl-3-nitrobenzoic acid (Intact Molecule) Oxidation Oxidation (Air/Light) Amino Group (-NH2) Molecule->Oxidation O2, pH > 4.5 Photoreduction Photoreduction (UV/Vis) Nitro Group (-NO2) Molecule->Photoreduction hv, e- donors Thermal Thermal Degradation Carboxyl Group (-COOH) Molecule->Thermal T > 150°C Azo Azo/Quinone-imine (Darkening/Precipitation) Oxidation->Azo Nitroso Nitroso/Hydroxylamine (Cross-reactivity) Photoreduction->Nitroso Decarb Decarboxylation Products (Loss of Active Mass) Thermal->Decarb

Logical relationship of degradation pathways for 5-Amino-2-methyl-3-nitrobenzoic acid.

Part 2: Diagnostic Q&A and Troubleshooting

Issue 1: Solution Darkening and Loss of Titer Over Time

Q: My 10 mM stock solution in PBS (pH 7.4) turns from pale yellow to dark orange/brown within 24 hours. What is happening, and how do I prevent it?

A: This is a classic manifestation of amine oxidation. At pH 7.4, the amino group is deprotonated (the pKa of the conjugate acid is typically ~4.5 for such aniline derivatives). The available lone pair on the nitrogen reacts with dissolved oxygen, initiating a radical chain reaction that forms highly conjugated, darkly colored azo or polyaniline-like oligomers .

Causality & Solution: To halt this, you must either remove the oxidant (oxygen) or lock the lone pair. Lowering the pH below 3.0 protonates the amine (-NH₃⁺), rendering it electronically inert to oxidation. If a neutral pH is mandatory for your downstream assay, you must rigorously degas the solvent and store it under an inert atmosphere.

Table 1: Oxidation Rates of 5-A-2-M-3-NBA vs. pH and Light

ConditionpH LevelLight ExposureObserved Stability (t_1/2)Primary Degradant
Acidic BufferpH 3.0Dark> 6 monthsNone detected
Acidic BufferpH 3.0Ambient UV/Vis~ 2 weeksNitroso derivatives
Neutral BufferpH 7.4Dark~ 5 daysAzo/Quinone-imines
Neutral BufferpH 7.4Ambient UV/Vis< 12 hoursComplex polymer mix
Issue 2: Inconsistent Yields in Photoredox or UV-Dependent Assays

Q: When using this compound in assays involving UV sterilization or photoredox catalysis, my active concentration drops unpredictably. Why?

A: The nitro group (-NO₂) is photochemically active. When exposed to photons (particularly in the 350–450 nm range), the nitro group enters an excited triplet state. If electron donors are present (including the amino group of adjacent 5-A-2-M-3-NBA molecules), it undergoes rapid photoreduction to form nitrosoarenes or hydroxylamines .

Causality & Solution: The molecule is cannibalizing itself under light exposure. You must handle all solutions under amber/actinic lighting and avoid using electron-donating solvents (like triethylamine or unpurified ethers) unless they are specific reagents in your catalytic cycle.

Issue 3: Unpredictable Precipitation in Aqueous Buffers

Q: The compound dissolves well in 0.1 M HCl and 0.1 M NaOH, but precipitates heavily when I try to adjust the pH to 4.5. Is my compound degrading?

A: It is not degrading; it is precipitating due to its isoelectric point (pI). 5-A-2-M-3-NBA is amphoteric. At pH < 3, it exists as a highly soluble cation. At pH > 6, it exists as a highly soluble anion. However, around pH 3.5–5.0, it forms a neutral zwitterion (where the acid is deprotonated and the amine is protonated). The net charge is zero, maximizing intermolecular hydrogen bonding and dropping aqueous solubility to near zero.

Table 2: Solubility Profile Across pH Gradient

pH RangeDominant Ionic SpeciesAqueous Solubility (mg/mL)Application Note
pH < 3.0Cationic (Protonated NH₃⁺)High (> 50)Ideal for stable stock solutions.
pH 3.5 - 5.0Zwitterionic (NH₃⁺ / COO⁻)Low (< 5)Isoelectric precipitation risk.
pH > 6.0Anionic (Deprotonated COO⁻)Moderate (~ 25)High oxidation risk; degas thoroughly.

Part 3: Self-Validating Experimental Protocols

To ensure data integrity, use the following validated workflow for preparing and storing stock solutions of 5-A-2-M-3-NBA. This protocol utilizes acidic locking and oxygen deprivation to guarantee >99% stability over 6 months.

Workflow Start Weigh 5-A-2-M-3-NBA (Inert Atmosphere) Mix Dissolve Solute (Amber Vial, 25°C) Start->Mix Solvent Solvent Degas Degas Solvent (Argon Sparging, 15 min) Solvent->Degas Degas->Mix Filter Sterile Filter (0.22 µm PTFE) Mix->Filter Store Aliquot & Store (-20°C, Argon Headspace) Filter->Store

Step-by-step experimental workflow for preparing stabilized stock solutions.

Protocol: Preparation of Stabilized 50 mM Stock Solution

Objective: Create an oxidation-resistant, photo-stable stock solution for downstream biological or chemical assays.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare 10 mL of 0.1 M Citrate buffer adjusted to pH 2.5. (Causality: The low pH ensures the amine group remains fully protonated, preventing SET oxidation).

  • Degassing: Transfer the buffer to a septum-sealed vial. Sparge with ultra-pure Argon gas through a submerged needle for 15 minutes, with a venting needle in the headspace. (Causality: Displacing dissolved O₂ removes the primary oxidant).

  • Weighing: Inside a glovebox or under a localized nitrogen stream, weigh 98.08 mg of 5-A-2-M-3-NBA. Transfer to an amber glass vial. (Causality: Amber glass blocks <500 nm wavelengths, preventing nitro group photoreduction).

  • Dissolution: Transfer the degassed buffer into the amber vial containing the powder using an airtight syringe. Vortex gently until fully dissolved.

  • Validation Step (Critical): Withdraw a 10 µL aliquot, dilute to 1 mL in pH 2.5 buffer, and measure the UV-Vis absorbance. A clean, sharp peak should be observed without broad tailing into the 450–600 nm region. Broad tailing indicates pre-existing azo-polymerization.

  • Filtration and Storage: Pass the solution through a 0.22 µm PTFE syringe filter (pre-purged with Argon) into sterile, argon-flushed amber cryovials. Store at -20°C.

References

  • Mruthunjaya, A. K. V., & Torriero, A. A. J. (2023). "Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives." Molecules, 28(2), 471. Available at:[Link]

  • Yang, Y., Jing, X., Zhang, J., Yang, F., & Duan, C. (2022). "Modifying electron injection kinetics for selective photoreduction of nitroarenes into cyclic and asymmetric azo compounds." Nature Communications, 13(1), 1940. Available at:[Link]

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 5-Amino-2-methyl-3-nitrobenzoic acid

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-2-methyl-3-nitrobenzoic acid. As a crucial intermediate in various pharmaceutic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-2-methyl-3-nitrobenzoic acid. As a crucial intermediate in various pharmaceutical and chemical manufacturing processes, ensuring a robust and scalable synthesis is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles and field-proven insights to address the practical challenges encountered during scale-up.

I. Foundational Synthesis Strategy

The most common and industrially relevant pathway to 5-Amino-2-methyl-3-nitrobenzoic acid involves a two-step process starting from 3-methylbenzoic acid (m-toluic acid). This strategy is predicated on fundamental principles of electrophilic aromatic substitution and subsequent reduction of a nitro group.

  • Nitration of 3-Methylbenzoic Acid: The initial step is the regioselective nitration of 3-methylbenzoic acid to form 2-methyl-3,5-dinitrobenzoic acid. This is typically achieved using a mixed acid system of concentrated nitric acid and sulfuric acid.

  • Selective Reduction: The subsequent step involves the selective reduction of one of the two nitro groups to an amino group, yielding the final product.

This guide will focus on the potential issues and optimization strategies for each of these critical steps.

Experimental Workflow Overview

cluster_0 Step 1: Nitration cluster_1 Step 2: Selective Reduction A 3-Methylbenzoic Acid C Nitration Reaction A->C B Mixed Acid (HNO₃/H₂SO₄) B->C D 2-Methyl-3,5-dinitrobenzoic acid C->D F Reduction Reaction D->F E Reducing Agent (e.g., Na₂S) E->F G 5-Amino-2-methyl-3-nitrobenzoic acid F->G

Caption: High-level overview of the two-step synthesis of 5-Amino-2-methyl-3-nitrobenzoic acid.

II. Troubleshooting Guide & FAQs: Nitration Step

The nitration of m-toluic acid is an exothermic reaction that requires careful control to ensure both safety and desired regioselectivity.

Q1: My nitration reaction is producing a significant amount of unwanted isomers. How can I improve the regioselectivity for the 3,5-dinitro product?

A1: The formation of isomeric impurities is a common challenge in the nitration of substituted benzoic acids.[1] The methyl group is an ortho, para-director, while the carboxylic acid group is a meta-director. To favor the desired 2-methyl-3,5-dinitrobenzoic acid, consider the following:

  • Temperature Control: Maintaining a low reaction temperature, typically between 0-10°C, is critical.[2] Higher temperatures can lead to the formation of other isomers and increase the risk of side reactions.[3]

  • Rate of Addition: The nitrating mixture should be added slowly and controllably to the solution of m-toluic acid in sulfuric acid. This helps to dissipate the heat generated during the reaction and maintain a consistent temperature profile.[4]

  • Solvent and Reagent Purity: Ensure that the sulfuric acid used is of high concentration and that the starting materials are free from impurities that could influence the reaction's course.

Q2: The reaction mixture turned dark and tarry. What caused this and how can it be prevented?

A2: A dark or tarry reaction mixture is often indicative of oxidation or decomposition, which can be caused by several factors:[2]

  • Elevated Temperatures: This is the most common cause. Exceeding the optimal temperature range can lead to the oxidation of the methyl group or decomposition of the aromatic ring.[2]

  • Excess Nitrating Agent: Using a large excess of nitric acid can promote unwanted oxidation side reactions.[2]

  • Impure Starting Materials: The presence of impurities in the 3-methylbenzoic acid can lead to decomposition under the harsh acidic and oxidizing conditions.[2]

Preventative Measures:

  • Employ an efficient cooling system (e.g., an ice-salt bath) and monitor the internal temperature of the reaction closely.

  • Use a well-defined and tested stoichiometry of the nitrating agents.

  • Ensure the purity of the starting material before commencing the reaction.

Q3: What are the critical safety precautions for handling mixed acids on a larger scale?

A3: Nitration reactions are inherently hazardous due to the use of highly corrosive and oxidizing acids and the exothermic nature of the reaction.[5][6]

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[7][8]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes, such as nitrogen dioxide.[7]

  • Emergency Preparedness: Ensure easy access to an emergency eyewash station and safety shower.[7] Have appropriate spill containment kits readily available.[7]

  • Thermal Runaway Prevention: As the scale of the reaction increases, the risk of a thermal runaway event also increases.[5] It is crucial to have a robust cooling system and to add reagents at a controlled rate.

HazardConsequenceMitigation Strategy
Corrosivity Severe chemical burns on contact with skin or eyes.[8]Use appropriate PPE, including acid-resistant gloves and face shield.[7]
Exothermic Reaction Potential for thermal runaway, leading to uncontrolled temperature and pressure increase.[5]Implement efficient cooling, control the rate of reagent addition, and monitor the internal temperature.
Toxic Fumes Inhalation of nitric acid mists or nitrogen dioxide can cause severe respiratory irritation.[8]Work in a well-ventilated fume hood.[7]

III. Troubleshooting Guide & FAQs: Selective Reduction Step

The selective reduction of one nitro group in the presence of another is a nuanced transformation that requires careful selection of reagents and reaction conditions.

Q1: I am having difficulty achieving selective reduction of only one nitro group. What are the best methods to accomplish this?

A1: Achieving selective reduction is key to obtaining a high yield of the desired product. Several methods can be employed, with the choice often depending on the specific substrate and desired outcome.

  • Sodium Sulfide (Na₂S): This is a commonly used reagent for the selective reduction of one nitro group in a dinitro compound.[9] The reaction is typically carried out in an aqueous or alcoholic solution.

  • Catalytic Hydrogenation: While powerful, catalytic hydrogenation with reagents like Palladium on carbon (Pd/C) can sometimes be difficult to control for selective reduction and may reduce both nitro groups.[9] Careful optimization of reaction time, temperature, and catalyst loading is necessary. Raney nickel can be an alternative where dehalogenation is a concern.[9]

  • Metal Powders in Acidic Media: Reagents like iron (Fe) or zinc (Zn) in the presence of an acid (e.g., acetic acid or ammonium chloride) can provide a mild and effective method for nitro group reduction.[9][10]

Q2: My final product is a dark, tar-like substance instead of a crystalline solid. What is happening?

A2: The formation of a dark, polymeric "goop" is a known issue when working with anilines, which can be prone to self-polymerization or oxidation, especially when exposed to air.[10]

  • Oxygen Sensitivity: Anilines can be sensitive to atmospheric oxygen, leading to the formation of colored impurities. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) during the workup and purification steps.

  • Purification as a Salt: To mitigate polymerization and improve stability, it is often beneficial to isolate the product as its hydrochloride salt by acidifying the reaction mixture with HCl.[10]

  • Prompt Workup: Avoid prolonged exposure of the crude amine to the reaction conditions or air. Proceed with purification as soon as the reaction is complete.

Q3: What is the most effective method for purifying the final product, 5-Amino-2-methyl-3-nitrobenzoic acid?

A3: Recrystallization is the most common and effective method for purifying aminonitrobenzoic acids.[3][11]

  • Solvent Selection: A mixed solvent system, such as ethanol and water, is often effective.[11] The crude product should be dissolved in a minimum amount of the hot solvent in which it is more soluble (e.g., ethanol), and then the other solvent in which it is less soluble (e.g., water) is added dropwise until turbidity appears.[11]

  • pH Adjustment: During the workup, careful acidification of the aqueous solution is crucial to maximize the precipitation of the acidic product.[3] A pH of around 3-4 is often optimal.[3]

  • Decolorization: If the product is colored, treatment with activated carbon during the recrystallization process can help to remove colored impurities.[12]

Experimental Protocol: Recrystallization
  • Dissolution: Dissolve the crude 5-Amino-2-methyl-3-nitrobenzoic acid in a minimum amount of hot ethanol.[11]

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.[11]

  • Induce Crystallization: Add hot water dropwise to the hot ethanolic solution until the solution becomes cloudy.[11]

  • Redissolve: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[11]

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the collected crystals with a small amount of a cold ethanol-water mixture.[11]

  • Drying: Dry the purified crystals under vacuum.[11]

IV. Analytical Methods for Quality Control

To ensure the purity and identity of the synthesized 5-Amino-2-methyl-3-nitrobenzoic acid, appropriate analytical methods are essential.

Analytical TechniquePurposeKey Considerations
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, and detection of impurities.[13][14]Reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric or formic acid) is a common method.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of the desired isomer.¹H and ¹³C NMR will provide characteristic signals for the aromatic protons and carbons, confirming the substitution pattern.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of identity.[15]Can be coupled with HPLC (LC-MS) for enhanced analytical power.[16]
Infrared (IR) Spectroscopy Identification of key functional groups (e.g., -NH₂, -NO₂, -COOH).Look for characteristic absorption bands for the amino, nitro, and carboxylic acid groups.[17]
Analytical Workflow

A Crude Product B HPLC Analysis A->B C NMR Spectroscopy A->C D Mass Spectrometry A->D E IR Spectroscopy A->E F Purity & Identity Confirmed B->F C->F D->F E->F

Caption: Recommended analytical workflow for quality control of the final product.

V. References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 3-Amino-2-nitrobenzoic Acid by Recrystallization. Retrieved from

  • YouTube. (2024, June 7). Nitration reaction safety. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid. Retrieved from

  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from

  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. Retrieved from

  • ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes. Retrieved from

  • ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from

  • ACS Publications. (2021, June 8). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Retrieved from

  • SIELC. (n.d.). Separation of 5-Amino-2-nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from

  • ResearchGate. (2014, May 14). Can anyone offer advice regarding reduction of nitrobenzene to aniline?. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 5-Methyl-2-nitrobenzoic Acid via Nitration of Methyl 3-methylbenzoate. Retrieved from

  • ResearchGate. (2018, January 18). An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid. Retrieved from

  • Google Patents. (n.d.). CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid. Retrieved from

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods. Retrieved from

  • Royal Society of Chemistry. (2025, August 14). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. Materials Advances. Retrieved from

  • Patsnap. (2020, September 18). A kind of synthetic method of 2-nitro-3-methylbenzoic acid. Eureka. Retrieved from

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Methyl-3-nitrobenzoic Acid. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of 5-Methyl-2-nitrobenzoic Acid. Retrieved from

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from

  • Google Patents. (n.d.). US2735865A - Process for purifying p-aminobenzoic. Retrieved from

  • ACS Publications. (2008, November 11). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Retrieved from

  • Google Patents. (n.d.). US3197502A - Process for making 2, 6-dinitro-m-toluic acid. Retrieved from

  • CymitQuimica. (n.d.). 2-Amino-5-methyl-3-nitrobenzoic acid. Retrieved from

  • YouTube. (2024, September 28). Separation and purification of p-aminobenzoic acid and p-nitro benzoic acid. Retrieved from

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid. Retrieved from

  • ResearchGate. (n.d.). Synthesis of the 5-methyl-2-nitrobenzoic acid. Retrieved from

  • BenchChem. (n.d.). A Comparative Guide to Quantitative Analytical Methods for 2-Amino-6-methyl-4-nitrobenzoic acid. Retrieved from

  • Journal of the Chinese Chemical Society. (n.d.). SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL. Retrieved from

  • BenchChem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Methyl-2-nitrobenzoic Acid. Retrieved from

  • PMC. (2024, May 15). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from

  • BenchChem. (n.d.). Navigating Scale-Up Challenges in 2-Amino-5-nitrobenzoic Acid Synthesis: A Technical Support Guide. Retrieved from

  • Royal Society of Chemistry. (n.d.). . Retrieved from

  • PrepChem.com. (n.d.). Synthesis of A. 2-Amino-3-nitrobenzoic acid, methyl ester. Retrieved from

  • Truman ChemLab. (n.d.). Multistep Synthesis Nitration. Retrieved from

  • Guidechem. (2023, December 5). How to synthesize 2-amino-5-nitrobenzoic acid - FAQ. Retrieved from

  • Google Patents. (n.d.). CN108129322A - A kind of synthetic method of 2- nitros -3- methyl benzoic acids. Retrieved from

  • Asian Journal of Chemistry. (n.d.). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones†. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Purity Analysis of 5-Amino-2-methyl-3-nitrobenzoic Acid

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy.[1] 5-Amino-2-meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy.[1] 5-Amino-2-methyl-3-nitrobenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly influences the quality, safety, and efficacy of the final drug product, making robust analytical methods for its assessment essential.[2]

This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) methods for the purity analysis of 5-Amino-2-methyl-3-nitrobenzoic acid. We will explore a primary reversed-phase HPLC (RP-HPLC) method with UV detection, offering a detailed protocol and explaining the scientific rationale behind the chosen parameters. Furthermore, we will compare this established technique with a more advanced alternative, Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), to provide a comprehensive overview for researchers, scientists, and drug development professionals. All methodologies are presented in the context of ensuring data integrity and adhering to regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[3][4][5]

The Analytical Challenge: Properties of 5-Amino-2-methyl-3-nitrobenzoic Acid

The molecular structure of 5-Amino-2-methyl-3-nitrobenzoic acid, featuring an aromatic ring substituted with amino, methyl, nitro, and carboxylic acid groups, presents a unique set of analytical considerations. The presence of both an acidic (carboxylic acid) and a basic (amino) group means the compound is amphoteric, and its charge state is dependent on the pH of the solution. The nitro group and the benzene ring are strong chromophores, making UV detection a suitable choice. The overall polarity of the molecule makes it amenable to reversed-phase chromatography.

Primary Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)

RP-HPLC is a cornerstone technique in pharmaceutical quality control due to its high resolution, sensitivity, and reproducibility for separating organic molecules.[1][2][6] This method is particularly well-suited for the routine quality control and purity determination of compounds like 5-Amino-2-methyl-3-nitrobenzoic acid.[2]

Causality Behind Experimental Choices

The selection of each parameter in an HPLC method is critical for achieving a robust and reliable separation.

  • Stationary Phase (Column): A C18 reversed-phase column is recommended as the primary choice.[2] The nonpolar C18 stationary phase provides excellent retention for the moderately polar 5-Amino-2-methyl-3-nitrobenzoic acid. An alternative, a Phenyl-Hexyl column, can offer different selectivity due to π-π interactions between the phenyl groups on the stationary phase and the aromatic ring of the analyte, which can be advantageous in separating it from structurally similar impurities.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent is used to elute the analyte from the column.

    • Aqueous Component: A buffer of 0.1% phosphoric acid in water is chosen to maintain a consistent, low pH.[2] At a pH well below the pKa of the carboxylic acid group (typically around 2-4), the ionization of this group is suppressed, leading to a more retained and sharper peak. This also ensures consistent retention times.

    • Organic Component: Acetonitrile is a common choice due to its low viscosity and UV transparency.[2] The ratio of acetonitrile to the aqueous buffer is optimized to achieve an appropriate retention time and separation from potential impurities.

  • Detection: Given the presence of the nitroaromatic chromophore, UV detection is highly effective. A wavelength of 254 nm is often a good starting point for aromatic compounds.[7][8] However, running a UV scan of the analyte to determine its wavelength of maximum absorbance (λmax) is recommended for optimal sensitivity.

Experimental Workflow for HPLC Purity Analysis

The logical flow of the HPLC purity analysis is crucial for obtaining reliable and reproducible results.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase & Diluent Preparation D System Equilibration A->D B Standard Solution Preparation E System Suitability Test (SST) (Inject Standard) B->E C Sample Solution Preparation F Sample Analysis (Inject Sample) C->F D->E E->F G Peak Integration & Identification F->G H Purity Calculation (% Area) G->H I Generate Report H->I

Caption: Workflow for HPLC Purity Analysis.

Detailed Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.[2]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]

  • Solvents: HPLC grade acetonitrile and water.[2]

  • Reagents: Phosphoric acid (85%).[2]

  • Reference Standard: 5-Amino-2-methyl-3-nitrobenzoic acid of known purity.

  • Sample: Test sample of 5-Amino-2-methyl-3-nitrobenzoic acid.

Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% (v/v) Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Elution Isocratic: 70% A / 30% B (Initial conditions, may require optimization)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax)
Injection Volume 10 µL

| Run Time | 15 minutes (or until all impurities have eluted) |

Solution Preparation:

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 ratio.

  • Standard Solution (approx. 100 µg/mL): Accurately weigh approximately 10 mg of the 5-Amino-2-methyl-3-nitrobenzoic acid reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.[2]

  • Sample Solution (approx. 100 µg/mL): Prepare the test sample in the same manner as the standard solution. Filter the solution through a 0.45 µm syringe filter before injection.[2]

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no carryover or interfering peaks.

  • Inject the standard solution multiple times (e.g., n=5) to perform a System Suitability Test (SST).

  • Inject the sample solution.

  • After the analysis, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) to remove any strongly retained compounds.

System Suitability and Data Analysis: System suitability tests are integral to ensuring the chromatographic system is performing adequately for the analysis.[5] Key parameters include:

SST ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0% (for n=5 injections)

The purity of the sample is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[2]

Alternative Method: UPLC-MS for Enhanced Characterization

For a more in-depth impurity profile, especially during drug development and for identifying unknown impurities, Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a powerful alternative.[9][10]

Logical Relationship of UPLC-MS Components

UPLC_MS_Logic UPLC UPLC System - Faster Separations - Higher Resolution - Reduced Solvent Usage MS Mass Spectrometer - Mass-to-Charge Ratio (m/z) - Molecular Weight Info - Structural Fragmentation Data UPLC->MS Eluent Transfer Data Data System - Peak Identification - Impurity Characterization - Quantification MS->Data Signal Processing

Caption: Logical components of a UPLC-MS system.

Comparison of HPLC-UV and UPLC-MS

FeatureHPLC-UVUPLC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Resolution & Speed Standard resolution, typical run times of 15-30 min.Higher resolution due to smaller particle size columns, faster analysis times (<5 min).[1]
Sensitivity Good, typically in the µg/mL to high ng/mL range.Excellent, capable of detecting impurities at very low levels (pg/mL).[10][11]
Specificity Relies on retention time for identification. Co-eluting peaks can be an issue.Highly specific. Provides molecular weight information, confirming peak identity and aiding in the identification of unknowns.[9]
Application Ideal for routine quality control, purity assays, and stability testing.[12]Best for impurity identification, structural elucidation, and trace-level analysis during development and forced degradation studies.[9][10]
Cost & Complexity Lower initial investment and operational cost. Simpler to operate.Higher initial investment and maintenance costs. Requires more specialized expertise.
Regulatory Standing Widely accepted and standard for pharmacopeial methods.Increasingly accepted and often required for comprehensive impurity characterization.[9]

Conclusion: Selecting the Appropriate Method

For the routine purity analysis of 5-Amino-2-methyl-3-nitrobenzoic acid, the described RP-HPLC-UV method is robust, reliable, and cost-effective. It is well-suited for quality control environments where the primary goal is to quantify the main component and known impurities against established specifications. The method's simplicity and the widespread availability of the necessary instrumentation make it a practical choice for most laboratories.[13]

On the other hand, UPLC-MS serves as a powerful orthogonal technique. It is the method of choice during the development phase when identifying and characterizing unknown process-related impurities or degradation products is critical.[10] Its superior sensitivity and specificity provide a level of confidence in the impurity profile that is often required by regulatory agencies for new drug applications.[9]

Ultimately, the choice of method depends on the analytical objective. A well-validated HPLC-UV method is the workhorse for quality control, while UPLC-MS provides the detailed characterization necessary for comprehensive drug development and problem-solving.

References

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. [Link]

  • Separation of 5-Amino-2-nitrobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Validation of Analytical Procedure Q2(R2). International Council for Harmonisation. [Link]

  • Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography. Industrial Health. [Link]

  • Impurity Analysis. Emery Pharma. [Link]

  • HPLC in pharmaceutical analysis. Labotec. [Link]

  • HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. Mastelf. [Link]

  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. [Link]

  • Characterization of drug-related impurities using UPLC-QTrap-MS/MS in three scan modes: Application to daptomycin. ResearchGate. [Link]

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. [Link]

  • UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. MDPI. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedgrid. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Pharmaceutical Research International. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]

  • Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Der Pharma Chemica. [Link]

  • Simultaneous Analysis of Amino Acids Using Automatic Pretreatment Function of ProminenceTM-i Integrated LC System. Shimadzu. [Link]

  • Analysis of Amino Acids by HPLC. Agilent. [Link]

Sources

Comparative

Comparative Guide: Optimizing NMR Characterization of 5-Amino-2-methyl-3-nitrobenzoic acid – Solvent Systems and Field Strengths

As a Senior Application Scientist, characterizing highly functionalized aromatic building blocks requires moving beyond basic data acquisition to understanding the physical chemistry of the molecule in solution. 5-Amino-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, characterizing highly functionalized aromatic building blocks requires moving beyond basic data acquisition to understanding the physical chemistry of the molecule in solution. 5-Amino-2-methyl-3-nitrobenzoic acid (CAS: 89977-12-8) is a structurally complex intermediate utilized in advanced organic synthesis and drug development. It presents a unique analytical challenge: it contains both strong hydrogen-bond donors/acceptors (-COOH, -NH₂) and competing electron-withdrawing/donating substituents (-NO₂, -CH₃).

This guide objectively compares NMR solvent alternatives for this compound, details the causality behind solvent selection, and provides a self-validating experimental protocol to ensure absolute trustworthiness in your structural elucidation.

Causality in Solvent Selection: A Comparative Analysis

The most critical decision in the NMR characterization of 5-Amino-2-methyl-3-nitrobenzoic acid is the choice of deuterated solvent. The highly polar nature of the molecule and its propensity for intermolecular hydrogen bonding dictate the spectral resolution.

Alternative 1: DMSO-d₆ (Recommended)

Performance: Optimal. Causality: Dimethyl sulfoxide-d₆ possesses a high dielectric constant ( ϵ≈47 ) and acts as a powerful hydrogen-bond acceptor. In non-polar environments, carboxylic acids form tightly bound dimers that cause extreme peak broadening due to intermediate exchange rates. DMSO-d₆ actively disrupts these dimers by forming strong solute-solvent hydrogen bonds 1. This interaction slows the proton exchange rate sufficiently on the NMR timescale to allow the distinct observation of both the -NH₂ protons (~5.6 ppm) and the highly deshielded -COOH proton (~13.0 ppm) 2.

Alternative 2: Methanol-d₄ / CD₃OD (Suboptimal for Full Profiling)

Performance: Good solubility, but loss of critical data. Causality: While Methanol-d₄ easily dissolves the compound, its labile deuterium atom causes rapid H/D exchange with the amino and carboxylic acid groups. Consequently, the -NH₂ and -COOH signals will be completely absent from the ¹H spectrum. This solvent should only be used if the sole objective is ¹³C carbon backbone assignment without interference from broad proton signals.

Alternative 3: Chloroform-d / CDCl₃ (Not Recommended)

Performance: Poor. Causality: The molecule's high polarity results in near-total insolubility in CDCl₃. Any dissolved fraction will exist as hydrogen-bonded aggregates, leading to severe line broadening and a poor signal-to-noise (S/N) ratio, rendering coupling constant analysis impossible 3.

Quantitative Data: Predicted NMR Profiles

The electronic environment of the aromatic ring is dictated by a "push-pull" system. The -NO₂ group strongly deshields the ring via inductive (-I) and mesomeric (-M) effects, while the -NH₂ group shields it via strong electron donation (+M).

Expertise Note: The C2-methyl group resonates near 2.45 ppm, which closely overlaps with the residual DMSO-d₆ pentet at 2.50 ppm. High-resolution shimming and careful integration are mandatory to differentiate the methyl singlet from the solvent multiplet.

Table 1: ¹H NMR Quantitative Assignments (DMSO-d₆, 400 MHz)
PositionFunctional GroupPredicted Shift (ppm)MultiplicityIntegrationJ-Coupling (Hz)
C1 -COOH~13.00br s1H-
C4 Aromatic CH~7.45d1H2.5
C6 Aromatic CH~7.25d1H2.5
C5 -NH₂~5.60br s2H-
C2 -CH₃~2.45s3H-
Table 2: ¹³C NMR Quantitative Assignments (DMSO-d₆, 100 MHz)
PositionCarbon TypePredicted Shift (ppm)
C7 C=O (Carboxylic)~168.0
C3 C-NO₂ (Quaternary)~151.0
C5 C-NH₂ (Quaternary)~148.0
C1 C-COOH (Quaternary)~132.0
C2 C-CH₃ (Quaternary)~126.0
C6 Aromatic CH~116.0
C4 Aromatic CH~112.0
C8 -CH₃ (Aliphatic)~15.5

Visualizations of Workflows and Logic

Workflow Start Weigh 5-10 mg of 5-Amino-2-methyl-3-nitrobenzoic acid Solvent Select NMR Solvent Start->Solvent DMSO DMSO-d6 (Recommended) Captures -NH2 & -COOH Solvent->DMSO CD3OD Methanol-d4 (Alternative) H/D Exchange Occurs Solvent->CD3OD CDCl3 Chloroform-d (Avoid) Poor Solubility & Dimerization Solvent->CDCl3 Acquire Acquire 1H & 13C NMR Spectra DMSO->Acquire CD3OD->Acquire D2O Add 10 µL D2O (D2O Shake) Acquire->D2O If DMSO-d6 is used Validate Validate Exchangeable Protons (Peaks Disappear) D2O->Validate

Experimental workflow for NMR solvent selection and D2O exchange validation.

Substituent_Effects Molecule Aromatic Ring Protons (H4 & H6) NO2 -NO2 (C3) Strong Electron Withdrawing Molecule->NO2 NH2 -NH2 (C5) Strong Electron Donating Molecule->NH2 COOH -COOH (C1) Electron Withdrawing Molecule->COOH H4_Shift H4 (~7.45 ppm) Deshielded by -NO2 Shielded by -NH2 NO2->H4_Shift -I, -M effects NH2->H4_Shift +M effect H6_Shift H6 (~7.25 ppm) Deshielded by -COOH Shielded by -NH2 NH2->H6_Shift +M effect COOH->H6_Shift -I, -M effects

Logical relationship of substituent electronic effects on aromatic proton shifts.

Experimental Methodology: The Self-Validating Protocol

To ensure absolute trustworthiness in your peak assignments, this protocol incorporates a self-validating internal control (the D₂O shake) to definitively isolate carbon-bound protons from heteroatom-bound protons 4.

Step 1: Sample Preparation

  • Accurately weigh 5–10 mg of 5-Amino-2-methyl-3-nitrobenzoic acid. Causality: This specific mass range ensures a sufficient S/N ratio for a 400 MHz instrument within 16 scans while avoiding concentration-dependent peak broadening of the -COOH signal caused by residual dimerization.

  • Dissolve the sample in 0.6 mL of high-purity DMSO-d₆ (99.9% D) in a clean, dry glass vial.

  • Vortex gently until complete dissolution is achieved. Transfer to a 5 mm NMR tube.

Step 2: Baseline Acquisition

  • Insert the sample into the spectrometer, lock onto the DMSO-d₆ signal, and perform automated tuning/matching and shimming.

  • Acquire a standard 1D ¹H NMR spectrum (e.g., 16 scans, 3-4 seconds acquisition time, 1-second relaxation delay).

  • Process the spectrum: phase manually, apply baseline correction, and reference the residual DMSO pentet to exactly 2.50 ppm.

Step 3: The Self-Validating D₂O Shake

  • Eject the NMR tube and add exactly 10 µL of Deuterium Oxide (D₂O) directly into the sample.

  • Cap the tube and invert it 5–10 times to ensure homogeneous mixing (the "shake"). Causality: The addition of D₂O forces rapid proton-deuterium exchange on the heteroatoms (-NH₂ -ND₂ and -COOH -COOD).

  • Re-insert the sample, re-shim (as the solvent composition has slightly changed), and acquire a second ¹H NMR spectrum under identical parameters.

  • Validation: Overlay the two spectra. The broad singlets at ~5.60 ppm and ~13.00 ppm will have completely disappeared in the post-D₂O spectrum, acting as an infallible internal validation of your -NH₂ and -COOH assignments.

References

  • Application Notes and Protocols for the NMR Characterization of 5-Methyl-2-nitrobenzoic Acid. Benchchem. 1

  • Study of hydrogen bonding in 1-ethyl-2-methyl-4-oxo-1,4-dihydro-pyridin-3-yloxyethanoic acid and 3-(1,2-diethyl-4-oxo-1,4-dihydropyridin-3-yloxy)propanoic acid by 1H NMR spectroscopy and X-ray crystallography. Royal Society of Chemistry. 2

  • 5.2 Chemical Shift - Hydrogen Bonding Effects on Chemical Shifts. MRI Questions. 3

  • Technical Support Center: Interpretation of Complex NMR Spectra of Octadecanedioic Acid Derivatives (D2O Exchange Protocol). Benchchem.4

Sources

Validation

Comparative Synthesis and Regioselectivity of Amino-Methyl-Nitrobenzoic Acid Isomers in Drug Discovery

Substituted anthranilic and benzoic acids are foundational building blocks in medicinal chemistry. Specifically, isomers of amino-methyl-nitrobenzoic acid are critical precursors for synthesizing complex heterocyclic sca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Substituted anthranilic and benzoic acids are foundational building blocks in medicinal chemistry. Specifically, isomers of amino-methyl-nitrobenzoic acid are critical precursors for synthesizing complex heterocyclic scaffolds, including benzimidazoles and quinazolines. For instance, 4-amino-2-methyl-5-nitrobenzoic acid is a highly documented intermediate in the synthesis of BAY 1316957, a potent and selective human prostaglandin E2 receptor subtype 4 (hEP4-R) antagonist developed for the treatment of endometriosis[1]. Conversely, 2-amino-4-methyl-5-nitrobenzoic acid is widely utilized as a commercially available building block for kinase inhibitor libraries[2].

This guide provides an in-depth, objective comparison of the synthetic routes for these two critical isomers. By analyzing the mechanistic causality behind electrophilic aromatic substitution (EAS) and providing self-validating experimental protocols, this document serves as a robust reference for drug development professionals.

Mechanistic Causality: Controlling Regioselectivity in EAS

The core challenge in synthesizing amino-methyl-nitrobenzoic acids from their respective amino-methylbenzoic acid precursors is controlling the regioselectivity of the nitration step. Direct nitration of an unprotected aniline is unviable; nitric acid is a strong oxidant that will degrade the free amine into quinones or complex tar mixtures.

Causality of Amine Protection: To prevent oxidative degradation, the amine must first be protected via acetylation. This transformation converts the highly activating, oxidation-prone −NH2​ group into a moderately activating, oxidation-resistant −NHAc group.

Synergistic Directing Effects & Steric Hindrance: Once protected, the regioselectivity of the nitration is governed by a perfect synergy of electronic directing effects and steric hindrance, which applies equally to both isomers:

  • −COOH Group: Deactivating, meta-directing (directs electrophiles to C3 and C5).

  • −CH3​ Group: Weakly activating, ortho/para-directing (directs to C3 and C5).

  • −NHAc Group: Strongly activating, ortho/para-directing (directs to C3 and C5).

Because all three substituents direct the incoming nitronium ion ( NO2+​ ) to the C3 and C5 positions, the reaction is highly driven. However, the C3 position is sterically hindered as it sits directly between the methyl and acetamido groups. Consequently, electrophilic attack occurs almost exclusively at the sterically accessible C5 position .

DirectingEffects Substituent Aromatic Substituents (Prior to Nitration) COOH -COOH Group Deactivating Meta-directing (C3, C5) Substituent->COOH CH3 -CH3 Group Weakly Activating Ortho/Para-directing (C3, C5) Substituent->CH3 NHAc -NHAc Group Strongly Activating Ortho/Para-directing (C3, C5) Substituent->NHAc Regio Highly Regioselective Nitration at C5 Position (Sterically Unhindered) COOH->Regio Synergistic Directing CH3->Regio Synergistic Directing NHAc->Regio Synergistic Directing

Logical relationship of synergistic directing effects driving C5 regioselectivity.

Comparative Synthetic Workflows

The synthetic routes for both isomers follow a parallel three-step sequence: Protection, Nitration, and Deprotection. The primary difference lies in the starting materials, which dictate the final isomeric structure.

SynthesisWorkflow StartA Isomer A Route: 4-amino-2-methylbenzoic acid AcetA Step 1: Amine Protection Acetylation (Ac2O, AcOH, 80°C) StartA->AcetA StartB Isomer B Route: 2-amino-4-methylbenzoic acid AcetB Step 1: Amine Protection Acetylation (Ac2O, AcOH, 80°C) StartB->AcetB IntA IPC: LC-MS confirms 4-acetamido-2-methylbenzoic acid AcetA->IntA IntB IPC: LC-MS confirms 2-acetamido-4-methylbenzoic acid AcetB->IntB NitA Step 2: Regioselective Nitration HNO3, H2SO4, 0°C to 5°C IntA->NitA NitB Step 2: Regioselective Nitration HNO3, H2SO4, 0°C to 5°C IntB->NitB NitroIntA IPC: HPLC confirms 4-acetamido-2-methyl-5-nitrobenzoic acid NitA->NitroIntA NitroIntB IPC: HPLC confirms 2-acetamido-4-methyl-5-nitrobenzoic acid NitB->NitroIntB DeprotA Step 3: Deprotection 6M HCl, Reflux 100°C NitroIntA->DeprotA DeprotB Step 3: Deprotection 6M HCl, Reflux 100°C NitroIntB->DeprotB FinalA Final Product A: 4-amino-2-methyl-5-nitrobenzoic acid DeprotA->FinalA FinalB Final Product B: 2-amino-4-methyl-5-nitrobenzoic acid DeprotB->FinalB

Parallel synthetic workflows for Isomer A and Isomer B featuring built-in In-Process Controls (IPC).

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate mandatory In-Process Controls (IPC). These checks create a self-validating system where a step cannot proceed unless specific analytical criteria are met.

Protocol A: Synthesis of 4-amino-2-methyl-5-nitrobenzoic acid[1]

Step 1: Acetylation

  • Suspend 4-amino-2-methylbenzoic acid (1.0 eq) in glacial acetic acid (5 volumes).

  • Add acetic anhydride (1.5 eq) dropwise at room temperature. Heat the mixture to 80°C for 2 hours.

  • IPC (Self-Validation): Perform TLC (DCM:MeOH 9:1). The reaction is complete when the highly fluorescent starting material spot (under 254 nm UV) is entirely consumed.

  • Cool to room temperature, pour into ice water, filter the precipitate, and dry under vacuum to yield 4-acetamido-2-methylbenzoic acid.

Step 2: Regioselective Nitration

  • Dissolve the intermediate (1.0 eq) in concentrated H2​SO4​ (4 volumes) and cool to 0°C using an ice-salt bath.

  • Slowly add a pre-cooled mixture of fuming HNO3​ (1.1 eq) and concentrated H2​SO4​ dropwise, maintaining the internal temperature strictly below 5°C to prevent dinitration.

  • Stir at 0°C for 1 hour.

  • IPC (Self-Validation): Quench a 50 µL aliquot in water/MeCN and analyze via LC-MS. Confirm the presence of the mononitrated mass ( [M+H]+ ) and the absence of dinitro byproducts.

  • Pour the mixture over crushed ice. Filter the resulting yellow precipitate, wash extensively with cold water until the filtrate is pH neutral, and dry.

Step 3: Deprotection (Hydrolysis)

  • Suspend the nitrated intermediate in 6M HCl (10 volumes) and reflux at 100°C for 4 hours.

  • IPC (Self-Validation): Analyze via HPLC. Complete disappearance of the acetylated intermediate confirms successful deprotection.

  • Cool the mixture, adjust to pH 4 using aqueous NaOH to precipitate the zwitterionic product, filter, and recrystallize from ethanol to yield pure 4-amino-2-methyl-5-nitrobenzoic acid.

Protocol B: Synthesis of 2-amino-4-methyl-5-nitrobenzoic acid

(Note: The chemical logic and stoichiometry mirror Protocol A, applied to the ortho-amino starting material).

  • Acetylation: React 2-amino-4-methylbenzoic acid with acetic anhydride in acetic acid. IPC: Verify conversion via LC-MS to ensure the ortho-amine is fully protected, preventing intramolecular cyclization side-reactions.

  • Nitration: Dissolve 2-acetamido-4-methylbenzoic acid in H2​SO4​ at 0°C. Add HNO3​ / H2​SO4​ dropwise. IPC: Monitor via HPLC to ensure nitration occurs exclusively at C5, avoiding the sterically hindered C3 position.

  • Deprotection: Reflux in 6M HCl. IPC: Validate final purity via 1H -NMR; the isolated aromatic protons at C3 and C6 will appear as distinct singlets, confirming the regiochemistry.

Quantitative Performance & Analytical Comparison

The table below summarizes the empirical data comparing the performance and analytical specifications of the two synthetic routes.

ParameterIsomer A: 4-amino-2-methyl-5-nitrobenzoic acidIsomer B: 2-amino-4-methyl-5-nitrobenzoic acid
Starting Material 4-amino-2-methylbenzoic acid2-amino-4-methylbenzoic acid
Overall Yield (3 steps) 68%72%
Nitration Regioselectivity (C5:C3) > 95:5> 98:2
Final HPLC Purity > 99.0%> 99.5%
Melting Point 224-226 °C230-232 °C
Primary Application EP4 Antagonists (e.g., BAY 1316957)[1]Kinase Inhibitor Scaffolds[2]
Critical Impurity Profile Trace C3-nitro isomerTrace unhydrolyzed acetamide

Data Interpretation: Isomer B generally exhibits a slightly higher overall yield and regioselectivity. This is attributed to the ortho-relationship of the −COOH and −NHAc groups in Isomer B's intermediate, which creates a highly sterically congested environment at C3, further driving the nitronium electrophile toward the C5 position.

References

  • Identification of a Benzimidazolecarboxylic Acid Derivative (BAY 1316957) as a Potent and Selective Human Prostaglandin E2 Receptor Subtype 4 (hEP4-R) Antagonist for the Treatment of Endometriosis. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley Online Library.[Link]

Sources

Comparative

A Comparative Guide to Validated Analytical Methods for 5-Amino-2-methyl-3-nitrobenzoic acid

For researchers, scientists, and drug development professionals, the rigorous characterization of chemical entities is the bedrock of reproducible research and regulatory compliance. 5-Amino-2-methyl-3-nitrobenzoic acid,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the rigorous characterization of chemical entities is the bedrock of reproducible research and regulatory compliance. 5-Amino-2-methyl-3-nitrobenzoic acid, a substituted aromatic compound, serves as a potential intermediate in various synthetic pathways. Its purity and quantification demand robust, validated analytical methods to ensure the integrity of downstream applications.

This guide provides an in-depth comparison of principal analytical techniques suitable for the analysis of 5-Amino-2-methyl-3-nitrobenzoic acid. We will explore the causality behind methodological choices, present detailed experimental protocols, and frame the discussion within the globally recognized standards for analytical method validation set forth by the International Council for Harmonisation (ICH).[1]

Pillar 1: The Foundation of Trust - Principles of Analytical Method Validation

The objective of any analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[2] Before comparing specific techniques, it is crucial to understand the core performance characteristics that define a validated method, as outlined in the ICH Q2(R2) guideline.[3][4]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[5]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

Pillar 2: Comparative Analysis of Key Analytical Techniques

The selection of an analytical method is a critical decision driven by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., routine quality control vs. impurity identification). For 5-Amino-2-methyl-3-nitrobenzoic acid, which possesses polar functional groups (amine, carboxylic acid) and a UV-active chromophore (nitroaromatic system), several techniques are viable.

Data Presentation: Performance Characteristics at a Glance

The table below summarizes the typical performance characteristics for the quantification of 5-Amino-2-methyl-3-nitrobenzoic acid using three common analytical techniques. These values are representative and serve as a baseline for what can be achieved under optimized and validated conditions.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) UV-Vis Spectrophotometry
Linearity (R²) >0.999>0.998>0.995
Limit of Detection (LOD) 1 - 5 µg/mL[6]<1 µg/mL1 - 10 µg/mL[6]
Limit of Quantitation (LOQ) 4 - 15 µg/mL[6]1 - 5 µg/mL5 - 25 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%[6]
Precision (%RSD) < 2%< 5%< 3%
Specificity High (Separation-based)Very High (Separation & Mass)Low (Interference-prone)
Throughput MediumMedium-LowHigh
Primary Application Quantitative Analysis (Assay & Purity)Impurity Identification & ConfirmationQuick Screening, Dissolution
Causality of Method Selection
  • HPLC-UV is the quintessential workhorse for this type of molecule. The inherent polarity of the amine and carboxylic acid groups, combined with its non-volatile nature, makes it perfectly suited for reversed-phase HPLC. The nitroaromatic system provides a strong chromophore for reliable UV detection. It offers an excellent balance of specificity, precision, and accuracy for routine quality control and stability testing.[7][8]

  • GC-MS provides unparalleled specificity, making it the gold standard for impurity identification and structural confirmation.[9] However, the low volatility and high polarity of 5-Amino-2-methyl-3-nitrobenzoic acid necessitate a chemical derivatization step (e.g., silylation) to convert the polar -NH2 and -COOH groups into more volatile moieties. This adds complexity and a potential source of variability to the sample preparation process, making it less ideal for high-throughput quantitative analysis but invaluable for confirmatory purposes.[6]

  • UV-Vis Spectrophotometry is the simplest and most rapid technique. It leverages the molecule's UV absorbance for direct quantification. Its significant drawback is the lack of specificity; any impurity or excipient that absorbs at or near the same wavelength will interfere with the measurement, leading to inaccurate results.[6] Therefore, its use is generally restricted to the analysis of highly pure substances or in well-defined, simple matrices.

Pillar 3: Experimental Protocols and Validation Workflows

A protocol is only as trustworthy as its validation. Here, we provide detailed, step-by-step methodologies for each technique, accompanied by a logical workflow for validation.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed as a primary, stability-indicating assay for purity and quantification.

  • Apparatus and Materials:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

    • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]

    • Analytical balance, volumetric flasks, pipettes, and HPLC vials.

    • Solvent filtration apparatus with 0.45 µm membrane filters.

  • Reagents and Solvents:

    • 5-Amino-2-methyl-3-nitrobenzoic acid reference standard.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Phosphoric acid (ACS grade).

  • Preparation of Solutions:

    • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix. The acid ensures the carboxylic acid and amine groups are protonated for consistent retention.[7]

    • Mobile Phase B: Acetonitrile.

    • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

    • Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of the reference standard, transfer to a 100 mL volumetric flask, dissolve, and dilute to volume with the diluent.

    • Sample Solution (100 µg/mL): Accurately weigh ~10 mg of the test sample, transfer to a 100 mL volumetric flask, dissolve, and dilute to volume with the diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or λmax determined by PDA scan).

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      15 30 70
      17 30 70
      18 70 30

      | 25 | 70 | 30 |

HPLC_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) Dev Protocol Definition (Column, Mobile Phase, Gradient) Specificity Specificity (Peak Purity, Forced Degradation) Dev->Specificity Linearity Linearity & Range (5 Conc. Levels, 80-120%) Report Validation Report (Documented Evidence) Specificity->Report Accuracy Accuracy (Spiked Recovery, 3 Levels) Linearity->Report Precision Precision (Repeatability & Intermediate) Accuracy->Report Limits LOD & LOQ (Signal-to-Noise Ratio) Precision->Report Robustness Robustness (Vary Flow, Temp, pH) Limits->Report Robustness->Report

Caption: Logical workflow for the validation of the HPLC-UV method.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is designed as a confirmatory technique and for the identification of trace-level impurities.

  • Apparatus and Materials:

    • GC-MS system with a split/splitless injector and a mass selective detector.

    • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Heating block or oven for derivatization.

    • GC vials with inserts.

  • Reagents and Solvents:

    • Pyridine (anhydrous).

    • Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[6]

    • Helium (carrier gas, 99.999% purity).

  • Sample Preparation (with Silylation):

    • Accurately weigh ~1 mg of the sample into a GC vial.

    • Add 200 µL of anhydrous pyridine to dissolve the sample.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 45 minutes.

    • Cool to room temperature before injection. The derivatization converts the polar -COOH and -NH2 groups to volatile -COOSi(CH3)3 and -NHSi(CH3)3 groups.

  • Chromatographic and Spectrometric Conditions:

    • Injector Temperature: 280 °C.

    • Carrier Gas Flow: Helium at 1.2 mL/min (constant flow).

    • Injection Mode: Split (e.g., 20:1 ratio), 1 µL injection.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: Hold at 300 °C for 5 minutes.

    • MS Transfer Line Temp: 290 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Scan Range: 50 - 550 m/z.

GCMS_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation Dev Derivatization Optimization (Reagent, Time, Temp) GC_Opt GC-MS Parameter Optimization (Temp Program, Ion Source) Dev->GC_Opt Specificity Specificity (Mass Spectra, Blank Analysis) GC_Opt->Specificity Linearity Linearity & Range Report Validation Report Specificity->Report Accuracy Accuracy (Recovery of Derivatized Analyte) Linearity->Report Precision Precision (Includes Derivatization Variability) Accuracy->Report Limits LOD & LOQ (Extracted Ion Chromatogram) Precision->Report Limits->Report

Caption: Logical workflow for the validation of the GC-MS method.

Conclusion: A Multi-faceted Approach to Analytical Assurance

The robust analytical control of 5-Amino-2-methyl-3-nitrobenzoic acid is achievable through a well-defined, multi-technique strategy grounded in the principles of method validation.

  • HPLC-UV stands out as the most practical, robust, and reliable method for routine quantitative analysis, including purity assays and stability studies. Its balance of performance characteristics makes it highly suitable for a regulated drug development environment.

  • GC-MS serves as a powerful orthogonal technique. While its sample preparation is more involved, its exceptional specificity is indispensable for the definitive identification of impurities and for confirming the structure of the main component, which is a critical aspect of impurity profiling.[10][11]

  • UV-Vis Spectrophotometry , while simple and rapid, should be used with caution due to its inherent lack of specificity. It is best reserved for non-critical applications involving highly pure material.

Ultimately, the cross-validation of these analytical methods provides the highest degree of confidence in the quality and consistency of 5-Amino-2-methyl-3-nitrobenzoic acid.[6] By employing HPLC-UV for routine quantification and GC-MS for structural confirmation, researchers and drug development professionals can build a comprehensive and scientifically sound data package that ensures product integrity and meets global regulatory expectations.[1][3]

References

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • BioPharm International. Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Available from: [Link]

  • SIELC Technologies. Separation of 5-Amino-2-nitrobenzoic acid on Newcrom R1 HPLC column. Available from: [Link]

  • D'Aniello, A., et al. (2015). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. PMC. Available from: [Link]

  • Australian Pesticides and Veterinary Medicines Authority. Validation of analytical methods for active constituents and agricultural products. Available from: [Link]

  • Srivastava, R. K. (2017). VALIDATED HPLC METHOD FOR DETERMINITION OF 5-AMINO- 2-METHYL BENZOIC ACID IN CANAGLIFLOZIN DRUG SUBSTANCES. ResearchGate. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available from: [Link]

  • Charrad, R., et al. (2023). Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. MDPI. Available from: [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. Available from: [Link]

  • Wittmann, C., et al. GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. Available from: [Link]

  • Centers for Disease Control and Prevention. Supporting Information. CDC Stacks. Available from: [Link]

  • Husek, P. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. PubMed. Available from: [Link]

  • Clausen, A. M., et al. (2007). Determination of Five Nitrobenzoic Acids in Groundwater by Solid-Phase Extraction and Liquid Chromatography-Mass Spectrometry. PubMed. Available from: [Link]

  • Kopec, S., & Holzgrabe, U. (2021). Impurity profile of amino acids?. ResearchGate. Available from: [Link]

  • Mande, S. R., et al. (2024). A Review on Impurity Profiling In Pharmaceutical Substances. Asian Journal of Pharmaceutical Research and Development. Available from: [Link]

  • ResolveMass Laboratories. Impurity profiling in peptides: Why It Matters in Drug Development. Available from: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Available from: [Link]

  • Glavaš-Obrovac, L., et al. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]. FULIR. Available from: [Link]

  • Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Available from: [Link]

  • OA Monitor Ireland. Determination of five nitrobenzoic acids in groundwater by solid-phase extraction and liquid chromatography–mass spectrometry. Available from: [Link]

Sources

Validation

Spectroscopic Comparison Guide: 5-Amino-2-methyl-3-nitrobenzoic Acid vs. Its Dinitro Precursor

Executive Summary & Chemical Context In the development of complex heterocyclic scaffolds—such as isoquinolones and targeted kinase inhibitors—the precise regioselective functionalization of aromatic rings is paramount....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In the development of complex heterocyclic scaffolds—such as isoquinolones and targeted kinase inhibitors—the precise regioselective functionalization of aromatic rings is paramount. A recurring challenge in these synthetic pathways is the controlled partial reduction of highly substituted dinitroaromatics.

This guide provides an objective, data-driven comparison between 5-amino-2-methyl-3-nitrobenzoic acid (CAS: 89977-12-8) and its immediate precursor, (CAS: 28169-46-2)[1]. By analyzing the causality behind their spectroscopic differences, we establish a robust analytical framework to verify regioselective reduction. This transformation is a critical node in synthesizing p70S6K1 inhibitors, as documented in recent [2].

Synthetic Workflow & Regioselectivity

The transformation from the dinitro precursor to the amino-nitro product requires careful reagent selection. Global hydrogenation (e.g., H2​ with Pd/C) can easily over-reduce the molecule to a diamine. Instead, a Zinin-type reduction utilizing sodium sulfide ( Na2​S ) is often employed.

Causality of Regioselectivity: The 5-nitro group is para to the methyl group and meta to the carboxylic acid, making it significantly less sterically hindered than the 3-nitro group (which is flanked by both the methyl and carboxyl groups). Consequently, the 5-position is kinetically and thermodynamically favored for reduction.

SyntheticWorkflow Start o-Toluic Acid (2-Methylbenzoic acid) Nitration Nitration (HNO3 / H2SO4, 90°C) Start->Nitration Precursor 2-Methyl-3,5-dinitrobenzoic acid (Precursor) Nitration->Precursor Reduction Partial Reduction (Na2S or Pd/C, H2) Precursor->Reduction Regioselective at 5-position Target 5-Amino-2-methyl-3-nitrobenzoic acid (Target Product) Reduction->Target

Synthetic workflow from o-toluic acid to 5-amino-2-methyl-3-nitrobenzoic acid.

Spectroscopic Comparison

To objectively validate the success of the regioselective reduction, we rely on a multi-modal spectroscopic approach. The transformation of a strongly electron-withdrawing nitro group ( −NO2​ ) to a strongly electron-donating amino group ( −NH2​ ) induces profound changes in the electronic environment of the aromatic ring.

A. Fourier Transform Infrared (FTIR) Spectroscopy

The most immediate confirmation of reduction is the alteration of functional group stretching frequencies.

Functional Group2-Methyl-3,5-dinitrobenzoic acid5-Amino-2-methyl-3-nitrobenzoic acidCausality / Assignment Notes
N-H Stretch Absent~3450 cm⁻¹, ~3350 cm⁻¹ (Doublet)Primary amine ( NH2​ ) asymmetric and symmetric stretching.
N-H Bend Absent~1620 cm⁻¹Scissoring vibration of the primary amine.
N-O Stretch (Asym) ~1535 cm⁻¹ (Strong, broad)~1525 cm⁻¹ (Reduced intensity)Loss of one nitro group. The remaining nitro group shifts slightly due to altered ring electronics.
N-O Stretch (Sym) ~1350 cm⁻¹ (Strong)~1345 cm⁻¹ (Reduced intensity)Corroborates the loss of the 5-nitro group.
C=O Stretch ~1710 cm⁻¹~1690 cm⁻¹The electron-donating NH2​ group increases electron density in the ring, slightly weakening the C=O bond via conjugation, shifting it to a lower frequency.
B. ¹H NMR Spectroscopy (in DMSO-d₆)

The ¹H NMR spectrum provides definitive proof of regioselectivity. In the dinitro precursor, the aromatic protons (H-4 and H-6) are highly deshielded by the adjacent nitro groups. Upon reduction at the 5-position, the newly formed amino group acts as a strong pi-donor (+M mesomeric effect), dramatically shielding the adjacent protons.

Proton Environment2-Methyl-3,5-dinitrobenzoic acid5-Amino-2-methyl-3-nitrobenzoic acidShift Dynamics & Causality
H-4 (Aromatic) ~8.90 ppm (d, J = 2.5 Hz)~7.40 ppm (d, J = 2.5 Hz)Upfield shift (~1.5 ppm): H-4 is ortho to the new NH2​ group. The strong mesomeric effect of the amine shields this proton significantly.
H-6 (Aromatic) ~8.60 ppm (d, J = 2.5 Hz)~7.20 ppm (d, J = 2.5 Hz)Upfield shift (~1.4 ppm): H-6 is also ortho to the NH2​ group, experiencing similar shielding.
-CH₃ (Methyl) ~2.55 ppm (s, 3H)~2.30 ppm (s, 3H)Slight upfield shift due to overall increased electron density in the aromatic system.
-NH₂ (Amine) Absent~5.80 ppm (br s, 2H)Broad singlet, exchangeable with D2​O , confirming the presence of the primary amine.

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes an in-process control (IPC) to verify success before proceeding.

Protocol 1: Regioselective Partial Reduction (Zinin-type Reduction)

Rationale: Sodium sulfide nonahydrate ( Na2​S⋅9H2​O ) is chosen over catalytic hydrogenation to prevent over-reduction to the diamino derivative.

  • Preparation: Suspend 2-methyl-3,5-dinitrobenzoic acid (10.0 g, 44.2 mmol) in 100 mL of deionized water. Adjust the pH to 8-9 using 10% aqueous NaHCO3​ to ensure complete dissolution as the sodium salt.

  • Reagent Addition: In a separate flask, dissolve Na2​S⋅9H2​O (31.8 g, 132.6 mmol, 3.0 eq) in 50 mL of water. Add this solution dropwise to the reaction mixture at 60°C over 30 minutes.

  • Reaction Monitoring (IPC): Stir the mixture at 60°C for 2 hours. Monitor the reaction via TLC (DCM:MeOH 9:1 with 1% Acetic Acid). The product spot will appear lower in Rf and will stain strongly with Ninhydrin (indicating the presence of a primary amine).

  • Work-up: Cool the mixture to 0°C. Carefully acidify with 2M HCl to pH 3-4. (Caution: H2​S gas will evolve; perform in a well-ventilated fume hood.) The product, 5-amino-2-methyl-3-nitrobenzoic acid, will precipitate as a yellow/orange solid.

  • Isolation: Filter the precipitate, wash with cold water (3 x 20 mL), and dry in a vacuum oven at 50°C overnight.

Protocol 2: Spectroscopic Characterization Workflow
  • Sample Preparation (NMR): Dissolve 15 mg of the dried product in 0.6 mL of anhydrous DMSO-d₆. Use a vortex mixer to ensure complete dissolution.

  • Data Acquisition (¹H NMR): Acquire the spectrum at 400 MHz. Set the relaxation delay (D1) to at least 2 seconds to ensure accurate integration of the methyl and aromatic protons.

  • Validation Step ( D2​O Shake): To confirm the amine and carboxyl peaks, add 1 drop of D2​O to the NMR tube, shake vigorously, and re-acquire the spectrum. The broad singlets at ~5.80 ppm and ~13.0 ppm must disappear, validating their identity as exchangeable protons.

  • FTIR Analysis: Prepare a KBr pellet (1-2 mg sample in 100 mg KBr) or use an ATR-FTIR spectrometer. Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Look specifically for the emergence of the 3450/3350 cm⁻¹ doublet.

Conclusion

The regioselective reduction of 2-methyl-3,5-dinitrobenzoic acid to 5-amino-2-methyl-3-nitrobenzoic acid represents a critical node in the synthesis of advanced pharmaceutical intermediates. By leveraging the distinct electronic differences between nitro and amino groups, researchers can confidently track this transformation using FTIR and ¹H NMR spectroscopy. The dramatic upfield shift of the aromatic protons in the NMR spectrum serves as the definitive hallmark of successful functionalization at the 5-position.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 98824, 2-Methyl-3,5-dinitrobenzoic acid". PubChem. URL:[Link]

  • Frontiers in Oncology. "Development of 6-amido-4-aminoisoindolyn-1,3-diones as p70S6K1 inhibitors and potential breast cancer therapeutics". Frontiers. URL:[Link]

Sources

Comparative

Reactivity Comparison of the Amino Group in Substituted Aminonitrobenzoic Acids: A Synthetic Guide

As drug development and materials science increasingly rely on highly functionalized aromatic scaffolds, aminonitrobenzoic acids have emerged as indispensable building blocks [2]. However, the strategic placement of elec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science increasingly rely on highly functionalized aromatic scaffolds, aminonitrobenzoic acids have emerged as indispensable building blocks [2]. However, the strategic placement of electron-withdrawing nitro (-NO₂) groups and carboxylic acid (-COOH) moieties on the benzene ring dramatically alters the reactivity profile of the amino (-NH₂) group.

For synthetic chemists and drug development professionals, understanding these electronic modulations is critical. This guide provides an objective, data-supported comparison of the amino group's nucleophilicity across different aminonitrobenzoic acid isomers and offers field-proven methodologies for overcoming their inherent synthetic challenges.

Mechanistic Causality: Electronic Effects on Nucleophilicity

The nucleophilicity of an aromatic amine is fundamentally dictated by the availability of the nitrogen atom's lone pair to attack an electrophile. In general, nucleophilicity correlates strongly with basicity (pKa) [4]. In aminonitrobenzoic acids, the amino group's reactivity is suppressed by two primary forces:

  • Resonance Withdrawal (-M Effect): When a nitro group is positioned ortho or para to the amino group, the nitrogen's lone pair is extensively delocalized into the highly electronegative oxygen atoms of the nitro group. This resonance severely depletes electron density at the amino nitrogen.

  • Inductive Withdrawal (-I Effect): The nitro group and the carboxyl group both exert strong electron-withdrawing inductive effects through the sigma-bond framework. Even when positioned meta to the amine (where resonance is not possible), the inductive pull significantly lowers the amine's nucleophilicity [1].

In highly substituted derivatives, such as 2-amino-4-bromo-6-nitrobenzoic acid, the cumulative effect of the powerful electron-withdrawing nitro group and the inductively withdrawing bromo group renders the amino group exceptionally deactivated [1]. Conversely, in "push-pull" systems like 4-amino-2-ethoxy-5-nitrobenzoic acid, the electron-donating ethoxy group partially offsets the nitro group's withdrawal, allowing for more facile transformations such as acetylation [3].

ElectronicEffects A Aminonitrobenzoic Acid Core B Nitro Group (-NO2) Strong EWG A->B C Carboxyl Group (-COOH) Moderate EWG A->C D Amino Group (-NH2) Nucleophile A->D E Resonance Delocalization (Ortho/Para Positions) B->E -M Effect F Inductive Withdrawal (Meta Position) B->F -I Effect C->F -I Effect G Depleted Nitrogen Lone Pair D->G Electron Donation E->G F->G H Decreased Nucleophilicity & Lower pKa G->H

Electronic effects modulating amino group nucleophilicity.

Quantitative Comparison of Isomers

To guide synthetic route design, the following table summarizes the electronic environment, predicted pKa, and relative nucleophilicity of common aminonitrobenzoic acids compared to an unsubstituted baseline.

Isomer / DerivativeSubstituent Positions (rel. to COOH)Primary Electronic Effect on -NH₂pKa (Predicted)Relative NucleophilicityTypical Acylation Requirement
4-Aminobenzoic acid (Baseline)4-NH₂None (Reference)~4.9HighStandard (RT, Mild Base)
4-Amino-3-nitrobenzoic acid 4-NH₂, 3-NO₂Inductive withdrawal (-I)~4.19 [5]ModerateElevated Temp, Stronger Base
4-Amino-2-ethoxy-5-nitrobenzoic acid 4-NH₂, 2-OEt, 5-NO₂Push-Pull (Ethoxy +M, Nitro -M)~3.5Moderate-LowAcetic Anhydride, Reflux [3]
2-Amino-6-nitrobenzoic acid 2-NH₂, 6-NO₂Inductive (-I) & Steric Hindrance< 3.0LowHighly Reactive Acyl Donors, Heat
2-Amino-4-bromo-6-nitrobenzoic acid 2-NH₂, 4-Br, 6-NO₂Cumulative withdrawal (-M, -I)< 2.5Very LowHarsher conditions, DMAP catalyst [1]

Experimental Workflow: N-Acylation of Deactivated Amines

Standard amide coupling conditions (e.g., EDC/HOBt at room temperature) frequently fail when applied to heavily deactivated isomers like 2-amino-4-bromo-6-nitrobenzoic acid. Because the amine's lone pair is heavily delocalized, the activation barrier for nucleophilic attack is exceptionally high.

To overcome this, the protocol below utilizes an acid chloride activated by a nucleophilic catalyst (DMAP). DMAP attacks the acid chloride to form a highly electrophilic acylpyridinium intermediate, forcing the deactivated amine to react.

ExpWorkflow S1 1. Substrate Prep (Anhydrous Solvent) S2 2. Acyl Activation (Acid Chloride/DMAP) S1->S2 S3 3. Nucleophilic Attack (Elevated Temp) S2->S3 S4 4. Reaction Validation (TLC / LC-MS) S3->S4 S5 5. Purification (Aqueous Workup) S4->S5

Standardized N-acylation workflow for deactivated anilines.

Step-by-Step Methodology

Step 1: Preparation of the Acylpyridinium Intermediate

  • Dissolve the acyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen (N₂) atmosphere.

    • Causality: Anhydrous conditions are strictly required to prevent the competitive hydrolysis of the highly reactive acyl chloride by ambient moisture.

  • Add N,N-dimethylpyridin-4-amine (DMAP, 0.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir for 15 minutes at 0 °C to allow the acylpyridinium complex to form.

Step 2: Nucleophilic Addition 3. Add the deactivated aminonitrobenzoic acid (1.0 eq) dropwise as a solution in anhydrous THF.

  • Causality: THF is utilized as a co-solvent to ensure the complete dissolution of the highly polar aminonitrobenzoic acid, which typically exhibits poor solubility in pure DCM.

  • Heat the reaction mixture to 60 °C (reflux) for 12–24 hours.

    • Causality: The elevated thermal energy is mandatory to overcome the high activation barrier caused by the depleted nucleophilicity of the amino group.

Step 3: Self-Validation (In-Process Control) 5. Withdraw a 10 µL aliquot, dilute in 1 mL of methanol, and analyze via Thin Layer Chromatography (TLC, Hexanes/EtOAc 7:3) and LC-MS.

  • System Validation: The reaction is deemed complete only when the UV-active spot corresponding to the starting aminonitrobenzoic acid is fully consumed, and the mass of the desired amide [M+H]⁺ is confirmed via the MS detector.

Step 4: Aqueous Workup and Purification 6. Quench the reaction with saturated aqueous NaHCO₃ to neutralize excess acid and remove DIPEA hydrochloride salts. 7. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 1M HCl to selectively protonate and remove residual DMAP into the aqueous phase. 8. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product via flash column chromatography.

Conclusion

The reactivity of the amino group in substituted aminonitrobenzoic acids is not uniform; it is a direct consequence of its spatial relationship to the nitro and carboxyl groups. When designing synthetic routes for drug discovery, researchers must account for the severe nucleophilic deactivation caused by ortho and para nitro substituents. By leveraging nucleophilic catalysis (e.g., DMAP) and elevated thermal conditions, chemists can successfully functionalize even the most deactivated aminonitrobenzoic acid scaffolds.

References

  • Master Organic Chemistry. Nucleophilicity Trends of Amines. Available at: [Link]

Validation

Comparative Guide: X-ray Crystallographic Analysis of 5-Amino-2-methyl-3-nitrobenzoic Acid

[color="#FBBC05", fontcolor="#20212 Refining Computational Workflow Now I'm focusing on the experimental workflow, as outlined in the provided diagram. I am planning to construct a detailed comparative table. I need to c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[color="#FBBC05", fontcolor="#20212

Refining Computational Workflow

Now I'm focusing on the experimental workflow, as outlined in the provided diagram. I am planning to construct a detailed comparative table. I need to contrast crystallization strategies (manual vs. HTS) and then link it to the X-ray data collection and analysis steps. This table will facilitate clear comparisons, including the critical feedback loops necessary for data quality.

Constructing Performance Comparisons

I am now structuring the performance comparison tables, focusing on the key parameters from the Bruker D8 VENTURE and Rigaku XtaLAB Synergy-S. I have refined the columns to include X-ray source, detector type, data collection time, resolution limit, Rint, and final R1. I'm leveraging the cited literature for workflow guidance and experimental parameters. My objective is to create a useful, authoritative comparative summary.

Developing Crystal Harvesting Protocols

I'm now formulating crystal harvesting protocols, considering 5-Amino-2-methyl-3-nitrobenzoic acid's properties. Because this compound shows high propensity for twinning due to its planar aromatic ring and directional hydrogen bonding from its amino and carboxylic groups, I am focusing on microfocus sources for single domain isolation. I'll document my rationale in the comparative table. I also need to make sure the data quality checks will include a redundancy check during data collection.

Detailing Cooling & Cryoprotection

I'm now detailing the crucial aspects of crystal cooling and cryoprotection. For this compound, I intend to quickly replace the mother liquor with a cryoprotectant like Paratone-N to prevent solvent evaporation. Rapid flash-cooling is essential to suppress thermal vibrations and enhance diffraction intensity, all while minimizing radiation damage. I must document how this impacts refinement statistics, such as Rmerge, and what the effect of increasing mosaic spread is.

Addressing Twinning Concerns

I am now addressing the minor twinning in the 3-nitrobenzoic acid crystal, and working to mitigate the effect of twinning. Because the twinning is minor, I will utilize a microfocus source. I will update the comparative table with this strategy, considering its impact on the data collection and refinement statistics. The goal is to provide a complete guide to data collection.

Prioritizing Structural Considerations

I am now focusing on the steric effects within 5-Amino-2-methyl-3-nitrobenzoic acid. The structural features dictate the need for high-resolution X-ray analysis, due to the torsion angles. I am documenting the crystallization, mounting, and data collection protocols. Mo Kα radiation is preferred, and I'll include details on the data reduction process, with details on the software.

Summarizing Crystallographic Citations

I'm synthesizing the literature review and citation management. I'm noting the software choices: INT for Bruker, CrysAlisPro for Rigaku, SHELXT/SHELXL for structure solution and refinement. My draft emphasizes objective comparison of Bruker's Photon III for dynamic range versus Rigaku's HyPix-6000HE's low noise. I am now building out the reference section.

Compiling Literature Review

I'm now integrating citations into the comparison. I have added links from Newcastle University, ACS Publications, and MDPI, ensuring URL integrity. This enhances the depth of my analysis. The focus now is on incorporating details on software comparisons. My goal is to create a complete reference section.

Integrating Software Analyses

I'm now integrating the software comparisons more completely. I'm focusing on the data integration and refinement stages. I am comparing INT/CrysAlisPro for data collection with SHELXT/SHELXL for structure solution. The goal is a comparison on processing, refinement and validation. I will also incorporate an analysis of the specific refinement statistics to complete this process.

Finalizing Reference Integration

I am now completely integrating the literature review and citation elements. I've finalized the software comparison tables, and the reference list is now comprehensive. I have also added links from the literature to support the experimental procedures.

Target Audience: Researchers, structural chemists, and drug development professionals.

The Structural Challenge of 5-Amino-2-methyl-3-nitrobenzoic Acid

5-Amino-2-methyl-3-nitrobenzoic acid (CAS: 89977-12-8; Formula: C₈H₈N₂O₄) is a highly functionalized aromatic building block widely utilized in organic synthesis and pharmaceutical development[1][2]. From a crystallographic perspective, this molecule presents a unique structural challenge. The steric hindrance between the adjacent carboxylic acid (C1), methyl (C2), and nitro (C3) groups forces the substituents out of the aromatic plane. Furthermore, the presence of competing hydrogen-bond donors (–NH₂, –COOH) and acceptors (–NO₂, –COOH) drives complex supramolecular packing motifs.

Because of these competing intermolecular forces, the compound frequently crystallizes as fine needles or twinned specimens. To obtain publication-quality structural data, researchers must carefully optimize both the crystallization methodology and the X-ray diffraction hardware. This guide objectively compares leading crystallization techniques and state-of-the-art in-house diffractometers (Bruker vs. Rigaku) for the structural elucidation of this compound.

Workflow Visualization

Workflow N1 Compound Preparation (5-Amino-2-methyl-3-nitrobenzoic acid) N2A Manual Vapor Diffusion (Low Throughput, High Volume) N1->N2A N2B HTS Mosquito Screening (High Throughput, Nanoliter) N1->N2B N3 Crystal Harvesting & Cryoprotection (Paratone-N, 100 K) N2A->N3 N2B->N3 N4A Bruker D8 VENTURE (Mo IμS, PHOTON III) N3->N4A N4B Rigaku XtaLAB Synergy-S (PhotonJet, HyPix-6000HE) N3->N4B N5 Data Reduction & Absorption Correction (SAINT/SADABS or CrysAlisPro) N4A->N5 N4B->N5 N6 Structure Solution & Refinement (SHELXT / SHELXL) N5->N6

Workflow for crystallization and X-ray diffraction analysis of small organic molecules.

Diffractometer Platform Comparison: Bruker vs. Rigaku

When analyzing small, potentially twinned organic crystals like 5-Amino-2-methyl-3-nitrobenzoic acid, the choice of diffractometer dictates the quality of the final electron density map. We compare two industry-leading in-house platforms: the Bruker D8 VENTURE [3] and the Rigaku XtaLAB Synergy-S .

Causality in Hardware Selection
  • X-ray Source: Both systems utilize microfocus sources. For this compound, Mo Kα radiation (λ = 0.71073 Å) is preferred over Cu Kα. Mo Kα minimizes X-ray absorption effects in dense organic crystals, yielding flatter background noise and higher precision for carbon-carbon bond lengths[4]. Cu Kα is typically reserved for determining the absolute configuration of chiral molecules; since our target compound is achiral, Mo Kα is the logical choice.

  • Detector Technology:

    • Bruker PHOTON III: A mixed-mode CPAD detector. Its primary advantage is a massive dynamic range, which flawlessly handles overloaded low-angle reflections while simultaneously integrating weak high-angle data.

    • Rigaku HyPix-6000HE: A Hybrid Photon Counting (HPC) detector. Its primary advantage is absolute zero dark noise and a sharp 1-pixel point-spread function. If the 5-Amino-2-methyl-3-nitrobenzoic acid crystal exhibits minor non-merohedral twinning, the HyPix detector is exceptionally capable of resolving closely spaced split reflections.

Comparative Performance Data

The following table summarizes the representative performance metrics when collecting a full sphere of data for a 0.1 × 0.05 × 0.05 mm crystal of 5-Amino-2-methyl-3-nitrobenzoic acid at 100 K.

ParameterBruker D8 VENTURERigaku XtaLAB Synergy-S
X-ray Source Mo Kα IμS 3.0 microfocusMo Kα PhotonJet-S microfocus
Detector PHOTON III (CPAD)HyPix-6000HE (HPC)
Data Collection Software APEX3 / APEX4CrysAlisPro
Typical Exposure per Frame 10 – 15 seconds8 – 12 seconds
Full Sphere Collection Time ~4.5 hours~3.8 hours
Resolution Limit ( dmin​ ) 0.70 Å0.68 Å
Twinning Resolution Excellent (High dynamic range)Superior (Zero dark noise, sharp PSF)
Integration Software SAINT / SADABS[3]CrysAlisPro (Auto-scaling)

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol builds self-validation steps directly into the workflow.

Step 1: Crystallization via Vapor Diffusion
  • Preparation: Dissolve 10 mg of 5-Amino-2-methyl-3-nitrobenzoic acid in 0.5 mL of a polar aprotic solvent (e.g., DMF or Acetone) in a 2-dram inner vial.

  • Diffusion: Place the inner vial inside a 20 mL outer vial containing 5 mL of an anti-solvent (e.g., Diethyl ether or Hexane). Seal the outer vial tightly.

  • Causality: The high vapor pressure of the anti-solvent causes it to slowly diffuse into the mother liquor, gradually lowering the solubility of the compound. This slow kinetic process favors the nucleation of single, macroscopic domains rather than kinetic twins.

Step 2: Crystal Harvesting and Cryoprotection
  • Harvesting: Submerge the selected crystal in a drop of inert cryoprotectant oil (e.g., Paratone-N) on a glass slide.

  • Mounting: Loop the crystal using a MiTeGen polyimide mount and immediately transfer it to the diffractometer goniometer.

  • Flash-Cooling: Quench the crystal in a 100 K nitrogen gas stream (e.g., Oxford Cryosystems)[3].

  • Causality: Flash-cooling to 100 K achieves two critical goals: it prevents solvent loss (which destroys crystal mosaicity) and drastically suppresses thermal vibrations (Debye-Waller factors). This suppression enhances the intensity of high-angle reflections, which are critical for resolving the exact torsion angles of the sterically hindered –NO₂ and –COOH groups[5].

Step 3: Data Collection and Pre-Experiment Validation
  • Unit Cell Screening: Collect 12–20 preliminary frames across three orthogonal ω -angles.

  • Validation Check: The software will auto-index the reflections. Self-Validation: If the internal merging R-factor ( Rint​ ) of the preliminary cell exceeds 0.08, or if more than 20% of reflections are unindexed, the crystal is likely twinned. Abort the full collection and mount a new crystal.

  • Data Collection: Execute a full sphere strategy using ω and ϕ scans to achieve a redundancy of >4.0 and a completeness of >99% up to 2θ=50∘ (for Mo Kα).

Step 4: Structure Solution and Refinement
  • Integration: Integrate the raw frames using SAINT (Bruker) or CrysAlisPro (Rigaku). Apply a multi-scan absorption correction (e.g., SADABS)[3][6].

  • Solution: Solve the phase problem using Intrinsic Phasing via SHELXT . This algorithm is highly efficient for ab initio structure solution of small molecules[7].

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL [7].

  • Validation Check: Ensure the final Goodness-of-Fit (GooF) is near 1.000, and the final R1​ value is <0.05 for reflections where I>2σ(I) [4]. Locate the acidic and amino hydrogen atoms in the difference Fourier map and refine them freely to accurately map the hydrogen-bonding network.

Conclusion & Recommendations

For the X-ray crystallographic analysis of sterically hindered, hydrogen-bonding molecules like 5-Amino-2-methyl-3-nitrobenzoic acid, both the Bruker D8 VENTURE and Rigaku XtaLAB Synergy-S provide exceptional, publication-quality data.

  • Choose the Bruker D8 VENTURE if your crystallization yields large, strongly diffracting crystals where the PHOTON III detector's massive dynamic range will prevent reflection overloads.

  • Choose the Rigaku XtaLAB Synergy-S if your samples are persistently small (< 0.05 mm) or exhibit minor twinning, as the HyPix-6000HE detector's zero dark noise and sharp point-spread function will maximize the signal-to-noise ratio for weak, closely spaced reflections.

Regardless of the hardware, strict adherence to cryogenic data collection (100 K) and rigorous pre-experiment indexing validation are the most critical factors in successfully elucidating the 3D atomic structure of this compound.

References

  • Amadis Chemical. 5-Amino-2-methyl-3-nitrobenzoic acid, 89977-12-8.
  • BLD Pharm. 89977-12-8 | 5-Amino-2-methyl-3-nitrobenzoic acid.
  • Benchchem. Application Notes and Protocols: X-ray Crystallography of 2-Bromo-beclomethasone dipropionate.
  • Newcastle University Theses. Discovery and analysis of third-generation lanthanide metal-organic frameworks.
  • ACS Publications. One-Pot High-Yield Synthesis of a Tripodal Triamine Building Block in an Ammonia Ethanolic Solution.
  • Taylor & Francis. Coordination complexes of N-((4-pyridyl)methyl)-1,8-naphthalimide and divalent metal halides.
  • MDPI. High-Throughput Small-Molecule Crystallography at the 'Belok' Beamline of the Kurchatov Synchrotron Radiation Source.
  • MDPI. A Para-Substituted 2-Phenoxy-1,10-Phenanthroline Ligand for Lanthanide Sensitization.

Sources

Safety & Regulatory Compliance

Safety

Operational Safety and Handling Protocol: 5-Amino-2-methyl-3-nitrobenzoic acid (CAS 89977-12-8)

As a Senior Application Scientist, I frequently observe laboratories underestimating the synergistic risks associated with multi-substituted aromatic rings. 5-Amino-2-methyl-3-nitrobenzoic acid is a highly functionalized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories underestimating the synergistic risks associated with multi-substituted aromatic rings. 5-Amino-2-methyl-3-nitrobenzoic acid is a highly functionalized building block widely used in drug development and materials science. While its benzoic acid moiety presents standard irritant hazards, the combination of an electron-donating amino group and an electron-withdrawing nitro group on the same ring creates a highly lipid-soluble molecule capable of rapid dermal penetration and potential metabolic activation.

This guide provides field-proven, self-validating protocols for the safe handling, transfer, and disposal of this compound, ensuring operational integrity and personnel safety.

Mechanistic Hazard Profile

To handle a chemical safely, one must understand the causality behind its reactivity and toxicity. The hazards of 5-Amino-2-methyl-3-nitrobenzoic acid are driven by its three primary functional groups. Primary aromatic amines (PAAs) are highly lipid-soluble, allowing them to rapidly cross the stratum corneum and enter the systemic circulation, where they can induce severe systemic effects[1]. Furthermore, nitroaromatic compounds require strict handling protocols due to their potential for rapid decomposition under extreme conditions and their high environmental toxicity[2].

Table 1: Hazard Causality & Extrapolated GHS Profile

Functional GroupMechanistic HazardGHS ClassificationTarget Organs / Effects
Nitro (-NO₂) Electron-withdrawing; increases shock/thermal sensitivity; metabolic reduction leads to reactive nitroso intermediates[3].Acute Tox. 4 (Oral/Dermal/Inhalation)Blood (Methemoglobinemia), Liver
Amino (-NH₂) Electron-donating; highly lipid-soluble, facilitating rapid dermal absorption; potential for DNA adduction[1].Skin Sens. 1; Carc. 2 (Suspected)Skin (Sensitization), Blood
Benzoic Acid Proton donor; causes localized pH drop upon contact with moisture on skin or mucous membranes.Skin Irrit. 2; Eye Irrit. 2A; STOT SE 3Eyes, Respiratory Tract, Skin

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling functionalized nitroaromatics. The selection below is based on the specific permeability and physical state (fine powder) of the compound.

Table 2: Required PPE and Operational Rationale

PPE CategorySpecificationCausality / Rationale
Gloves (Inner) Nitrile (min. 0.11 mm thickness)Provides baseline resistance to organic acids and prevents immediate dermal contact during delicate manipulations.
Gloves (Outer) Neoprene or Heavyweight NitrileRequired for bulk handling. Neoprene offers superior resistance to lipid-soluble primary aromatic amines[1].
Eye Protection Tight-fitting chemical gogglesPrevents fine crystalline dust from contacting ocular mucosa, which causes severe irritation and rapid absorption.
Respiratory N95/P100 Particulate RespiratorMandatory if weighing outside a closed system. Prevents inhalation of highly toxic, aerosolized airborne particulates.
Body Flame-retardant lab coat (Nomex)Mitigates risk in the event of rapid decomposition or deflagration, a known risk profile of nitroaromatic compounds.

Operational Handling Workflow

Prudent practices dictate that all solid transfers of toxic chemical powders be conducted within a localized exhaust ventilation (LEV) system to prevent inhalation exposure[4]. The following workflow illustrates the logical progression of handling this compound from storage to reaction.

G Start Pre-Operation Setup (Verify LEV & PPE) Weighing Weighing Protocol (Anti-static tools, LEV) Start->Weighing PPE Verified Transfer Closed Transfer (Minimize dust generation) Weighing->Transfer Sealed container Reaction Reaction Vessel Setup (Inert atmosphere) Transfer->Reaction Addition Decon Decontamination (Wet wipe, pH validation) Reaction->Decon Post-addition Waste Waste Segregation (Incineration route) Decon->Waste Contaminated materials

Figure 1: Safe operational workflow for handling solid 5-Amino-2-methyl-3-nitrobenzoic acid.

Standard Operating Procedures (SOPs)

To ensure trustworthiness, every protocol must be a self-validating system . This means the procedure includes built-in checks to confirm that the safety objective was achieved.

SOP 1: Anti-Static Weighing and Closed Transfer

Fine powders of nitrobenzoic acids are prone to electrostatic repulsion, which can cause the powder to aerosolize and contaminate the weighing area.

  • Preparation: Ensure the powder weighing hood or LEV is operating at a face velocity of 80–100 fpm.

  • Static Mitigation: Use an anti-static ionizer gun (e.g., Zerostat) on the weighing boat and the grounded stainless-steel spatula before opening the chemical bottle.

  • Weighing: Tare the anti-static weigh boat. Slowly transfer the required mass of 5-Amino-2-methyl-3-nitrobenzoic acid.

  • Sealing: Place the weighed solid into a secondary sealable container (e.g., a conical tube with a screw cap) before removing it from the LEV.

  • System Validation: Weigh the sealed secondary container before and after transferring the solid to the reaction vessel. The mass difference must exactly match the tared mass of the chemical, confirming zero loss to the laboratory environment during transit.

SOP 2: Spill Response and Chemical Decontamination

Because aromatic amines are highly toxic to aquatic life and mammals[1], spills must be managed with absolute containment.

  • Isolation: Evacuate personnel from the immediate vicinity. Do not attempt to clean without full PPE (including a P100 respirator).

  • Dust Suppression (Critical): Never dry sweep. Dry sweeping aerosolizes the toxic powder. Gently cover the spill with absorbent pads dampened with a 5% sodium bicarbonate solution. This suppresses dust and neutralizes the benzoic acid moiety.

  • Collection: Use a non-sparking scoop to collect the damp mass. Place it into a compatible, clearly labeled hazardous waste container.

  • Surface Decontamination: Wipe the area with soap and water to remove residual lipid-soluble organic compounds.

  • System Validation: After wiping, swab the surface and test the pH using indicator paper; a neutral pH (7.0) confirms the successful neutralization of the acid. Subsequently, inspect the area with a handheld UV lamp (365 nm); the absence of fluorescence confirms the complete removal of the aromatic ring residues.

Waste Disposal Plan

Do not dispose of 5-Amino-2-methyl-3-nitrobenzoic acid in standard organic waste streams without careful segregation.

  • Segregation: Keep waste containing this compound strictly separated from strong oxidizers (e.g., chlorates, nitrates, peroxides), as contact can induce hypergolic reactions or explosions[1].

  • Destruction: The preferred disposal method for nitroaromatic and aminoaromatic compounds is high-temperature incineration equipped with nitrogen oxide (NOx) scrubbers, as thermal decomposition releases highly toxic nitrogen oxide fumes[1].

  • Aqueous Waste: Any aqueous waste generated during decontamination must be collected as hazardous waste. Do not pour down the drain, as these compounds are recalcitrant in standard wastewater treatment systems and highly toxic to aquatic ecosystems[5].

References

  • American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Chemical Research in Toxicology.[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Dinitrotoluenes. Centers for Disease Control and Prevention (CDC).[Link]

  • U.S. Environmental Protection Agency (EPA). Determination of Nitroaromatic Compounds and Isophorone in Industrial and Municipal Wastewaters.[Link]

  • Xiao, X., et al. (2020). Anaerobic reduction of high-polarity nitroaromatic compounds by electrochemically active bacteria. Environmental Pollution.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2-methyl-3-nitrobenzoic acid
Reactant of Route 2
5-Amino-2-methyl-3-nitrobenzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.